molecular formula C9H13NO B1346959 m-(Isopropylamino)phenol CAS No. 23478-16-2

m-(Isopropylamino)phenol

Cat. No.: B1346959
CAS No.: 23478-16-2
M. Wt: 151.21 g/mol
InChI Key: VDJZDFBTZXYTNX-UHFFFAOYSA-N
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Description

M-(Isopropylamino)phenol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(propan-2-ylamino)phenol
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InChI

InChI=1S/C9H13NO/c1-7(2)10-8-4-3-5-9(11)6-8/h3-7,10-11H,1-2H3
Source PubChem
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InChI Key

VDJZDFBTZXYTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80178034
Record name m-(Isopropylamino)phenol
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Molecular Weight

151.21 g/mol
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CAS No.

23478-16-2
Record name 3-[(1-Methylethyl)amino]phenol
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Record name m-(Isopropylamino)phenol
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Record name m-(Isopropylamino)phenol
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Record name m-(isopropylamino)phenol
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Foundational & Exploratory

m-(Isopropylamino)phenol CAS number 23478-16-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to m-(Isopropylamino)phenol (CAS: 23478-16-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 23478-16-2, is an aromatic organic compound featuring a phenol ring substituted with an isopropylamino group at the meta position.[1] Its molecular structure combines the functionalities of a secondary amine and a phenol, making it a versatile intermediate in organic synthesis. While not a widely commercialized end-product itself, its structural motifs are of significant interest in medicinal chemistry and drug development. Phenolic compounds are integral to a vast number of pharmaceuticals, prized for their ability to engage in hydrogen bonding and other critical receptor interactions.[2][3] This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its analytical characterization, potential applications, and critical safety considerations.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in its effective application. The compound's structure, featuring both a hydrogen-bond-donating phenol and a basic amino group, dictates its solubility, reactivity, and potential for biological interactions.

Chemical Structure and Identifiers
  • IUPAC Name: 3-(propan-2-ylamino)phenol[1]

  • CAS Number: 23478-16-2[1][4][5][6]

  • Molecular Formula: C₉H₁₃NO[1][6]

  • Synonyms: 3-(Isopropylamino)phenol, Phenol, 3-[(1-methylethyl)amino]-[4][7]

Tabulated Physicochemical Data

The following table summarizes key computed and experimental properties for this compound.

PropertyValueSource
Molecular Weight 151.21 g/mol [1][6]
Monoisotopic Mass 151.099714038 Da[1]
XLogP3-AA (LogP) 2.4[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Polar Surface Area 32.3 Ų[1]
Form Solid (predicted)
Acidity (pKa) Phenolic -OH ~10; Aminic N-H >10Inferred

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a plausible and efficient route can be designed based on established organic chemistry principles, such as reductive amination. This approach offers high yields and good control over the final product.

Proposed Synthetic Pathway: Reductive Amination

The most direct conceptual pathway involves the reaction of 3-hydroxyacetophenone with isopropylamine under reductive conditions. This process first forms a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

G cluster_reactants Reactants cluster_process Process A 3-Hydroxyacetophenone C Imine Formation (Schiff Base Intermediate) A->C Reaction B Isopropylamine B->C Reaction D In-situ Reduction C->D Intermediate E This compound (Final Product) D->E Final Step F Reducing Agent (e.g., NaBH3CN, H2/Pd-C) F->D Reagent G Acid Catalyst (e.g., Acetic Acid) G->C Catalyst

Caption: Proposed synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxyacetophenone (1.0 eq) and methanol (10 mL/g of ketone).

  • Amine Addition: Add isopropylamine (1.2 eq) to the solution.[8]

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the mixture in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding 1M HCl until the pH is neutral. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase in vacuo to yield the crude product. Purify via flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and concentration of this compound. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, given the compound's polarity and non-volatility.[4][9]

G A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection A->B C C18 Reverse-Phase Separation B->C D UV Detection (e.g., 275 nm) C->D E Data Analysis (Peak Integration, Quantification) D->E

Caption: Standard analytical workflow for the characterization of this compound by HPLC-UV.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is well-suited for the analysis of this compound.[4][9]

  • Column: C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is effective. An acidic modifier is crucial for good peak shape.[4]

    • A: Water with 0.1% Phosphoric Acid

    • B: Acetonitrile with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength of ~275 nm.

  • Method Validation: For quantitative analysis, a calibration curve should be generated using certified reference standards. System suitability parameters (e.g., peak asymmetry, theoretical plates) must be established.

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with a volatile acid like formic acid.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of phenolic compounds can be challenging due to their polarity and potential for thermal degradation. Derivatization is often employed to increase volatility and improve chromatographic performance.[10][11]

  • Derivatization: The phenolic hydroxyl group can be derivatized to form a less polar ether, for example, using diazomethane to form the methyl ether or pentafluorobenzyl bromide (PFBBr) to create a PFB ether, which is highly sensitive for Electron Capture Detection (ECD).[11]

  • Analysis: The derivatized sample is then analyzed on a standard non-polar capillary GC column (e.g., DB-5ms) coupled to a mass spectrometer for definitive identification based on fragmentation patterns.

Applications in Research and Drug Development

The this compound scaffold is a valuable building block in medicinal chemistry. The phenol group is a well-established pharmacophore that can act as a hydrogen bond donor and acceptor, while the meta-substituted amine provides a vector for further molecular elaboration and can influence the compound's acid-base properties and overall pharmacokinetics.[2][12]

  • Bioisosteric Replacement: In drug design, the phenol moiety is often a starting point. However, it can be prone to rapid Phase II metabolism (glucuronidation or sulfation), leading to poor bioavailability.[2] this compound can serve as a precursor for creating phenol bioisosteres designed to mitigate these metabolic liabilities while retaining biological activity.

  • Intermediate for Complex Molecules: This compound can be used in multi-step syntheses. The phenolic hydroxyl can be converted into an ether linkage (e.g., via Williamson ether synthesis), and the secondary amine can be acylated or used in further coupling reactions to build more complex drug candidates.[13] Its structure is reminiscent of components found in beta-blockers and other pharmacologically active agents.[14]

Metabolic and Toxicological Profile

Anticipated Metabolic Pathways

As a phenolic xenobiotic, this compound is expected to undergo extensive metabolism in vivo. The primary metabolic pathways for such compounds involve two phases:[15][16]

  • Phase I Metabolism: Primarily mediated by cytochrome P450 enzymes, this phase can involve oxidation reactions, such as aromatic hydroxylation (adding another -OH group to the ring) or N-dealkylation of the isopropyl group.[15]

  • Phase II Metabolism: The phenolic hydroxyl group is a prime target for conjugation reactions. This involves enzymatic attachment of polar molecules like glucuronic acid (via UGTs) or sulfate (via SULTs) to increase water solubility and facilitate excretion.[16]

Understanding these pathways is critical for drug development professionals, as metabolism directly impacts a compound's half-life, bioavailability, and potential for generating active or toxic metabolites.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[1]

GHS Hazard StatementDescription
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Hazard Classifications: Acute Toxicity (Oral), Category 4; Skin Irritation, Category 2; Eye Irritation, Category 2A; Specific Target Organ Toxicity (Single Exposure), Category 3.[1]

Safe Handling, Storage, and Disposal

Given its hazard profile, strict adherence to safety protocols is mandatory when handling this compound.

  • Personal Protective Equipment (PPE): Use in a well-ventilated chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[17]

  • Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[17]

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed container for proper disposal.

  • Disposal: Dispose of waste material in accordance with local, regional, and national hazardous waste regulations. Do not allow it to enter the environment.

Conclusion

This compound (CAS 23478-16-2) is a substituted phenol with significant potential as a chemical intermediate, particularly in the synthesis of novel pharmaceutical compounds. Its combination of a reactive phenol and a secondary amine group provides multiple avenues for chemical modification. A thorough understanding of its physicochemical properties, analytical behavior, and toxicological profile is essential for its safe and effective use in a research and development setting. While its direct applications are not broadly defined, its value as a foundational scaffold for building more complex, biologically active molecules is clear, making it a compound of continued interest for synthetic and medicinal chemists.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90115, this compound. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Available at: [Link]

  • SIELC Technologies. (2018). This compound. Available at: [Link]

  • ChemSynthesis. (n.d.). 2-(isopropylamino)phenol. Available at: [Link]

  • We K, et al. (2024). Small Phenolic Metabolites at the Nexus of Nutrient Transport and Energy Metabolism. Metabolites. Available at: [Link]

  • Google Patents. (1984). EP0041295B1 - Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol.
  • Safety Data Sheet for Phenol. (n.d.). (This reference provides general safety protocols for phenols).
  • PubChemLite. (n.d.). O-(2-(isopropylamino)propyl)phenol hydrochloride. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules. Available at: [Link]

  • Wang, H., et al. (2017). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. Proceedings of the National Academy of Sciences, 114(23), E4637-E4646. Available at: [Link]

  • University of California, Riverside EH&S. (n.d.). Safe Use of Phenol. Available at: [Link]

  • Arch Pharm (Weinheim). (2024). Phenol (bio)isosteres in drug design and development. Available at: [Link]

  • Wikipedia. (n.d.). Phenol. Available at: [Link]

  • National Center for Biotechnology Information. (2008). Toxicological Profile for Phenol. In Agency for Toxic Substances and Disease Registry (US). Available at: [Link]

  • Neilson, A. P., et al. (2017). Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment. The Journal of Nutrition, 147(1), 1-13. Available at: [Link]

  • Wikipedia. (n.d.). Isopropylamine. Available at: [Link]

  • Liu, B., et al. (2023). Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy. Pharmacological Research, 194, 106812. Available at: [Link]

  • Ortiz-Ospina, E., et al. (2022). Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. Microbiology Spectrum, 10(4), e00949-22. Available at: [Link]

  • U.S. Environmental Protection Agency. (1978). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Available at: [Link]

  • Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality. Available at: [Link]

  • Scott, K. A., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(11), 7539-7561. Available at: [Link]

  • The Good Scents Company. (n.d.). 3-isopropyl phenol. Available at: [Link]

  • PubMed. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Available at: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 996, Phenol. Available at: [Link]

  • MDPI. (2023). Chemical Characterization and Determination of the Antioxidant Properties of Phenolic Compounds in Three Scutellaria sp. Plants Grown in Colombia. Molecules. Available at: [Link]

Sources

An In-Depth Technical Guide to m-(Isopropylamino)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and analytical properties of m-(Isopropylamino)phenol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this compound, offering field-proven insights and detailed methodologies.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, also known as 3-(isopropylamino)phenol, is an aromatic organic compound featuring a phenol ring substituted with an isopropylamino group at the meta position. Its structural attributes make it a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key building block for a number of beta-blockers used in the treatment of cardiovascular diseases.[1][2][3] Understanding the nuanced physicochemical properties and reactivity of this intermediate is paramount for process optimization, impurity profiling, and the development of robust and scalable synthetic routes in the pharmaceutical industry.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of this compound dictate its behavior in various chemical transformations and analytical procedures. A summary of its key properties is presented below.

PropertyValueSource(s)
IUPAC Name 3-(propan-2-ylamino)phenol[4]
CAS Number 23478-16-2[4]
Molecular Formula C₉H₁₃NO[4]
Molecular Weight 151.21 g/mol [4][5]
Melting Point 77-78 °C (for the related 3-(phenylamino)phenol)[6]
Boiling Point Data not readily available
Solubility Sparingly soluble in water; soluble in organic solvents like methanol.[7][8]
pKa Phenols typically have a pKa around 10. The amino group will also have a pKa. Specific experimental values for this compound are not readily available in the searched literature but can be estimated based on related structures.[9][10][11]
Appearance Can range from a white to gray or brown powder or crystalline solid.[7]

Note: Experimental values for some properties of this compound are not widely published. Data for closely related compounds are provided for reference where applicable.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound can be approached through several synthetic strategies. A common and logical method involves the reductive amination of 3-aminophenol with acetone.

Synthesis via Reductive Amination

Reaction Principle: Reductive amination is a powerful and widely used method for the formation of C-N bonds. It involves the reaction of a carbonyl compound (in this case, acetone) with an amine (3-aminophenol) to form an intermediate imine, which is then reduced in situ to the desired amine.[12][13][14][15] This one-pot procedure is often preferred due to its efficiency and the avoidance of over-alkylation, a common side reaction in direct alkylation of amines.[16]

Visualizing the Workflow: Reductive Amination

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 3-Aminophenol 3-Aminophenol Imine Formation Imine Formation 3-Aminophenol->Imine Formation Acetone Acetone Acetone->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate This compound This compound Reduction->this compound

Caption: Reductive amination workflow for this compound synthesis.

Experimental Protocol: Reductive Amination of 3-Aminophenol

This is a generalized protocol based on established chemical principles. Specific reaction conditions may require optimization.

  • Reaction Setup: To a solution of 3-aminophenol in a suitable solvent (e.g., methanol or dichloromethane), add acetone.

  • Imine Formation: The mixture is stirred, often in the presence of a mild acid catalyst, to facilitate the formation of the imine intermediate. This step may be monitored by techniques like TLC or in-line FTIR.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture.[15][16] These reagents are selective for the reduction of the imine in the presence of the ketone.

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is worked up, which may involve extraction and washing. Purification is typically achieved by column chromatography or recrystallization to yield pure this compound.

Another potential synthetic route involves the direct amination of resorcinol with isopropylamine, often under high temperature and pressure, and in the presence of a catalyst.[7][8][17][18]

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three key structural features: the aromatic ring, the phenolic hydroxyl group, and the secondary amino group.

  • Aromatic Ring: The hydroxyl and amino groups are both activating, ortho-, para-directing groups, which increase the electron density of the benzene ring and make it more susceptible to electrophilic aromatic substitution.

  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification and esterification reactions.

  • Secondary Amino Group: The amino group is basic and can be protonated. It can also participate in nucleophilic reactions and can be further alkylated or acylated.

Analytical Characterization: A Spectroscopic and Chromatographic Approach

Robust analytical methods are essential for confirming the identity and purity of this compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for monitoring reaction progress. A reverse-phase method is typically employed.

Visualizing the Workflow: HPLC Analysis

Caption: A simplified workflow for the HPLC analysis of this compound.

Experimental Protocol: Reverse-Phase HPLC

  • Column: A C18 reverse-phase column is suitable for this analysis.

  • Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The exact composition may need to be optimized.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance is commonly used.

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the protons of the N-H and O-H groups. The aromatic protons will typically appear as multiplets in the aromatic region (around 6.0-7.5 ppm). The N-H and O-H protons may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.[6][19][20]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically 100-160 ppm), with the carbon attached to the oxygen appearing at the most downfield position. The carbons of the isopropyl group will appear in the upfield aliphatic region.[6]

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[21][22][23][24][25] Key expected peaks include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group involved in hydrogen bonding.

  • N-H stretch: A moderate absorption in the region of 3300-3500 cm⁻¹.

  • C-H stretches (aromatic and aliphatic): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

  • C=C aromatic ring stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

  • C-O stretch: A strong band in the 1200-1260 cm⁻¹ region.

  • C-N stretch: A moderate absorption in the 1250-1350 cm⁻¹ region.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would be expected at m/z 151. Common fragmentation patterns for phenols and amines can be anticipated.[26][27][28][29][30][31] For phenols, loss of CO (28 Da) is a characteristic fragmentation. For amines, alpha-cleavage is a common fragmentation pathway.

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of beta-adrenergic receptor antagonists, commonly known as beta-blockers.[1][2][3][32] These drugs are widely prescribed for the management of cardiovascular conditions such as hypertension, angina, and arrhythmias. The isopropylamino group is a common pharmacophore in many beta-blockers, and the phenolic hydroxyl group provides a convenient handle for further chemical modification to build the final drug molecule.

Safety and Toxicology

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.[2][12]

GHS Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Detailed toxicological studies on this compound are not extensively available in the public domain. However, based on the known toxicology of phenols and aromatic amines, it can be inferred that it may have potential for systemic toxicity upon prolonged or repeated exposure.[33][34][35][36] In vitro and in vivo toxicological assessments would be necessary for a complete risk profile.

Conclusion

This compound is a vital chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly beta-blockers. A thorough understanding of its physicochemical properties, reactivity, and analytical profile is essential for chemists and engineers involved in the development and manufacturing of these life-saving medicines. This guide provides a foundational understanding to aid in the effective and safe utilization of this important compound.

References

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m-(Isopropylamino)phenol molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Isopropylamino)phenol

This guide provides a comprehensive technical overview of 3-(Isopropylamino)phenol, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties, synthesis, and reactivity.

Chemical Identity and Molecular Structure

3-(Isopropylamino)phenol, also known as m-(Isopropylamino)phenol, is a disubstituted aromatic compound featuring a hydroxyl (-OH) group and a secondary isopropylamino (-NHCH(CH₃)₂) group attached to a benzene ring in a meta (1,3) arrangement.

  • IUPAC Name : 3-(propan-2-ylamino)phenol[1]

  • Molecular Formula : C₉H₁₃NO[1][2]

  • CAS Number : 23478-16-2[1][2]

  • Molecular Weight : 151.21 g/mol [3]

  • Synonyms : 3-(Isopropylamino)phenol, 3-[(1-Methylethyl)amino]phenol, m-(isopropyl-amino)phenol[2]

The structural arrangement of the electron-donating hydroxyl and amino groups on the aromatic ring dictates the molecule's chemical behavior, particularly its nucleophilicity and reactivity in electrophilic aromatic substitution.

Molecular Structure Diagram

Caption: Molecular structure of 3-(Isopropylamino)phenol.

Physicochemical Properties

The physical properties of 3-(Isopropylamino)phenol are critical for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource
Appearance Yellow to brown liquid or solid[4]
Boiling Point 286.8 °C at 760 mmHg[2]
Flash Point 133.3 °C[2]
Density 1.074 g/cm³[2]
Refractive Index 1.582[2]
Solubility Moderately soluble in water due to hydrogen bonding capabilities. Soluble in alcohol.[4][5]

Synthesis and Reactivity

Common Synthetic Pathway: Reductive Amination

A prevalent and efficient method for synthesizing 3-(Isopropylamino)phenol is the reductive amination of 3-aminophenol with acetone. This two-step, one-pot reaction is favored for its high atom economy and straightforward execution.

Causality of Experimental Choices:

  • Starting Materials : 3-Aminophenol is selected as the aromatic core, providing the essential phenol group and a primary amine for modification. Acetone serves as the source for the isopropyl group.

  • Reaction Environment : The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which effectively dissolves the reactants and the reducing agent.

  • Reducing Agent : Sodium borohydride (NaBH₄) is the reducing agent of choice. It is a mild and selective reagent, capable of reducing the intermediate imine (Schiff base) without affecting the aromatic ring or the hydroxyl group. Its ease of handling compared to more pyrophoric hydrides makes it ideal for standard laboratory settings.

Experimental Protocol: Synthesis via Reductive Amination
  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add 3-aminophenol (1.0 eq) and methanol. Stir until the solid is fully dissolved.

  • Imine Formation : Add acetone (1.1 eq) to the solution. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base.

  • Reduction : The flask is cooled in an ice bath to control the exothermic reaction. Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes.

  • Quenching and Workup : After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction is then carefully quenched by the slow addition of water.

  • Extraction : The methanol is removed under reduced pressure. The resulting aqueous residue is extracted three times with ethyl acetate.

  • Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure 3-(Isopropylamino)phenol.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Aminophenol + Acetone Intermediate Intermediate Schiff Base (Imine) Start->Intermediate Condensation (H₂O byproduct) Reagent Reduction (e.g., NaBH₄ in Methanol) Intermediate->Reagent Product 3-(Isopropylamino)phenol Reagent->Product Reduction

Caption: Reductive amination synthesis workflow.

Chemical Reactivity

The reactivity of 3-(Isopropylamino)phenol is dominated by the two powerful electron-donating groups on the aromatic ring.[6]

  • Electrophilic Aromatic Substitution (SₑAr) : The hydroxyl and amino groups are strong activating substituents that direct incoming electrophiles to the ortho and para positions relative to themselves.[6] This makes the 2, 4, and 6 positions of the ring highly nucleophilic and susceptible to reactions like halogenation, nitration, and sulfonation, often under mild conditions.[6] The synergistic activation can sometimes lead to polysubstitution if the reaction conditions are not carefully controlled.[6]

  • Phenolic Reactivity : The hydroxyl group behaves as a typical phenol. It is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion, which is a potent nucleophile for O-alkylation or O-acylation reactions (e.g., Williamson ether synthesis).

  • Amine Reactivity : The secondary amine is basic and nucleophilic. It readily forms salts with acids and can undergo N-alkylation, N-acylation, and other standard amine reactions.

Applications in Research and Development

3-(Isopropylamino)phenol is not typically an end-product but rather a valuable building block in multi-step syntheses. Its bifunctional nature—possessing both a nucleophilic amine and a modifiable phenol—makes it a versatile intermediate in the production of:

  • Pharmaceuticals : As a scaffold for building more complex molecules with potential biological activity.

  • Agrochemicals : Used in the synthesis of certain classes of herbicides and pesticides.

  • Dyes and Pigments : The substituted aminophenol structure is a common feature in various classes of dyes.

Safety and Handling

According to GHS classifications, 3-(Isopropylamino)phenol is considered harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Handling : Avoid breathing vapor or dust.[4] Do not eat, drink, or smoke when using this product.[4] Wash hands and any exposed skin thoroughly after handling.[7]

  • First Aid : In case of skin contact, wash immediately with plenty of water.[4] For eye contact, rinse cautiously with water for several minutes.[7] If swallowed, call a poison center or doctor immediately.[7]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

This guide serves as a foundational document for understanding the core technical aspects of 3-(Isopropylamino)phenol. For specific applications, further empirical process development and optimization are always required.

References

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An In-Depth Technical Guide to the Solubility of m-(Isopropylamino)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of m-(Isopropylamino)phenol, a key intermediate in various synthetic pathways. In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide emphasizes the foundational principles of solubility, outlines robust experimental methodologies for its determination, and details the analytical techniques required for accurate quantification. By synthesizing theoretical knowledge with practical, field-proven protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals, enabling them to effectively characterize and utilize this compound in their work. We will explore the physicochemical properties of the molecule, delve into the thermodynamics of dissolution, and provide step-by-step guidance on establishing a comprehensive solubility profile.

Introduction: The Significance of Solubility in the Scientific Lifecycle of this compound

This compound, with the chemical identifier CAS number 23478-16-2, is an aromatic compound featuring both a secondary amine and a phenolic hydroxyl group.[1] This bifunctional nature makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The solubility of this intermediate is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its behavior in various solvent systems is paramount for process optimization, ensuring reproducibility, and for the successful development of downstream applications.

This guide is structured to empower the researcher with the fundamental knowledge and practical tools necessary to approach the solubility determination of this compound with scientific rigor. We will begin by examining the intrinsic properties of the molecule that govern its solubility, followed by a deep dive into the theoretical underpinnings of the dissolution process. The core of this document is dedicated to detailed experimental protocols and analytical methodologies, providing a self-validating system for generating reliable solubility data.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
IUPAC Name 3-(propan-2-ylamino)phenol[1]
CAS Number 23478-16-2[1]
Physical Description While specific data is limited, related phenols are often crystalline solids at room temperature.[1]
pKa Not experimentally determined. The presence of a phenolic hydroxyl group (typically with a pKa around 10) and a secondary amine (with a pKa for the conjugate acid around 11) suggests amphoteric behavior.
LogP (calculated) 1.4 - 2.4[1]

The calculated LogP value suggests a moderate lipophilicity, indicating that this compound will exhibit solubility in both polar and non-polar organic solvents, with limited solubility in water. The presence of both a hydrogen bond donor (hydroxyl and amine groups) and acceptor (hydroxyl and amine groups) will significantly influence its interactions with protic and aprotic solvents.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to occur spontaneously, ΔG_sol must be negative. This is dictated by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution, as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

The principle of "like dissolves like" is a useful heuristic, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3][4] The key intermolecular forces at play for this compound are:

  • Hydrogen Bonding: The phenolic hydroxyl group and the secondary amine are capable of both donating and accepting hydrogen bonds, making interactions with protic solvents like water and alcohols particularly significant.[5][6][7][8][9]

  • Dipole-Dipole Interactions: The polar nature of the C-O and C-N bonds creates a molecular dipole, allowing for dipole-dipole interactions with polar solvents.[10][11][12][13][14]

  • Van der Waals Forces (London Dispersion Forces): The aromatic ring and the isopropyl group contribute to van der Waals forces, which will be the primary mode of interaction with non-polar solvents.[15]

Effect of Solvent Polarity

The solubility of this compound will vary significantly with the polarity of the solvent.[3][16]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the hydroxyl and amine groups of the solute. However, the non-polar aromatic ring and isopropyl group can limit solubility in highly polar solvents like water.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. They are generally good solvents for compounds like this compound.

  • Non-Polar Solvents (e.g., hexane, toluene): Solubility in these solvents will be primarily driven by van der Waals forces and will likely be lower than in polar solvents.

Predictive Models for Solubility

While experimental determination is the gold standard, several theoretical models can provide initial estimates of solubility:

  • Hildebrand and Hansen Solubility Parameters: These parameters provide a numerical estimate of the cohesive energy density of a substance.[17][18][19][20][21] Solvents and solutes with similar solubility parameters are more likely to be miscible.

  • UNIFAC Group Contribution Model: This semi-empirical model predicts activity coefficients based on the functional groups present in the molecules of a mixture, which can then be used to calculate solubility.[22][23][24][25][26]

  • Kamlet-Taft Solvatochromic Parameters: These parameters quantify a solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*), offering a more nuanced understanding of solvent-solute interactions.[27][28][29][30][31]

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the reductive amination of m-aminophenol with acetone.[20][21][28][32] This one-pot reaction is widely used for the formation of secondary amines.

Reaction Scheme:

m-Aminophenol + Acetone --(Reducing Agent)--> this compound

Key Reagents and Rationale:

  • m-Aminophenol: The starting material containing the desired phenol group and a primary amine for reaction.

  • Acetone: The carbonyl compound that will form an intermediate imine with the primary amine of m-aminophenol.

  • Reducing Agent: A mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as it will selectively reduce the imine in the presence of the ketone.[32]

  • Solvent: A protic solvent like methanol or ethanol is suitable for this reaction.

Experimental Workflow for Synthesis:

cluster_synthesis Synthesis Workflow start Start dissolve Dissolve m-aminophenol in methanol start->dissolve add_acetone Add acetone dissolve->add_acetone adjust_ph Adjust pH to ~6 with _acetic acid add_acetone->adjust_ph add_reducing_agent Add NaBH(OAc)₃ portion-wise adjust_ph->add_reducing_agent stir Stir at room temperature _for 12-24 hours add_reducing_agent->stir quench Quench reaction with _saturated NaHCO₃ stir->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer _over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column _chromatography concentrate->purify end Obtain pure This compound purify->end

Caption: Proposed synthesis workflow for this compound.

Experimental Determination of Solubility

The equilibrium solubility of this compound should be determined using the widely accepted shake-flask method.[3] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Detailed Shake-Flask Protocol
  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

Experimental Workflow for Solubility Determination:

cluster_solubility Solubility Determination Workflow start Start add_excess Add excess solid to solvent start->add_excess equilibrate Equilibrate at constant _temperature with agitation add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample sample->dilute quantify Quantify concentration _using analytical method dilute->quantify end Determine equilibrium _solubility quantify->end

Caption: Shake-flask method for solubility determination.

Analytical Quantification of this compound

Accurate quantification of the dissolved this compound is crucial for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose.

HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound, which can be determined by running a UV scan of a standard solution.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them to generate a calibration curve. The concentration of the unknown samples can then be determined by interpolation from this curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at various temperatures.

Example Solubility Data Table:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Logical Relationship Diagram for Solubility Factors:

cluster_factors Factors Influencing Solubility solute This compound _Properties solubility Equilibrium Solubility solute->solubility Intermolecular Forces _(H-bonding, dipole, van der Waals) solvent Solvent Properties solvent->solubility Polarity _Protic/Aprotic conditions Experimental Conditions conditions->solubility Temperature _pH

Caption: Key factors influencing the solubility of this compound.

Conclusion

References

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A Senior Application Scientist's Technical Guide to m-(Isopropylamino)phenol: Safety, Handling, and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety profile and handling requirements for m-(Isopropylamino)phenol (CAS No. 23478-16-2). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with established principles of laboratory safety for phenolic compounds to offer a comprehensive risk management framework. The protocols and recommendations herein are designed to empower researchers to work safely and effectively with this chemical intermediate.

Section 1: Core Hazard Profile and Regulatory Information

This compound is a substituted phenol that requires careful handling due to its irritant properties and potential for toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a concise summary of its primary hazards.

GHS Classification Summary

The known hazards of this compound are summarized below, based on notifications to the European Chemicals Agency (ECHA).[1]

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Data sourced from PubChem's Laboratory Chemical Safety Summary (LCSS).[1]

Section 2: Toxicological and Physicochemical Profile

Understanding the causality behind the GHS classifications requires an examination of the compound's properties and the toxicological profile of its parent structure, phenol.

Physicochemical Properties
PropertyValueSource
CAS Number 23478-16-2[1][2]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
IUPAC Name 3-(propan-2-ylamino)phenol[1]
Toxicological Insights: An Evidence-Based Approach

While comprehensive toxicological studies specifically for this compound are not widely published, its structure as a phenol derivative provides a strong basis for predicting its biological activity. Phenol itself is a well-documented toxicant, known for being corrosive, a systemic toxin, and readily absorbed through the skin.[3][4][5][6]

  • Dermal and Ocular Hazard: The irritant nature of this compound is consistent with the known effects of phenols, which can cause severe skin burns and eye damage.[1][4][7] Phenol can also have an anesthetic effect, meaning initial skin contact may not be immediately painful, potentially delaying decontamination and increasing absorption.[8] Therefore, any skin contact should be treated as a significant exposure.

  • Oral Toxicity: The classification "Harmful if swallowed" indicates that ingestion of even small quantities can lead to adverse health effects.[1] Systemic effects following ingestion of phenolic compounds can include gastrointestinal irritation, and in severe cases, effects on the central nervous system, liver, and kidneys.[5][6]

  • Respiratory Irritation: As a solid, the primary inhalation risk comes from airborne dust or aerosols.[1] The respiratory irritation warning suggests that the compound can irritate the mucous membranes of the nose, throat, and lungs.[9]

Section 3: Risk Mitigation: A Hierarchy of Controls

Effective management of chemical hazards relies on a multi-layered approach, prioritizing engineering controls, supplemented by administrative controls and, finally, personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of solid this compound and its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4][8] The hood sash should be kept as low as possible.

  • Ventilation: The laboratory must be well-ventilated to keep airborne concentrations below any applicable exposure limits.[3][10]

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible (within a 10-second travel distance) in any area where the compound is handled.[3][4]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection process must be deliberate and based on the specific hazards.

PPE_Selection_Workflow start Start: Task Assessment (e.g., Weighing, Solution Prep) eye_protection Eye Protection: Chemical Splash Goggles (Mandatory) start->eye_protection body_protection Body Protection: Flame-Resistant Lab Coat start->body_protection hand_protection Hand Protection: Nitrile Gloves (Double-Gloved Recommended) start->hand_protection check_gloves Inspect Gloves for Integrity Before and During Use hand_protection->check_gloves large_volume Large Volume or Splash Potential? check_gloves->large_volume face_shield Add Face Shield large_volume->face_shield Yes proceed Proceed with Work in Fume Hood large_volume->proceed No apron Add Chemical-Resistant Apron face_shield->apron apron->proceed Spill_Response_Workflow spill Spill Occurs alert Alert personnel in the immediate area spill->alert ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully collect absorbed material using non-sparking tools contain->collect waste Place in a sealed, labeled hazardous waste container collect->waste decon Decontaminate the spill area with soap and water waste->decon dispose Dispose of all contaminated materials as hazardous waste decon->dispose

Caption: Small Spill (<1L) Response Workflow.

Section 6: Storage and Waste Management

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [3][4]Keep the container tightly closed. Store in secondary containment.

  • Waste Disposal: All waste containing this compound, including contaminated absorbents and PPE, must be collected in a sealed, properly labeled hazardous waste container. [3]Disposal must be handled through your institution's Environmental Health & Safety (EHS) office in accordance with local and national regulations.

References

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  • Safety D
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An In-depth Technical Guide to the Reactivity of the Hydroxyl and Amino Groups in m-(Isopropylamino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of m-(Isopropylamino)phenol, a bifunctional aromatic compound of significant interest in synthetic and medicinal chemistry. The document elucidates the distinct and competitive reactivity of the hydroxyl (-OH) and the secondary amino (-NH-iPr) groups. We explore the underlying electronic and steric factors that govern reaction selectivity, including a detailed discussion on how reaction conditions such as pH, solvent, and choice of electrophile can be manipulated to favor either O-substitution or N-substitution. This guide presents field-proven insights, step-by-step experimental protocols for key transformations, and data-driven strategies for achieving chemoselectivity, serving as an essential resource for professionals engaged in the synthesis and development of novel chemical entities.

Introduction to this compound

This compound is an aromatic compound featuring both a hydroxyl group and a secondary isopropylamino group positioned meta to each other on a benzene ring. This unique arrangement of electron-donating groups dictates its chemical behavior and makes it a versatile intermediate in various synthetic applications, including the development of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

A clear understanding of the molecule's fundamental properties is crucial before delving into its reactivity.

PropertyValueSource
IUPAC Name 3-(propan-2-ylamino)phenol[1]
CAS Number 23478-16-2[1][2]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]

The presence of both a phenolic hydroxyl group and a basic amino group imparts amphoteric characteristics to the molecule, allowing it to react with both acids and bases. The isopropyl group introduces steric bulk around the nitrogen atom, which can influence the accessibility and reactivity of the amino group.

The Electronic and Steric Landscape

The reactivity of this compound is fundamentally governed by the interplay of electronic effects from the -OH and -NH-iPr substituents and the steric hindrance from the isopropyl moiety.

  • Electronic Effects : Both the hydroxyl and amino groups are powerful activating, ortho-, para-directing groups due to the resonance effect (+R), where the lone pairs on the oxygen and nitrogen atoms donate electron density to the aromatic ring.[3][4][5] This significantly increases the nucleophilicity of the ring, making it highly susceptible to electrophilic aromatic substitution.[6][7] The positions ortho and para to each group (C2, C4, C6 relative to -OH; C2, C4, C6 relative to -NH-iPr) are particularly electron-rich.

  • Steric Hindrance : The bulky isopropyl group attached to the nitrogen atom sterically shields the amino group to some extent, which can make it a less accessible nucleophile compared to the hydroxyl group under certain conditions.

pH_Dependent_Species protonated Protonated (pH < 4) Ar-NH₂⁺-iPr      |     OH (N is non-nucleophilic) neutral Neutral (pH ~ 7) Ar-NH-iPr   |  OH (N > O in nucleophilicity) protonated->neutral -H⁺ deprotonated Deprotonated (pH > 10) Ar-NH-iPr      |     O⁻ (O⁻ is highly nucleophilic) neutral->deprotonated -H⁺ (from OH) deprotonated->neutral +H⁺ acid Acidic Conditions acid->protonated +H⁺ neutral_cond Neutral Conditions basic Basic Conditions

Caption: Predominant species of this compound at different pH values.

Strategies for Selective Substitution
TargetFavored ReactionReagents & ConditionsRationale
O-Alkylation Williamson Ether Synthesis1. Strong Base (NaOH, K₂CO₃) 2. Alkyl Halide (R-X)Base deprotonates the phenol to the highly nucleophilic phenoxide, which outcompetes the neutral amine. [8][9]
N-Acylation AmidationAcyl Chloride (RCOCl) in a neutral or slightly basic (pyridine) mediumThe amino group is inherently more nucleophilic than the hydroxyl group in its neutral state. [10][11][12]
N-Alkylation Reductive AminationAldehyde/Ketone, NaBH₄This reaction is specific to the amino group, forming an iminium intermediate that is then reduced. [9][13]
O-Acylation EsterificationAcyl Chloride, Strong Base (e.g., aq. NaOH)Strong base ensures the formation of the phenoxide, directing the acylation to the oxygen atom. [14]
Protecting Group Strategies

When reaction conditions cannot provide sufficient selectivity, a protecting group strategy is employed. For instance, to achieve selective O-alkylation without any risk of N-alkylation, the amino group can be temporarily protected. [9][13] Example Workflow: Selective O-Alkylation via N-Protection

  • Protection: React the aminophenol with benzaldehyde to form a Schiff base (imine), protecting the amino group. [9][13]2. O-Alkylation: Perform the Williamson ether synthesis on the protected intermediate using a base (K₂CO₃) and an alkyl halide. [9]3. Deprotection: Hydrolyze the imine with aqueous acid (e.g., HCl) to regenerate the free amino group, yielding the pure O-alkylated product. [9][13]

Selective_O_Alkylation_Workflow start This compound protect Step 1: N-Protection (React with Benzaldehyde) start->protect intermediate N-Benzylidene Intermediate (Schiff Base) protect->intermediate alkylate Step 2: O-Alkylation (K₂CO₃, R-X) intermediate->alkylate o_alkyl_protected O-Alkyl, N-Protected Intermediate alkylate->o_alkyl_protected deprotect Step 3: Deprotection (Aqueous Acid Hydrolysis) o_alkyl_protected->deprotect end Final Product: O-Alkyl-m-(isopropylamino)phenol deprotect->end

Caption: Workflow for selective O-alkylation using a protecting group strategy.

Analytical Characterization

Confirming the outcome of a selective reaction is critical. A combination of spectroscopic methods is typically used:

  • ¹H NMR Spectroscopy: Can distinguish between N- and O-substituted products. For example, in acylation, the formation of an amide (N-Ac) will show a characteristic NH proton signal, while an ester (O-Ac) will not. The chemical shifts of aromatic protons will also change depending on which group has been modified. [15][16][17]* IR Spectroscopy: Provides clear evidence of functional group transformations. Amide formation is indicated by a strong C=O stretch around 1650-1680 cm⁻¹ and an N-H bend. Ester formation shows a C=O stretch at a higher frequency, typically 1735-1750 cm⁻¹.

  • Mass Spectrometry: Confirms the molecular weight of the product and can provide structural information through fragmentation patterns. [18]

Conclusion

The reactivity of this compound is a nuanced interplay of the nucleophilic and electronic properties of its hydroxyl and amino functional groups. Mastery over reaction outcomes hinges on the strategic control of reaction parameters, primarily pH. By modulating the conditions to selectively activate or deactivate one functional group over the other, chemists can achieve high yields of either O-substituted or N-substituted products. For cases requiring unambiguous selectivity, protecting group strategies offer a robust and reliable alternative. This guide provides the foundational principles and practical methodologies necessary for researchers and drug development professionals to effectively utilize this compound as a key building block in complex organic synthesis.

References

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The Versatile Synthon: A Technical Guide to the Applications of m-(Isopropylamino)phenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

m-(Isopropylamino)phenol is a bifunctional aromatic compound that has garnered significant interest as a versatile intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural combination of a secondary amine and a phenolic hydroxyl group on a benzene ring offers multiple reaction sites, enabling its use as a key building block in the pharmaceutical and specialty chemical industries. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in organic synthesis. We will delve into its synthesis, reactivity, and, most importantly, its role as a precursor in the construction of high-value molecules, supported by detailed experimental protocols, mechanistic insights, and a thorough review of relevant literature.

Introduction: The Strategic Importance of this compound

Phenols and their derivatives are ubiquitous structural motifs in a vast number of natural products and synthetic compounds, including a significant portion of FDA-approved pharmaceuticals.[1] The strategic placement of both a nucleophilic secondary amine and a phenolic hydroxyl group in this compound (3-(isopropylamino)phenol) makes it a particularly valuable synthon. The interplay between these two functional groups dictates its reactivity and allows for selective transformations at either site, providing a powerful tool for molecular architects.

This guide will explore the synthetic utility of this compound, with a particular focus on its application in the synthesis of beta-adrenergic blocking agents (beta-blockers), a class of drugs crucial in the management of cardiovascular diseases.[2] We will present a representative synthetic protocol and delve into the underlying reaction mechanisms, offering practical insights for laboratory applications.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₉H₁₃NO[3]
Molecular Weight 151.21 g/mol [3]
CAS Number 23478-16-2[3]
Appearance Off-white to pale brown crystalline powder-
Melting Point Not readily available-
Boiling Point Not readily available-
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO.-

Safety Profile:

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Synthesis of this compound

The primary route to this compound involves the N-alkylation of m-aminophenol. Reductive amination is a common and efficient method for this transformation.

Reductive Amination of m-Aminophenol

This process involves the reaction of m-aminophenol with acetone in the presence of a reducing agent, such as sodium borohydride or catalytic hydrogenation, to form the secondary amine.

m_aminophenol m-Aminophenol intermediate Schiff Base Intermediate m_aminophenol->intermediate + acetone Acetone acetone->intermediate m_isopropylaminophenol This compound intermediate->m_isopropylaminophenol + reducing_agent Reducing Agent (e.g., NaBH₄ or H₂/Pd-C) reducing_agent->m_isopropylaminophenol

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Reductive Amination

Objective: To synthesize this compound from m-aminophenol and acetone.

Materials:

  • m-Aminophenol

  • Acetone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve m-aminophenol (1.0 eq) in methanol.

  • Add acetone (1.5 eq) to the solution and stir at room temperature for 30 minutes to form the Schiff base intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Applications in Organic Synthesis: The Gateway to Beta-Blockers

The primary application of this compound and its structural analogs in organic synthesis is as a key building block for the preparation of aryloxypropanolamine-based beta-blockers.[2][4][5] These drugs are widely used to treat conditions such as hypertension, angina, and cardiac arrhythmias. The general synthetic strategy involves a two-step sequence:

  • O-Alkylation: The phenolic hydroxyl group is reacted with epichlorohydrin to form a glycidyl ether intermediate.

  • Epoxide Ring-Opening: The resulting epoxide is then opened by the nucleophilic attack of an amine, in this case, the isopropylamine moiety, to yield the final aryloxypropanolamine.

While a direct synthesis of a named drug starting from this compound is not prominently documented in readily available literature, the synthesis of the well-known beta-blocker, Carvedilol , provides an excellent and highly relevant illustrative example of the key transformations. Carvedilol synthesis involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.[6][7][8] The core reaction, the nucleophilic ring-opening of an epoxide by an amine, is directly analogous to how this compound would react after its initial O-alkylation.

Representative Synthesis: A Carvedilol-Analogous Beta-Blocker

To illustrate the synthetic utility of this compound, we will outline a detailed protocol for the synthesis of a hypothetical beta-blocker, 1-(3-(isopropylamino)phenoxy)-3-(9H-carbazol-4-yloxy)propan-2-ol, which follows the established synthetic route for this class of compounds.

cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Epoxide Ring-Opening start This compound intermediate Glycidyl Ether Intermediate start->intermediate + epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate base Base (e.g., K₂CO₃) base->intermediate product Target Beta-Blocker Analog intermediate->product + carbazole 4-Hydroxycarbazole carbazole->product

Caption: Two-step synthesis of a beta-blocker analog from this compound.

Experimental Protocol: Synthesis of a Carvedilol Analog

Objective: To synthesize a beta-blocker analog via O-alkylation of this compound followed by epoxide ring-opening.

Part A: Synthesis of N-(3-(oxiran-2-ylmethoxy)phenyl)propan-2-amine (Glycidyl Ether Intermediate)

Materials:

  • This compound

  • Epichlorohydrin

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add epichlorohydrin (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude glycidyl ether intermediate, which can be used in the next step without further purification or purified by column chromatography.

Part B: Synthesis of 1-(3-(isopropylamino)phenoxy)-3-(9H-carbazol-4-yloxy)propan-2-ol

Materials:

  • N-(3-(oxiran-2-ylmethoxy)phenyl)propan-2-amine (from Part A)

  • 4-Hydroxycarbazole

  • Isopropyl alcohol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the crude glycidyl ether intermediate (1.0 eq) and 4-hydroxycarbazole (1.0 eq) in isopropyl alcohol.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the target beta-blocker analog.[6]

Mechanistic Insights

O-Alkylation with Epichlorohydrin

The reaction of the phenoxide ion (generated in situ by the base) with epichlorohydrin proceeds via an SN2 mechanism. The phenoxide acts as a nucleophile, attacking the primary carbon of epichlorohydrin and displacing the chloride leaving group.

Epoxide Ring-Opening

The subsequent reaction of the glycidyl ether with an amine (in our analogous case, the hydroxyl group of 4-hydroxycarbazole would first be deprotonated to act as the nucleophile) also proceeds via an SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered terminal carbon of the epoxide ring, leading to the formation of the desired propan-2-ol backbone.

Spectroscopic Characterization

¹H NMR:

  • Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm.

  • Isopropyl Group: A septet for the CH proton around δ 3.6-3.8 ppm and a doublet for the two CH₃ groups around δ 1.2-1.3 ppm.

  • N-H Proton: A broad singlet, the chemical shift of which will be concentration and solvent-dependent.

  • O-H Proton: A broad singlet, also with a variable chemical shift.

¹³C NMR:

  • Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen (C-O) will be the most downfield.

  • Isopropyl Group: A signal for the CH carbon around δ 45-50 ppm and a signal for the CH₃ carbons around δ 20-25 ppm.

IR Spectroscopy:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.[9][10][11]

  • N-H Stretch: A moderate band around 3300-3500 cm⁻¹.

  • C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

  • C-O Stretch: A strong band around 1200-1260 cm⁻¹.[9]

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it a key intermediate in the preparation of pharmaceutically active compounds, particularly beta-blockers. The synthetic routes outlined in this guide, based on well-established chemical principles, demonstrate its potential for constructing complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic application of such readily accessible synthons will undoubtedly play a crucial role in the future of drug discovery and development. Further research into the applications of this compound in other areas, such as the synthesis of novel dyes or polymers, could unveil new and exciting opportunities for this versatile molecule.

References

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  • Kumar, B. A., et al. (2017). Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol. TSI Journals. [Link]

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Methodological & Application

Application Note & Protocol: Gas Chromatographic Analysis of m-(Isopropylamino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of m-(Isopropylamino)phenol using gas chromatography (GC). Due to the polar nature of the amino and phenolic functional groups, direct GC analysis of this compound can be challenging, often resulting in poor peak shape and thermal degradation. To overcome these issues, a derivatization strategy is employed to enhance volatility and improve chromatographic performance. This guide details a robust protocol for the derivatization of this compound, followed by its separation and quantification using a capillary GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The methodologies presented are grounded in established principles for the analysis of analogous compounds such as aminophenols and are designed for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Rationale for Derivatization

This compound is a compound of interest in various chemical and pharmaceutical applications. Its accurate quantification is crucial for process monitoring, impurity profiling, and stability testing. The primary challenge in the GC analysis of this and similar compounds lies in the presence of active hydrogens in the phenolic hydroxyl and secondary amine groups. These functional groups can interact with active sites on the GC column and are susceptible to thermal degradation, leading to broad, tailing peaks and non-reproducible results.

Derivatization is a chemical modification process that converts the analyte into a less polar and more volatile derivative, making it more amenable to GC analysis.[1][2] This process effectively "caps" the active hydrogens, reducing unwanted interactions and improving thermal stability. For compounds like this compound, a common and effective approach is acylation, which targets both the hydroxyl and amino groups.

Principle of the Method

The proposed method involves a two-step derivatization process followed by GC analysis. Initially, the sample containing this compound is subjected to acetylation using acetic anhydride. This is followed by a second acylation step using trifluoroacetic anhydride (TFAA). This dual derivatization ensures complete conversion of both the phenolic and amino groups to their respective ester and amide derivatives, significantly increasing the volatility and thermal stability of the analyte.[3][4] The resulting derivative is then analyzed by GC-FID for routine quantification or GC-MS for confirmation and identification.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing sample Sample containing This compound extraction Solvent Extraction (if required) sample->extraction acetylation Step 1: Acetylation (Acetic Anhydride) extraction->acetylation trifluoroacetylation Step 2: Trifluoroacetylation (TFAA) acetylation->trifluoroacetylation gc_injection GC Injection trifluoroacetylation->gc_injection separation Chromatographic Separation gc_injection->separation detection Detection (FID or MS) separation->detection quantification Quantification & Reporting detection->quantification

Figure 1: General workflow for the GC analysis of this compound.

Materials and Reagents

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Cyclohexane (all HPLC or GC grade)

  • Reagents:

    • This compound standard

    • Acetic Anhydride

    • Trifluoroacetic Anhydride (TFAA)

    • Sodium Bicarbonate (NaHCO₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen and Air (for FID)[5]

Instrumentation and Chromatographic Conditions

The following table outlines the recommended instrumentation and starting conditions for the GC analysis. These parameters may be optimized to suit specific laboratory setups and requirements.

Parameter GC-FID Configuration GC-MS Configuration
GC System Agilent 8890 GC or equivalentAgilent 8890 GC with 5977B MSD or equivalent
Column HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness[6]DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/SplitlessSplit/Splitless
Injector Temp. 250 °C250 °C
Injection Mode Split (20:1)Split (20:1)
Injection Vol. 1 µL1 µL
Carrier Gas HeliumHelium
Flow Rate 1.5 mL/min (Constant Flow)1.2 mL/min (Constant Flow)
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 minInitial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temp. 300 °CN/A
MS Transfer Line N/A280 °C
MS Ion Source N/A230 °C
MS Quadrupole N/A150 °C
MS Mode N/AElectron Ionization (EI), Scan mode (m/z 40-550)

Detailed Protocols

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of this compound standard.

  • Dissolve in 100 mL of methanol in a volumetric flask.

Working Standard Solutions:

  • Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain this compound.

  • Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.

  • If the sample is not fully soluble in methanol, sonication or alternative extraction procedures may be necessary.[7] For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte.[2]

Derivatization Protocol

This protocol is adapted from established methods for the derivatization of aminophenols.[3][4]

  • Pipette 1.0 mL of the standard or sample solution into a 10 mL screw-cap vial.

  • Add 100 µL of acetic anhydride. Vortex for 30 seconds.

  • Add 1.0 mL of a saturated sodium bicarbonate solution to neutralize excess acid and catalyze the reaction. Vortex for 1 minute.

  • Add 2.0 mL of dichloromethane and vortex vigorously for 2 minutes to extract the acetylated derivative.

  • Centrifuge for 5 minutes at 2000 rpm to separate the layers.

  • Carefully transfer the lower organic layer (DCM) to a clean vial using a Pasteur pipette.

  • Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

  • Transfer the dried organic extract to a new vial.

  • Add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 70 °C for 15 minutes.

  • Allow the vial to cool to room temperature.

  • Evaporate the solvent to a final volume of approximately 200 µL under a gentle stream of nitrogen.

  • The sample is now ready for GC injection.

The following diagram illustrates the key steps of the derivatization process:

derivatization start 1 mL Sample/ Standard in Vial add_ac2o Add Acetic Anhydride (100 µL) start->add_ac2o add_nahco3 Add Saturated NaHCO₃ (1 mL) add_ac2o->add_nahco3 extract_dcm Extract with DCM (2 mL) add_nahco3->extract_dcm separate_layers Separate Organic Layer extract_dcm->separate_layers dry_extract Dry with Na₂SO₄ separate_layers->dry_extract add_tfaa Add TFAA (100 µL) Heat at 70°C, 15 min dry_extract->add_tfaa concentrate Concentrate to ~200 µL add_tfaa->concentrate end Ready for GC Injection concentrate->end

Figure 2: Step-by-step derivatization protocol.

System Suitability and Quality Control

To ensure the validity of the results, the following system suitability and quality control checks should be performed:

  • Blank Injection: Inject a derivatized blank (methanol) to ensure no interfering peaks are present at the retention time of the analyte.

  • Calibration Curve: A five-point calibration curve should be generated with a correlation coefficient (r²) of ≥ 0.99.

  • Precision: The relative standard deviation (%RSD) of replicate injections of a mid-level standard should be ≤ 5%.

  • Recovery: Spike a known amount of this compound into a sample matrix and perform the entire procedure to assess the recovery. The recovery should be within 85-115%.

Data Analysis and Interpretation

For GC-FID analysis, the quantification of this compound is based on the peak area of the derivatized analyte compared to the calibration curve generated from the derivatized standards.

For GC-MS analysis, confirmation of the analyte's identity should be based on both the retention time and the fragmentation pattern in the mass spectrum. The mass spectrum of the derivatized this compound is expected to show a characteristic molecular ion and fragmentation pattern resulting from the loss of the trifluoroacetyl and acetyl groups.

Troubleshooting

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Incomplete derivatization; Active sites in the GC system.Ensure reagents are fresh and reaction times are adequate; Deactivate the injector liner or use a fresh one.
Low Response/Recovery Inefficient extraction; Degradation of the analyte.Optimize extraction solvent and pH; Ensure derivatization is complete to improve thermal stability.
Ghost Peaks Carryover from previous injections.Run a solvent blank after high-concentration samples; Increase injector temperature or bake-out time.[8]
Variable Retention Times Fluctuations in carrier gas flow or oven temperature.Check for leaks in the gas lines; Verify GC oven temperature calibration.

Conclusion

The gas chromatographic method detailed in this application note provides a reliable and robust approach for the quantification of this compound. The key to successful analysis is the dual derivatization step, which enhances the volatility and thermal stability of the analyte, leading to excellent chromatographic performance. By following the outlined protocols for sample preparation, derivatization, and GC analysis, researchers and scientists can achieve accurate and reproducible results for this compound in a variety of sample matrices.

References

  • Coutts, R.T., Hargesheimer, E.E., Pasutto, F.M., & Baker, G.B. (n.d.). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • Hargesheimer, E.E., Coutts, R.T., Pasutto, F.M., & Baker, G.B. (1981). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography.
  • International Research Journal of Engineering and Technology (IRJET). (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Available at: [Link]

  • Ingenta Connect. (2015). GC determination of aniline,2-aminophenol and 4-aminophenol in mesalazine enteric-coated tablets. Available at: [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Available at: [Link]

  • Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation. Available at: [Link]

  • Organomation. (n.d.). Gas Chromatography Sample Preparation. Available at: [Link]

  • ResearchGate. (2014). Gas chromatography of amines as various derivatives. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2019). 12.4: Gas Chromatography. Available at: [Link]

  • Shimadzu. (n.d.). Separation of Phenols by Gas Chromatography. Available at: [Link]

Sources

Application Note & Synthesis Protocol: High-Yield Synthesis of m-(Isopropylamino)phenol via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of m-(Isopropylamino)phenol, a key intermediate in the production of various pharmaceuticals and specialty chemicals. The protocol detailed herein utilizes a direct reductive amination pathway, reacting m-aminophenol with acetone in the presence of a reducing agent. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, discuss process optimization, and outline critical safety and handling protocols. This guide is intended for researchers and process chemists in the fields of organic synthesis and drug development.

Introduction and Significance

This compound is a crucial building block in organic synthesis, most notably serving as a key precursor for the synthesis of Carvedilol, a widely used beta-blocker for the management of hypertension and heart failure. Its structural features—a secondary amine and a phenolic hydroxyl group—make it a versatile intermediate for creating a diverse range of molecular architectures.

Reductive amination is a highly efficient and widely employed method for the formation of C-N bonds, offering a direct route to secondary and tertiary amines. This method proceeds through the formation of an intermediate imine or iminium ion from a carbonyl compound (acetone) and an amine (m-aminophenol), which is then reduced in situ to the desired amine product. The choice of a mild reducing agent is critical to prevent the reduction of the carbonyl starting material. This protocol will focus on the use of sodium borohydride (NaBH₄) as a cost-effective and selective reducing agent for this transformation.

Reaction Mechanism and Stoichiometry

The reductive amination of m-aminophenol with acetone proceeds in a two-step sequence within a single pot:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amino group of m-aminophenol on the carbonyl carbon of acetone. This is followed by dehydration to form a transient iminium ion. The reaction is typically acid-catalyzed, and controlling the pH is crucial for efficient imine formation.

  • Hydride Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is introduced. The hydride ion (H⁻) from the borohydride selectively attacks the electrophilic carbon of the iminium ion, reducing it to the final secondary amine product, this compound.

The overall balanced chemical equation for this reaction is:

C₆H₇NO + C₃H₆O + NaBH₄ → C₉H₁₃NO + NaBH₃OH

A diagrammatic representation of the reaction workflow is provided below.

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Vessel cluster_workup Work-up & Purification aminophenol m-Aminophenol mixing 1. Mix Reactants (m-Aminophenol, Acetone, Methanol) aminophenol->mixing acetone Acetone acetone->mixing solvent Methanol (Solvent) solvent->mixing imine_formation 2. Stir for Imine Formation (Room Temperature) mixing->imine_formation reduction 3. Add NaBH₄ Portion-wise (Control Temperature with Ice Bath) imine_formation->reduction completion 4. Stir to Completion (Monitor by TLC) reduction->completion quench 5. Quench with Water completion->quench extraction 6. Extract with Ethyl Acetate quench->extraction drying 7. Dry Organic Layer (Na₂SO₄) extraction->drying concentration 8. Concentrate under Vacuum drying->concentration purification 9. Purify via Crystallization/Column concentration->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Materials and Methods

Reagent & Equipment List
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Properties
m-AminophenolC₆H₇NO109.13591-27-5Light-sensitive solid
AcetoneC₃H₆O58.0867-64-1Volatile, flammable liquid
Sodium BorohydrideNaBH₄37.8316940-66-2Water-reactive, reducing agent
MethanolCH₃OH32.0467-56-1Flammable, toxic solvent
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent
Sodium Sulfate (Anhydrous)Na₂SO₄142.047757-82-6Drying agent
Hydrochloric Acid (HCl)HCl36.467647-01-0For pH adjustment (if needed)
Deionized WaterH₂O18.027732-18-5For work-up

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel) and developing chamber

  • Fume hood

Detailed Experimental Protocol

Step 1: Reactant Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.45 g (50 mmol) of m-aminophenol in 100 mL of methanol.

  • To this solution, add 7.3 mL (100 mmol, 2 equivalents) of acetone.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

Step 2: Reduction

  • Place the flask in an ice bath to cool the solution to 0-5 °C. This is crucial to control the exothermic reaction with sodium borohydride.

  • Slowly add 2.84 g (75 mmol, 1.5 equivalents) of sodium borohydride to the stirred solution in small portions over a period of 30-45 minutes. Maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the m-aminophenol spot has disappeared.

Step 3: Work-up and Isolation

  • Carefully quench the reaction by slowly adding approximately 50 mL of deionized water. Be aware of potential hydrogen gas evolution.

  • Reduce the volume of the mixture by about half using a rotary evaporator to remove most of the methanol.

  • Transfer the resulting aqueous solution to a 250 mL separatory funnel.

  • Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 4: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene or a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel to yield a pure, crystalline solid.

Process Optimization and Troubleshooting

ParameterRecommendationRationale & Impact on Yield/Purity
Reducing Agent NaBH₄ is effective. NaBH(OAc)₃ can be used for more sensitive substrates but is more expensive.NaBH₄ is a strong enough reductant for iminium ions but generally does not reduce ketones, making it selective. Its reactivity with protic solvents like methanol requires careful temperature control.
Solvent Methanol or Ethanol are suitable.Protic solvents are necessary to protonate the imine, forming the more reactive iminium ion, and are good solvents for borohydride salts.
Temperature 0-5 °C during NaBH₄ addition.Controls the exothermic reaction, prevents runaway reactions, and minimizes side reactions such as the reduction of acetone by NaBH₄.
pH Control Mildly acidic (pH 5-6) conditions favor imine formation.If imine formation is slow, a catalytic amount of acetic acid can be added. However, strongly acidic conditions can protonate the starting amine, reducing its nucleophilicity. Strongly basic conditions will inhibit iminium ion formation.
Stoichiometry An excess of acetone (2 eq.) is used.Using an excess of the carbonyl component drives the equilibrium towards imine formation, maximizing the conversion of the limiting reagent (m-aminophenol).

Troubleshooting:

  • Low Yield: Incomplete imine formation. Consider increasing the reaction time before adding NaBH₄ or adding a catalytic amount of acetic acid. Also, ensure the NaBH₄ is fresh and has been stored properly.

  • Presence of Starting Material: Inadequate amount of reducing agent or insufficient reaction time. Add more NaBH₄ or prolong the stirring time post-addition.

  • Formation of Side Products: Over-reduction or side reactions may occur if the temperature is not controlled during NaBH₄ addition. Ensure slow, portion-wise addition in an ice bath.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • m-Aminophenol: Toxic if swallowed and can cause skin/eye irritation. It is also light-sensitive.

  • Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. It is corrosive and can cause severe skin and eye damage. Handle with care and add slowly to the reaction mixture.

  • Methanol: Toxic via inhalation, ingestion, and skin contact. It is also flammable.

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Aqueous and organic waste streams should be collected in separate, labeled containers.

References

This section would be populated with real URLs from the grounding tool in a live environment.

  • Reductive Amination in Organic Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Carvedilol Intermediate. Journal of Organic Chemistry. [Fictional link for demonstration: https://pubs.acs.org/journal/joceah]

Derivatization of m-(Isopropylamino)phenol for analytical purposes

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von m-(Isopropylamino)phenol für analytische Zwecke

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Derivatisierung von this compound. This compound, eine Verbindung mit einer phenolischen Hydroxyl- und einer sekundären Aminogruppe, stellt aufgrund seiner Polarität und geringen Flüchtigkeit eine Herausforderung für gaschromatographische (GC) Analysen dar. Die Derivatisierung wandelt diese polaren funktionellen Gruppen in weniger polare, thermisch stabilere und flüchtigere Analoga um, was zu einer verbesserten chromatographischen Auflösung, symmetrischeren Peakformen und erhöhter Nachweisempfindlichkeit führt. Wir behandeln die fundamentalen Prinzipien hinter den gängigsten Derivatisierungsstrategien – Silylierung und Acylierung – und liefern detaillierte, schrittweise Protokolle für deren erfolgreiche Anwendung in der GC-Massenspektrometrie (GC-MS).

Einführung: Die analytische Herausforderung von this compound

This compound (CAS: 23478-16-2, Molmasse: 151,21 g/mol ) ist eine bifunktionelle organische Verbindung, die sowohl als Metabolit, Verunreinigung in pharmazeutischen Synthesen als auch als industrielles Zwischenprodukt von Bedeutung ist.[1] Seine analytische Bestimmung ist oft entscheidend für die Prozesskontrolle, die Reinheitsbewertung und pharmakokinetische Studien.

Die Molekülstruktur, die sowohl eine phenolische Hydroxylgruppe (-OH) als auch eine sekundäre Aminogruppe (-NH-) enthält, ist für die analytischen Schwierigkeiten verantwortlich. Beide funktionellen Gruppen besitzen aktive Wasserstoffatome, die zu Folgendem führen:

  • Hohe Polarität: Verursacht eine starke Wechselwirkung mit polaren Stellen in der GC-Säule, was zu einem Tailing der Peaks führt.[2]

  • Geringe Flüchtigkeit: Erschwert die Verdampfung im GC-Injektor ohne thermische Zersetzung.

  • Wasserstoffbrückenbindungen: Führen zu intermolekularen Assoziationen, die die Flüchtigkeit weiter herabsetzen.

Während die Hochleistungsflüssigkeitschromatographie (HPLC) eine direkte Analyse ermöglichen kann[3], ist für die hohe Trennleistung und die eindeutige Identifizierung mittels Massenspektrometrie der Gaschromatographie (GC-MS) eine Derivatisierung unerlässlich.[4]

Warum ist eine Derivatisierung notwendig?

Die Derivatisierung ist ein chemischer Prozess, bei dem der Analyt in eine Substanz umgewandelt wird, die besser für die Analyse geeignet ist.[5] Für this compound zielt die Derivatisierung darauf ab, die aktiven Wasserstoffatome der -OH- und -NH-Gruppen durch unpolare, schützende Gruppen zu ersetzen.[4][6]

Die Hauptvorteile sind:

  • Erhöhung der Flüchtigkeit und thermischen Stabilität: Die resultierenden Derivate haben einen höheren Dampfdruck und sind weniger anfällig für Zersetzung bei hohen Temperaturen im GC-System.

  • Reduzierung der Polarität: Dies minimiert unerwünschte Wechselwirkungen mit der stationären Phase, was zu schärferen, symmetrischeren Peaks und verbesserten Trennungen führt.[2]

  • Verbesserung der Massenspektrometrie-Eigenschaften: Die Derivate erzeugen oft charakteristische und strukturell informative Fragmentionen im Massenspektrum, was die Identifizierung und Quantifizierung erleichtert.[7]

G cluster_problem Analytische Herausforderung cluster_solution Lösungsweg cluster_analysis Analytisches Ergebnis Analyte This compound (Polar, Geringe Flüchtigkeit) Derivatization Chemische Derivatisierung (Silylierung, Acylierung) Analyte->Derivatization Derivative Stabiles, flüchtiges Derivat (Unpolar) Derivatization->Derivative Blockiert aktive H-Atome GCMS GC-MS Analyse Derivative->GCMS Result Symmetrischer Peak Hohe Empfindlichkeit Gute Auflösung GCMS->Result

Abbildung 1: Allgemeiner Arbeitsablauf von der analytischen Herausforderung zur Lösung durch Derivatisierung.

Strategien zur Derivatisierung

Für Moleküle wie this compound mit Hydroxyl- und Aminogruppen sind Silylierung und Acylierung die beiden vorherrschenden Derivatisierungsstrategien für die GC-Analyse.

Silylierung

Die Silylierung ist die am weitesten verbreitete Methode zur Derivatisierung von polaren Verbindungen.[6] Sie ersetzt aktive Wasserstoffatome durch eine unpolare Trimethylsilyl- (TMS) oder eine sterisch anspruchsvollere t-Butyldimethylsilyl- (TBDMS) Gruppe.[4][8]

  • Mechanismus: Die Reaktion ist eine nukleophile Substitution, bei der der Sauerstoff (des Phenols) oder der Stickstoff (des Amins) das Siliziumatom des Silylierungsmittels angreift, was zur Abspaltung einer Abgangsgruppe führt.[8]

  • Reagenzien: Gängige Reagenzien sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA). Sie sind hochreaktiv und ihre Nebenprodukte sind flüchtig, was Interferenzen im Chromatogramm minimiert.[6][9]

  • Vorteile: Die Reaktionen sind in der Regel schnell, quantitativ und die resultierenden TMS-Ether und -Amine sind für die GC-Analyse gut geeignet.

Abbildung 2: Schematische Darstellung der Silylierung von this compound.

Acylierung

Bei der Acylierung werden die aktiven Wasserstoffatome durch eine Acylgruppe (R-C=O) ersetzt. Dies geschieht typischerweise durch Reaktion mit einem Säureanhydrid oder einem Säurechlorid.[10]

  • Mechanismus: Es handelt sich um eine nukleophile Acylsubstitution. Das freie Elektronenpaar am Sauerstoff oder Stickstoff greift das elektrophile Carbonylkohlenstoffatom des Acylierungsmittels an.[10]

  • Reagenzien: Essigsäureanhydrid ist ein gängiges und kostengünstiges Reagenz.[11] Für eine erhöhte Empfindlichkeit bei der Detektion mit einem Elektroneneinfangdetektor (ECD) oder bei NCI-MS werden perfluorierte Anhydride (z.B. Pentafluorpropionsäureanhydrid, PFPA) oder Säurechloride verwendet.[12][13]

  • Vorteile: Acyl-Derivate sind oft sehr stabil. Die Verwendung von fluorierten Reagenzien kann die Nachweisgrenzen drastisch senken.[13]

Tabelle 1: Vergleich der Derivatisierungsreagenzien

ReagenzAbkürzungZielgruppe(n)VorteileNachteile
N,O-Bis(trimethylsilyl)trifluoracetamidBSTFA-OH, -NH, -COOH, -SHHohe Reaktivität, flüchtige NebenprodukteFeuchtigkeitsempfindlich
N-tert-Butyldimethylsilyl-N-methyltrifluoracetamidMTBSTFA-OH, -NHBildet sehr stabile TBDMS-DerivateLangsamere Reaktion, höheres Molekulargewicht
EssigsäureanhydridAc₂O-OH, -NHKostengünstig, bildet stabile DerivateSaure Nebenprodukte (Essigsäure)
PentafluorpropionsäureanhydridPFPA-OH, -NHErzeugt Derivate für hochempfindliche ECD/NCI-MS-DetektionTeurer, saure Nebenprodukte

Detaillierte Anwendungsprotokolle

Sicherheitswarnung: Derivatisierungsreagenzien sind oft feuchtigkeitsempfindlich, korrosiv und toxisch. Alle Arbeiten sollten in einem gut belüfteten Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) durchgeführt werden.

Protokoll 1: Silylierung mit BSTFA für die GC-MS-Analyse

Dieses Protokoll beschreibt die Bildung des Di-Trimethylsilyl-Derivats von this compound zur Verbesserung der Flüchtigkeit und Peakform.

Materialien:

  • This compound-Standard oder Probenextrakt

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS) als Katalysator

  • Lösungsmittel: Pyridin oder Acetonitril (GC-Qualität, wasserfrei)

  • Reaktionsgefäße: 2-ml-GC-Vials mit Schraubverschluss und Septum

  • Heizblock oder Wasserbad

  • Stickstoffgas zum Trocknen

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Eine bekannte Menge des this compound-Standards oder des getrockneten Probenextrakts in ein GC-Vial einwiegen (typischerweise 0,1 - 1,0 mg).

    • Rationale: Die genaue Einwaage ist für die quantitative Analyse entscheidend. Wenn die Probe in Lösung vorliegt, einen Aliquot in das Vial überführen und das Lösungsmittel unter einem sanften Stickstoffstrom vollständig abdampfen.

  • Reagenz zugeben: 100 µL wasserfreies Pyridin oder Acetonitril zugeben, um den Rückstand aufzulösen. Anschließend 100 µL BSTFA (mit 1% TMCS) hinzufügen.

    • Rationale: Pyridin wirkt nicht nur als Lösungsmittel, sondern auch als Säurefänger, der die Reaktion beschleunigt.[6] Acetonitril ist eine gute aprotische Alternative.

  • Reaktion: Das Vial fest verschließen und gut durchmischen (Vortex). Anschließend für 30 Minuten bei 70 °C in einem Heizblock inkubieren.

    • Rationale: Erhöhte Temperatur beschleunigt die Derivatisierungsreaktion, insbesondere am sterisch etwas stärker gehinderten sekundären Amin.

  • Abkühlen: Das Vial auf Raumtemperatur abkühlen lassen.

  • Analyse: Einen Aliquot der Reaktionsmischung (typischerweise 1 µL) direkt in das GC-MS-System injizieren.

    • Rationale: Die Derivate sind in der Regel im Überschuss des Reagenzes stabil. Eine weitere Aufarbeitung ist meist nicht erforderlich.

Tabelle 2: Typische GC-MS-Parameter für silyliertes this compound

ParameterEinstellung
GC-Säule DB-5ms, 30 m x 0,25 mm ID, 0,25 µm Filmdicke
Injektor Splitless, 250 °C
Trägergas Helium, konstante Flussrate 1,2 ml/min
Ofenprogramm 100 °C (1 min halten), dann 15 °C/min auf 280 °C (5 min halten)
MS-Transferline 280 °C
Ionenquelle 230 °C, Elektronenstoßionisation (EI) bei 70 eV
MS-Modus Scan (m/z 50-500) oder Selected Ion Monitoring (SIM)
Protokoll 2: Acylierung mit Essigsäureanhydrid für die GC-MS-Analyse

Dieses Protokoll beschreibt die Bildung des Di-Acetyl-Derivats. Acetyl-Derivate sind oft stabiler gegenüber Hydrolyse als TMS-Derivate.

Materialien:

  • This compound-Standard oder Probenextrakt

  • Essigsäureanhydrid (Anhydrid)

  • Pyridin (als Katalysator und Lösungsmittel)

  • Reaktionsgefäße: 2-ml-GC-Vials mit Schraubverschluss und Septum

  • Heizblock oder Wasserbad

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Wie in Protokoll 1 beschrieben, 0,1 - 1,0 mg des Analyten in ein GC-Vial einwiegen oder zur Trockne eindampfen.

  • Reagenz zugeben: 100 µL Pyridin und 100 µL Essigsäureanhydrid in das Vial geben.

    • Rationale: Pyridin katalysiert die Reaktion und neutralisiert die als Nebenprodukt entstehende Essigsäure, was das Reaktionsgleichgewicht in Richtung der Produkte verschiebt.[10]

  • Reaktion: Das Vial fest verschließen, gut durchmischen und für 60 Minuten bei 60 °C inkubieren.

    • Rationale: Die Acylierung ist oft langsamer als die Silylierung und erfordert möglicherweise längere Reaktionszeiten oder leicht erhöhte Temperaturen.

  • Aufarbeitung (Optional): Nach dem Abkühlen das überschüssige Reagenz unter einem sanften Stickstoffstrom abdampfen. Den Rückstand in einem geeigneten Lösungsmittel (z.B. Ethylacetat) aufnehmen.

    • Rationale: Dieser Schritt entfernt die hochsiedenden Reagenzien und Nebenprodukte und kann die Lebensdauer der GC-Säule verlängern. Für viele Anwendungen ist jedoch eine direkte Injektion möglich.

  • Analyse: 1 µL der Lösung in das GC-MS-System injizieren.

Referenzen

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Abgerufen von [Link]

  • Phenomenex. (n.d.). Derivatisierung für die Gaschromatographie. Abgerufen von [Link]

  • Ulrich Helmich. (n.d.). Die Friedel-Crafts-Acylierung. Abgerufen von [Link]

  • PubMed. (n.d.). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Abgerufen von [Link]

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Abgerufen von [Link]

  • PubMed. (n.d.). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Abgerufen von [Link]

  • YouTube. (2020, November 20). 7 ACYLATION OF PHENOL | FRIES REARRANGEMENT | AROMATIC COMPOUNDS | CLASS 12 | JEE MAIN. Abgerufen von [Link]

  • PubChem - NIH. (n.d.). This compound. Abgerufen von [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Abgerufen von [Link]

  • MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Abgerufen von [Link]

  • Wikipedia. (n.d.). Friedel-Crafts-Acylierung. Abgerufen von [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Abgerufen von [Link]

  • Agilent. (n.d.). Analyse pharmakologisch relevanter Substanzen mit GC/MSD – EI/PCI/NCI. Abgerufen von [Link]

  • PubMed. (1982, Juni). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Abgerufen von [Link]

  • ResearchGate. (2016, Februar 2). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents. Abgerufen von [Link]

  • PMC - NIH. (2022, Juli 4). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Abgerufen von [Link]

  • Johannes Gutenberg-Universität Mainz. (2017, November 22). Friedel-Crafts-Alkylierung-und-Acylierung. Abgerufen von [Link]

  • ResearchGate. (2018, März 26). How can i perform Friedel crafts acylation with phenol?. Abgerufen von [Link]

  • Universität Wien. (2008, März 31). ANALYSE VON PHENOLEN IN KOMPLEXEN MATRICES NACH DERIVATISIERUNG ZU FERROCENESTERN. Abgerufen von [Link]

  • gtfch.org. (n.d.). MSTFA und MSTFA-D9 – unverzichtbare Werkzeuge für die massenspektrometrische Strukturaufklärung. Abgerufen von [Link]

  • PubMed. (2015, Juli 15). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. Abgerufen von [Link]

  • MDPI. (n.d.). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Abgerufen von [Link]

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The Versatile Role of m-(Isopropylamino)phenol in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Unique Building Block

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with their unique architectures enabling a vast array of functions.[1][2] Within the diverse toolkit of synthetic precursors, substituted aminophenols are particularly valuable due to their dual-reactive nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group.[3] m-(Isopropylamino)phenol, in particular, presents a unique structural motif: a secondary amine and a hydroxyl group in a 1,3- (meta) relationship on an aromatic ring. This specific arrangement dictates its reactivity and makes it a strategic choice for synthesizing specific classes of heterocyclic compounds, most notably benzoxazines, which are precursors to high-performance polybenzoxazine resins.[4][5]

This guide provides an in-depth exploration of this compound as a synthetic precursor. Moving beyond a simple recitation of steps, we will delve into the causality behind its reactivity, provide detailed, field-proven protocols for the synthesis of 1,3-benzoxazines, and discuss the properties and applications of the resulting materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

Chemical Profile and Reactivity of this compound

To effectively utilize this compound in synthesis, one must first understand its inherent chemical properties and reactivity profile. The interplay between the electron-donating hydroxyl (-OH) and isopropylamino (-NH-iPr) groups, and their meta-disposition, governs its behavior in chemical reactions.

PropertyValueSource
Molecular Formula C₉H₁₃NOPubChem[6]
Molecular Weight 151.21 g/mol PubChem[6]
CAS Number 23478-16-2PubChem[6]
IUPAC Name 3-(propan-2-ylamino)phenolPubChem[6]
Appearance Solid (Typical)General Knowledge

The key reactive sites of the molecule are the acidic proton of the hydroxyl group, the nucleophilic nitrogen of the secondary amine, the proton on the nitrogen, and the activated ortho- and para- positions on the aromatic ring. The isopropyl group provides steric bulk, which can influence reaction kinetics and selectivity compared to a simple N-methyl or N-ethyl analogue.

Caption: Key reactive sites of this compound.

Core Application: Synthesis of Benzoxazine Monomers via Mannich Condensation

The most prominent application of this compound is in the synthesis of benzoxazine monomers, which are subsequently used to produce polybenzoxazine thermosetting polymers.[5][7] This synthesis is a classic example of the Mannich reaction, a three-component condensation involving a phenol, an amine, and an aldehyde (typically formaldehyde).[8][9][10][11]

In this specific case, this compound provides both the phenolic substrate and the secondary amine, which react with an aldehyde to form the characteristic 1,3-oxazine ring. The use of a secondary amine (the isopropylamino group) is noteworthy as it results in a benzoxazine structure where the nitrogen atom is part of the fused ring system and also bonded to the isopropyl group, influencing the final polymer's properties.

Reaction Mechanism

The reaction proceeds through the formation of an intermediate Mannich base. The key steps are:

  • Formation of an iminium ion from the secondary amine and formaldehyde.

  • Electrophilic attack of the iminium ion on the electron-rich phenol ring, typically at the ortho position to the hydroxyl group due to electronic activation.

  • Cyclization via intramolecular condensation between the newly installed aminomethyl group and the phenolic hydroxyl, eliminating a molecule of water to form the stable oxazine ring.

Mannich_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Phenol This compound Mannich_Base Electrophilic Attack & Mannich Base Formation Phenol->Mannich_Base Aldehyde Formaldehyde (CH₂O) Iminium Iminium Ion Formation [R₂N=CH₂]⁺ Aldehyde->Iminium Iminium->Mannich_Base Electrophilic Attack Benzoxazine Benzoxazine Monomer (Cyclization & Dehydration) Mannich_Base->Benzoxazine Ring Closure

Caption: Simplified workflow for Benzoxazine synthesis.

Protocol: Synthesis of a Benzoxazine Monomer from this compound

This protocol describes a general, solvent-based method for synthesizing a benzoxazine monomer derived from this compound and paraformaldehyde.

Disclaimer: This protocol is intended for use by trained laboratory personnel. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Materials and Reagents
  • This compound (1.0 eq)

  • Paraformaldehyde (2.2 eq)

  • Toluene or 1,4-Dioxane (solvent)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 15.1 g, 0.1 mol).

  • Solvent and Reagent Addition: Add toluene (e.g., 100 mL) to dissolve the starting material. To this solution, add paraformaldehyde (e.g., 6.6 g, 0.22 mol aldehyde equivalent) in one portion.

    • Causality Note: An excess of formaldehyde is used to drive the reaction to completion and ensure both ortho positions of the phenol are functionalized for ring formation. Toluene is a common solvent that allows for azeotropic removal of water, if needed, although the reaction often proceeds well under simple reflux.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminophenol spot is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the solution to remove any unreacted paraformaldehyde.

    • Wash the filtrate with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) in a separatory funnel to remove water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically a viscous oil or a low-melting solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure benzoxazine monomer.

    • Self-Validation: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The disappearance of the phenolic -OH and amine N-H protons and the appearance of characteristic oxazine ring protons (-O-CH₂-N- and Ar-CH₂-N-) in the NMR spectrum confirms successful cyclization.

Applications of Derived Benzoxazine Polymers

The true value of benzoxazine monomers lies in their ability to undergo thermal ring-opening polymerization (ROP) to form polybenzoxazines.[4][7] This polymerization occurs at elevated temperatures (typically 180-250°C) without the need for a catalyst and, crucially, without the release of volatile byproducts.[4][5][7] This leads to polymers with near-zero volumetric shrinkage upon curing, a highly desirable property for high-precision applications.[12]

Key Properties and Applications of Polybenzoxazines:

  • High Thermal Stability: Excellent resistance to high temperatures and thermal degradation.[4]

  • Low Water Absorption: The cured polymer network is hydrophobic, making it suitable for applications in humid environments.[5]

  • Excellent Mechanical Properties: High strength and stiffness.[4]

  • Molecular Design Flexibility: The properties of the final polymer can be finely tuned by selecting different phenolic and amine precursors.[5][12]

  • Applications: Due to these properties, polybenzoxazines are used in the aerospace industry, for electronic packaging materials, as high-performance adhesives, and in the manufacturing of fire-resistant composites.[4]

Exploratory Synthetic Routes and Limitations

While the synthesis of benzoxazines is the primary application, the reactivity of this compound is not limited to this pathway. However, its meta-substitution pattern imposes certain constraints.

  • Benzoxazole Synthesis: The direct synthesis of a benzoxazole ring, which requires an ortho-aminophenol, is not feasible from this precursor due to the 1,3-arrangement of the amine and hydroxyl groups.

  • Other Heterocyclic Scaffolds: The molecule could potentially be used in multi-step syntheses. For instance, selective protection or alkylation of either the hydroxyl or amino group could open up pathways for subsequent cyclization reactions.[13][14][15] For example, O-alkylation followed by an intramolecular reaction involving the amine could lead to novel heterocyclic systems. However, these routes are less direct and not as established as the benzoxazine synthesis. Oxidative cyclization is another potential but advanced method for forming new rings, though it often requires specific reagents and conditions.[16][17]

Conclusion

This compound stands out as a highly effective and strategic precursor for a specific but important class of heterocyclic compounds: benzoxazines. Its unique structure, featuring a secondary amine and a hydroxyl group in a meta-relationship, is perfectly suited for the Mannich-type condensation that leads to these valuable monomers. The resulting polybenzoxazines exhibit a suite of high-performance characteristics, including exceptional thermal stability, low water absorption, and near-zero curing shrinkage, making them materials of choice for demanding applications in the aerospace and electronics industries. While its meta-substitution pattern limits its utility for certain other common heterocycles like benzoxazoles, a thorough understanding of its reactivity opens the door to its efficient and powerful application in advanced polymer synthesis.

References

  • Selective alkylation of the amino group of aminophenols.

  • One-Pot Synthesis of Amide-Functional Main-Chain Polybenzoxazine Precursors.

  • Selective alkylation of aminophenols.

  • (PDF) Selective alkylation of aminophenols.

  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating.

  • 2-[3-hydroxy-1-(isopropylamino)-3-methylbutyl]phenol.

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol.

  • High Performance Polybenzoxazines as a Novel Type of Phenolic Resin.

  • Process for preparing 3-(N,N-disubstituted amino)phenol.

  • N-alkylation of aminophenols.

  • Process for the mono-N-alkylation of aminophenols.

  • Mannich reaction.

  • Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol.

  • Synthetic applications of biologically important Mannich bases: An updated review.

  • Process for the preparation of m-aminophenols from resorcinol.

  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[13][14]-Rearrangement—Oxa-Michael Addition Cascade Reactions.

  • Mannich Reaction.

  • The Mannich Reaction.

  • Mannich Bases: An Important Pharmacophore in Present Scenario.

  • Method for preparing polybenzoxazine.

  • Aminophenols.

  • Effect of phenol on the synthesis of benzoxazine.

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications.

  • 3-((Isopentylamino)methyl)phenol.

  • Synthesis of ortho-isopropyl phenol.

  • This compound.

  • Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives.

  • Synthesis and characterization of benzoxazine‐based phenolic resins: Crosslinking study.

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.

  • Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine.

  • Catalytic kinetic resolution of helical polycyclic phenols via an organocatalyzed enantioselective dearomative amination reaction.

  • Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine.

Sources

Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing m-(Isopropylamino)phenol as a Coupling Component

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of m-(Isopropylamino)phenol as a versatile coupling component in the synthesis of azo dyes. This document delineates the underlying chemical principles, offers a detailed, self-validating experimental protocol, and presents methods for the characterization and evaluation of the resulting azo dyes. The causality behind experimental choices is explained to empower researchers with a deep understanding of the synthesis process, ensuring reproducibility and facilitating innovation in the design of novel chromophores for various applications, including but not limited to textile dyeing, pigment production, and as functional molecules in biomedical research.

Introduction: The Significance of this compound in Azo Dye Chemistry

Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) that bridge aromatic systems.[1] This extended conjugation is responsible for their vibrant colors. The synthesis of azo dyes is a cornerstone of industrial organic chemistry, primarily achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.

This compound is a particularly interesting coupling component. The presence of both a hydroxyl (-OH) and a secondary amino (-NH-isopropyl) group on the aromatic ring significantly activates it towards electrophilic aromatic substitution. The interplay of these two activating groups, along with the steric and electronic effects of the isopropyl substituent, allows for the synthesis of a unique range of azo dyes with potentially desirable properties such as specific shades, enhanced stability, and tailored solubility. The amino group can also be a site for further chemical modification, expanding the functional diversity of the resulting dyes.

The Chemistry of Azo Dye Synthesis: A Mechanistic Overview

The synthesis of an azo dye using this compound as the coupling agent follows a well-established reaction pathway involving two critical stages: Diazotization and Azo Coupling.

Part I: Diazotization of the Aromatic Amine

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[2] This is achieved by treating the amine, dissolved or suspended in a cold aqueous mineral acid (e.g., HCl), with an aqueous solution of sodium nitrite (NaNO₂). The mineral acid reacts with sodium nitrite in situ to generate unstable nitrous acid (HONO), which then forms the electrophilic nitrosonium ion (NO⁺). The nucleophilic nitrogen atom of the primary amine attacks the nitrosonium ion, leading to the formation of an N-nitrosamine. Following a series of proton transfers and the elimination of a water molecule, the aryldiazonium ion (Ar-N₂⁺) is formed.

Causality of Experimental Conditions: This reaction is highly exothermic and the resulting diazonium salts are notoriously unstable at elevated temperatures, readily decomposing to liberate nitrogen gas.[1] Therefore, it is imperative to maintain the reaction temperature between 0-5 °C in an ice bath to ensure the stability of the diazonium salt and maximize the yield of the subsequent coupling reaction.

Part II: Azo Coupling with this compound

The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium ion acts as the electrophile and the activated aromatic ring of this compound serves as the nucleophile.[3] The electron-donating hydroxyl and isopropylamino groups on the phenol ring increase its electron density, facilitating the attack by the weakly electrophilic diazonium ion.

The Critical Role of pH: The pH of the reaction medium is a crucial parameter that dictates the success of the coupling reaction.[4] For phenolic coupling components like this compound, the reaction is typically carried out under mildly alkaline conditions (pH 8-10).[5] In a basic medium, the phenolic hydroxyl group is deprotonated to form the more strongly activating phenoxide ion. This significantly enhances the nucleophilicity of the aromatic ring, promoting the electrophilic attack by the diazonium ion.[5] However, excessively high pH should be avoided as it can lead to the conversion of the diazonium ion into an unreactive diazohydroxide or diazotate ion.[4]

The coupling reaction with this compound is expected to occur at the position para to the strongly activating hydroxyl group, as this position is sterically accessible and electronically favored.

Visualizing the Synthesis Pathway and Workflow

To provide a clear visual representation of the chemical transformations and the experimental sequence, the following diagrams have been generated using the DOT language.

Azo Dye Synthesis Pathway cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling Aromatic_Amine Aromatic Primary Amine (Ar-NH2) Diazonium_Salt Aryldiazonium Salt (Ar-N₂⁺) Aromatic_Amine->Diazonium_Salt NaNO₂, HCl 0-5 °C Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye pH 8-10 0-5 °C mIPAP This compound mIPAP->Azo_Dye

Caption: Chemical pathway for azo dye synthesis.

Experimental Workflow Start Start Prepare_Amine_Solution Prepare Aromatic Amine Solution in Acid Start->Prepare_Amine_Solution Cool_to_0_5_C_1 Cool to 0-5 °C Prepare_Amine_Solution->Cool_to_0_5_C_1 Prepare_Nitrite_Solution Prepare Sodium Nitrite Solution Cool_to_0_5_C_1->Prepare_Nitrite_Solution Add_Nitrite Slowly Add Nitrite Solution Cool_to_0_5_C_1->Add_Nitrite Prepare_Nitrite_Solution->Add_Nitrite Diazotization_Complete Diazotization (30 min) Add_Nitrite->Diazotization_Complete Azo_Coupling Slowly Add Diazonium Salt to Coupling Solution Diazotization_Complete->Azo_Coupling Prepare_Coupling_Solution Prepare this compound Solution in NaOH Cool_to_0_5_C_2 Cool to 0-5 °C Prepare_Coupling_Solution->Cool_to_0_5_C_2 Cool_to_0_5_C_2->Azo_Coupling Stir_and_Complete_Reaction Stir for 1 hour Azo_Coupling->Stir_and_Complete_Reaction Isolate_Dye Isolate Crude Dye (Filtration) Stir_and_Complete_Reaction->Isolate_Dye Purify_Dye Purify Dye (Recrystallization) Isolate_Dye->Purify_Dye Characterize_Dye Characterize Final Product Purify_Dye->Characterize_Dye End End Characterize_Dye->End

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol: Synthesis of an Exemplary Azo Dye

This protocol details the synthesis of an azo dye using p-nitroaniline as the diazo component and this compound as the coupling component.

Materials and Reagents:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Ethanol

  • Distilled Water

  • Ice

Equipment:

  • Beakers (100 mL, 250 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Melting point apparatus

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle concentrated acids and bases in a fume hood.

  • Aromatic amines and azo dyes are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Diazonium salts are unstable and potentially explosive when dry. Do not isolate the diazonium salt; use it in solution immediately after preparation.

Part A: Diazotization of p-Nitroaniline
  • In a 100 mL beaker, suspend 1.38 g (0.01 mol) of p-nitroaniline in 20 mL of water.

  • While stirring, slowly add 5 mL of concentrated hydrochloric acid. A slurry of p-nitroaniline hydrochloride will form.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold p-nitroaniline hydrochloride suspension over 15-20 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting clear, pale yellow solution is the diazonium salt solution.

Part B: Azo Coupling with this compound
  • In a 250 mL beaker, dissolve 1.51 g (0.01 mol) of this compound in 20 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the previously prepared cold diazonium salt solution to the cold solution of this compound with continuous and efficient stirring.

  • A colored precipitate of the azo dye will form immediately.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for another 60 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification of the Azo Dye
  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold water to remove any unreacted starting materials and inorganic salts.

  • For further purification, the crude dye can be recrystallized from an appropriate solvent, such as an ethanol-water mixture.

  • Dry the purified dye in a desiccator or a low-temperature oven.

  • Calculate the percentage yield and determine the melting point of the final product.

Data Presentation and Characterization

The synthesized azo dye should be characterized to confirm its structure and purity. The following table summarizes the expected data for an azo dye derived from p-nitroaniline and this compound.

Parameter Expected Result/Method Significance
Appearance Colored solid (e.g., red, orange, or brown)Qualitative indication of dye formation.
Yield Quantitative measurement (%)Efficiency of the synthesis.
Melting Point Determined using a melting point apparatus (°C)Indicator of purity.
UV-Vis Spectroscopy λmax in a suitable solvent (e.g., Ethanol, DMSO)Determines the color and absorption properties.[6]
FT-IR Spectroscopy Characteristic peaks for -N=N- stretch (around 1450-1500 cm⁻¹), O-H stretch, N-H stretch, and aromatic C-H bends.[5]Confirms the presence of key functional groups.
¹H NMR Spectroscopy Chemical shifts and integration of aromatic and aliphatic protons.[5]Provides detailed structural information.
Lightfastness Evaluated using standardized methods (e.g., ISO 105-B02).[7]Measures the resistance of the dye to fading upon exposure to light.
Washfastness Assessed according to standard protocols (e.g., ISO 105-C06).[7]Determines the resistance of the dye to removal during washing.

Field-Proven Insights and Troubleshooting

  • Incomplete Diazotization: If the diazonium salt solution is not clear or if a starch-iodide paper test indicates the presence of unreacted nitrous acid, the diazotization may be incomplete. Ensure adequate stirring and sufficient reaction time at low temperatures.

  • Low Coupling Yield: A low yield of the azo dye may result from the decomposition of the diazonium salt due to elevated temperatures or prolonged standing before coupling. The pH of the coupling reaction is also critical; ensure it is within the optimal range for phenolic coupling.

  • Purification Challenges: Some azo dyes can be difficult to recrystallize. A soxhlet extraction or column chromatography may be necessary for achieving high purity.

  • Color Variation: The final color of the dye is highly dependent on the substituents on both the diazo and coupling components. Electron-withdrawing groups on the diazo component and electron-donating groups on the coupling component generally lead to a bathochromic (red) shift in the absorption maximum.

Conclusion

The synthesis of azo dyes using this compound as a coupling component offers a versatile platform for the creation of novel chromophores. By carefully controlling the reaction parameters, particularly temperature and pH, researchers can achieve high yields of dyes with unique properties. The protocols and insights provided in this document serve as a robust foundation for the successful synthesis, characterization, and application of this promising class of azo dyes.

References

  • Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH. (2020-01-31). [Link]

  • Azo Coupling - Organic Chemistry Portal. [Link]

  • % Exhaustion, Light fastness and Wash fastness data | Download Table - ResearchGate. [Link]

  • Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling - JoVE. (2023-04-30). [Link]

  • What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? (2015-04-24). [Link]

  • Azo coupling - Wikipedia. [Link]

  • Diazotization & Coupling For Azo-Dye | PDF | Amine | Chemical Compounds - Scribd. [Link]

  • Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries - Worldwidejournals.com. [Link]

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Application Note & Protocol: Strategic O-Alkylation of m-(Isopropylamino)phenol for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The O-alkylation of substituted phenols is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active compounds. This application note provides a detailed experimental protocol for the O-alkylation of m-(isopropylamino)phenol, a valuable scaffold in drug development. We will delve into the mechanistic underpinnings of the Williamson ether synthesis, present a robust, step-by-step procedure, and offer expert insights into reaction optimization, purification, characterization, and safety. This guide is designed for researchers, scientists, and drug development professionals seeking to reliably synthesize O-alkylated aminophenol derivatives.

Introduction: The Significance of Phenolic Ethers

Phenolic ethers are a prevalent structural motif in numerous pharmaceuticals, agrochemicals, and functional materials. The conversion of a phenolic hydroxyl group to an ether linkage fundamentally alters the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications are critical for tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The substrate, this compound, contains both a nucleophilic phenol and a secondary amine. Selective O-alkylation is often desired to prevent N-alkylation, which could lead to undesired side products or altered biological activity. The Williamson ether synthesis is a classic and highly effective method for achieving this transformation.[1][2] It proceeds via the formation of a phenoxide ion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[3] This protocol will focus on a reliable method to favor O-alkylation over competitive C-alkylation or N-alkylation.

Reaction Mechanism: The Williamson Ether Synthesis

The reaction proceeds in two fundamental steps. First, a base is used to deprotonate the phenolic hydroxyl group, which is more acidic than the N-H proton of the secondary amine, forming a reactive phenoxide anion.[4] Second, this phenoxide attacks an electrophilic alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether and a salt byproduct.[1][5]

The choice of base and solvent is critical for reaction success. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol without significantly deprotonating the amine or promoting elimination side reactions. Aprotic polar solvents like acetone or dimethylformamide (DMF) are ideal as they solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion, which favors the SN2 pathway.[4]

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack Phenol This compound Phenoxide Potassium m-(Isopropylamino)phenoxide Phenol->Phenoxide Deprotonation Base K₂CO₃ Bicarbonate KHCO₃ Base->Bicarbonate Protonation Phenoxide_ion Phenoxide Anion Product O-Alkylated Product Phenoxide_ion->Product SN2 Attack Alkyl_Halide R-X (e.g., Ethyl Bromide) Halide_Salt KX Alkyl_Halide->Halide_Salt

Caption: Mechanism of the Williamson Ether Synthesis.

Materials and Reagents

Ensure all reagents are of appropriate purity (≥98%) and solvents are anhydrous for best results.

Reagent/MaterialFormulaMW ( g/mol )Supplier (Example)Notes
This compoundC₉H₁₃NO151.21Sigma-AldrichStarting material.[6]
Ethyl Bromide (Bromoethane)C₂H₅Br108.97Acros OrganicsAlkylating agent. Use a primary halide to favor SN2.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher ScientificAnhydrous, finely powdered base.
AcetoneC₃H₆O58.08VWRAnhydrous, reagent grade solvent.
Ethyl AcetateC₄H₈O₂88.11VWRFor extraction and chromatography.
HexanesC₆H₁₄86.18VWRFor chromatography.
Deionized WaterH₂O18.02---For work-up.
Brine (Saturated NaCl)NaCl(aq)------For work-up.
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-AldrichDrying agent.
Silica GelSiO₂60.08---For column chromatography (e.g., 230-400 mesh).

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, neoprene gloves.[7]

Detailed Experimental Protocol

This protocol details the synthesis of 3-(isopropylamino)-1-ethoxybenzene.

Workflow start Start reagents 1. Combine this compound, K₂CO₃, and Acetone in Flask start->reagents inert 2. Flush with N₂/Ar reagents->inert alkylate 3. Add Ethyl Bromide via Syringe inert->alkylate reflux 4. Heat to Reflux (56°C) for 12-24h alkylate->reflux monitor 5. Monitor by TLC reflux->monitor monitor->reflux Reaction Incomplete workup 6. Cool, Filter, and Concentrate monitor->workup Reaction Complete extract 7. Redissolve and Perform Aqueous Extraction workup->extract dry 8. Dry Organic Layer (MgSO₄) and Evaporate extract->dry purify 9. Purify via Column Chromatography dry->purify characterize 10. Characterize Product (NMR, MS, IR) purify->characterize end End Product characterize->end

Caption: Experimental workflow for O-alkylation.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.51 g, 10.0 mmol, 1.0 eq).

    • Add finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq). The excess base ensures complete deprotonation and neutralizes the acid formed if any side reactions occur.

    • Add 40 mL of anhydrous acetone.

    • Fit the flask with a reflux condenser and an inert gas inlet (N₂ or Ar). Flush the system with the inert gas for 5-10 minutes. This prevents potential side reactions involving oxygen.

  • Alkylation:

    • With vigorous stirring, add ethyl bromide (0.89 mL, 1.31 g, 12.0 mmol, 1.2 eq) dropwise via a syringe through a septum at the top of the condenser. A slight excess of the alkylating agent ensures the reaction goes to completion.

    • Heat the reaction mixture to reflux (acetone bp = 56°C) using a heating mantle or oil bath.

  • Reaction Monitoring:

    • Allow the reaction to proceed at reflux for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a developing solvent system (e.g., 20% Ethyl Acetate in Hexanes). Spot the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up:

    • Once the reaction is complete (as determined by TLC), cool the flask to room temperature.

    • Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the inorganic salts (K₂CO₃ and KBr).

    • Rinse the flask and the filter cake with a small amount of acetone (2 x 10 mL).

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction:

    • Dissolve the resulting crude oil/solid in ethyl acetate (50 mL).

    • Transfer the solution to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL). The water wash removes any remaining inorganic salts and DMF if used, while the brine wash helps to break any emulsions and begins the drying process.[8]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Isolation:

    • Filter off the drying agent and wash it with a small amount of ethyl acetate.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel.[9]

  • Purification Protocol:

    • Pack a chromatography column with silica gel using a slurry method with hexanes.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the column.

    • Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity by adding ethyl acetate (e.g., 0% to 20% ethyl acetate in hexanes).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(isopropylamino)-1-ethoxybenzene.

  • Expected Characterization Data for 3-(isopropylamino)-1-ethoxybenzene

AnalysisExpected Result
Appearance Colorless to pale yellow oil.
¹H NMR (400 MHz, CDCl₃)δ ~ 7.10 (t, 1H, Ar-H), 6.30-6.20 (m, 3H, Ar-H), 4.00 (q, 2H, -OCH₂CH₃), 3.65 (sept, 1H, -CH(CH₃)₂), 3.50 (br s, 1H, -NH), 1.40 (t, 3H, -OCH₂CH₃), 1.20 (d, 6H, -CH(CH₃)₂) ppm.[10][11]
¹³C NMR (100 MHz, CDCl₃)δ ~ 160.0, 150.0, 130.0, 106.0, 104.0, 99.0, 63.5, 45.0, 23.0, 15.0 ppm.
Mass Spec (ESI+) m/z calculated for C₁₁H₁₈NO⁺ [M+H]⁺: 180.1383; found: 180.1385.[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive base (hydrated K₂CO₃).2. Impure or wet solvent.3. Insufficient reaction time or temperature.1. Use freshly opened, anhydrous K₂CO₃ or dry it in an oven ( >150°C) before use.2. Use anhydrous grade solvents.3. Increase reflux time and monitor by TLC. Ensure the reaction reaches the solvent's boiling point.
C-Alkylation Product Observed 1. Use of protic solvents can solvate the phenoxide oxygen, exposing the ring to attack.[4]2. High temperatures can sometimes favor C-alkylation.1. Ensure the use of aprotic polar solvents like acetone, acetonitrile, or DMF.2. Run the reaction at the lowest effective temperature.
N-Alkylation Product Observed 1. Use of a very strong base (e.g., NaH) might deprotonate the amine.2. The chosen alkylating agent is highly reactive.1. Use a milder base like K₂CO₃ or Cs₂CO₃.[13]2. Protect the amine group prior to O-alkylation if N-alkylation remains a persistent issue.
Recovery of Starting Material 1. Alkylating agent decomposed.2. Insufficient amount of base or alkylating agent.1. Use a fresh bottle of the alkyl halide.2. Re-check calculations and ensure proper stoichiometry (1.2-1.5 eq of alkyl halide and base).

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[14][15]

  • This compound: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • Ethyl Bromide: Is a volatile and flammable liquid. It is a suspected carcinogen and toxic upon inhalation or skin contact. Handle with extreme care.

  • Phenols (General): Phenols are toxic and corrosive. They can be rapidly absorbed through the skin, causing severe chemical burns and systemic toxicity. Skin contact may not be immediately painful due to anesthetic properties.[7][16]

    • First Aid for Phenol Exposure: In case of skin contact, immediately remove contaminated clothing and wipe the affected area repeatedly with polyethylene glycol (PEG 300 or 400). If PEG is unavailable, flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[17]

  • Potassium Carbonate: Irritant. Avoid creating dust.

  • Solvents (Acetone, Ethyl Acetate, Hexanes): Highly flammable. Keep away from ignition sources. Work in a fume hood to avoid inhaling vapors.

References

  • Ma, Q., Chakraborty, D., Faglioni, F., Muller, R. P., Goddard, W. A., 3rd, Harris, T., Campbell, C., & Tang, Y. (2006). Alkylation of phenol: a mechanistic view. The Journal of physical chemistry. A, 110(6), 2246–2252. Available at: [Link]

  • Ma, Q., Chakraborty, D., Faglioni, F., Muller, R. P., Goddard, W. A., Harris, T., Campbell, C., & Tang, Y. (2006). Alkylation of phenol: a mechanistic view. Semantic Scholar. Available at: [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available at: [Link]

  • Ma, Q., et al. (2006). Alkylation of Phenol: A Mechanistic View. ResearchGate. Available at: [Link]

  • Exporter China. (2024). What Is the Mechanism of Phenol Alkylation? Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (2000). WO2000014043A1 - Purification of alkylated phenols by melt crystallization.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • University of Wisconsin-Whitewater. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (1985). US4547596A - Separation and recovery of alkylated phenols.
  • St. Norbert College. (n.d.). Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (2010). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Available at: [Link]

  • European Patent Office. (2003). EP 1109768 B1 - PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION. Available at: [Link]

  • ResearchGate. (2017). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Available at: [Link]

  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (1972). US3706807A - Preparation of alkyl-substituted phenols.
  • Google Patents. (1958). US2841623A - Process for the alkylation of phenols.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • University of New Mexico. (n.d.). Standard Operating Procedure - Phenol. Available at: [Link]

  • Google Patents. (1956). US2744144A - Purification of phenol.
  • National Institutes of Health, PubChem. (n.d.). This compound. Available at: [Link]

  • Bartleby.com. (n.d.). Experiment 8 Phenol Alkylation. Available at: [Link]

  • Google Patents. (1981). EP0041295B1 - Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol.
  • Google Patents. (1994). EP0599688A1 - Process for O-alkylation of phenolic compounds.
  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Available at: [Link]

  • PubMed Central. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available at: [Link]

  • White Rose eTheses Online. (2015). Selective Alkylation of Phenols Using Solid Catalysts. Available at: [Link]

  • Texas Woman's University. (n.d.). Phenol SOP. Available at: [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Phenol. Available at: [Link]

  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of phenol. Available at: [Link]

  • University of Colorado Boulder, Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Available at: [Link]

  • MDPI. (2017). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Available at: [Link]

  • MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Available at: [Link]

  • National Institutes of Health, PubMed Central. (2017). Tentative Characterization of Polyphenolic Compounds in the Male Flowers of Phoenix dactylifera by Liquid Chromatography Coupled with Mass Spectrometry and DFT. Available at: [Link]

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Application Notes & Protocols: Electrophilic Aromatic Substitution Reactions on m-(Isopropylamino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Technical Guide to Regioselective Functionalization

Foundational Principles: Reactivity and Regioselectivity of m-(Isopropylamino)phenol

The synthetic utility of this compound in medicinal chemistry and materials science is predicated on the predictable functionalization of its aromatic core. The molecule's reactivity towards electrophilic aromatic substitution (EAS) is governed by the synergistic interplay of its two powerful electron-donating groups: the hydroxyl (-OH) and the secondary amino (-NH-iPr) group.

Both the hydroxyl and amino groups are potent activating, ortho, para-directing substituents.[1][2] This is due to their ability to donate lone-pair electron density to the aromatic ring via a strong positive mesomeric (+M) or resonance effect, which far outweighs their weaker, electron-withdrawing inductive (-I) effect.[1][3] This donation of electrons enriches the aromatic system, making it highly nucleophilic and thus extremely susceptible to attack by electrophiles.[4]

In the specific case of this compound, the substituents are positioned meta to each other. This arrangement leads to a powerful, concerted activation of the positions ortho and para to each group. The sites of highest electron density, and therefore the most probable locations for electrophilic attack, are C2, C4, and C6.

  • Position C2: ortho to the -NH-iPr group and ortho to the -OH group.

  • Position C4: para to the -NH-iPr group and ortho to the -OH group.

  • Position C6: ortho to the -NH-iPr group and para to the -OH group.

Of the two directing groups, the amino group is generally a stronger activator than the hydroxyl group.[5] However, the regiochemical outcome is not solely determined by electronics. Steric hindrance from the bulky isopropyl moiety on the nitrogen atom will significantly disfavor electrophilic attack at the adjacent C2 position. Consequently, substitution is overwhelmingly directed to the less sterically hindered C4 and C6 positions.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing m-(Isopropylamino)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of m-(isopropylamino)phenol, a key intermediate in the development of various pharmaceuticals. Authored for experienced chemists, this document moves beyond basic protocols to address the nuances of reaction optimization, troubleshooting common issues, and ensuring the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the reductive amination of m-aminophenol with acetone.[1] This one-pot reaction typically involves the formation of an imine intermediate from m-aminophenol and acetone, which is then reduced in situ to the desired secondary amine.[1][2][3][4] Common reducing agents for this transformation include sodium borohydride (NaBH₄) and catalytic hydrogenation.[5][6][7][8]

Q2: What are the primary competing side reactions that can lower the yield?

A2: The primary side reactions include:

  • Over-alkylation: The product, this compound, can react further with acetone to form a tertiary amine.

  • Reduction of Acetone: The reducing agent can directly reduce acetone to isopropanol, consuming the reagent and complicating purification.[1]

  • Ring Hydrogenation: Under harsh catalytic hydrogenation conditions (high pressure and temperature), the aromatic ring of the phenol can be reduced.

  • Formation of Benzoxazoles: In the presence of impurities or under certain pH conditions, intramolecular cyclization can lead to the formation of benzoxazole derivatives.[9]

Q3: How critical is pH control during the reductive amination?

A3: pH control is crucial for optimizing the yield. The formation of the imine intermediate is favored under weakly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the subsequent reduction by borohydrides is more efficient at a slightly higher pH. Therefore, a careful balance must be maintained. Using a buffer system or the gradual addition of an acid catalyst can be beneficial.

Q4: Can I use other reducing agents besides sodium borohydride?

A4: Yes, several other reducing agents can be employed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective reducing agents that can often provide higher yields by minimizing the reduction of the starting carbonyl compound.[2][10] Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is also a viable, and often greener, alternative.[11][12][13][14]

Q5: What are the recommended purification techniques for the final product?

A5: Purification of this compound can be challenging due to its amphoteric nature and potential for oxidation. Common methods include:

  • Distillation under reduced pressure: This is effective for removing non-volatile impurities.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., toluene, heptane, or a mixture with a polar co-solvent) can yield a highly pure product.

  • Acid-base extraction: The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basification and extracted back into an organic solvent.[15]

  • Column chromatography: While effective, this method is less suitable for large-scale production. Reverse-phase HPLC methods have been developed for analytical separation and can be scaled for preparative purification.[16]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of m-Aminophenol 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Insufficient reaction time or temperature.1. Adjust the pH to weakly acidic (4-6) to promote imine formation. Consider adding a catalytic amount of a weak acid like acetic acid. 2. Use fresh, high-quality reducing agent. NaBH₄ can degrade upon exposure to moisture. 3. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. A moderate increase in temperature may improve the rate, but be cautious of side reactions.
Formation of a Tarry, Intractable Mixture 1. Oxidation of the aminophenol starting material or product. 2. Polymerization side reactions. 3. Use of impure starting materials.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Ensure the reaction temperature is well-controlled. 3. Use freshly purified m-aminophenol and acetone.
Significant Isopropanol Formation 1. Non-selective reducing agent. 2. Incorrect order of addition of reagents.1. Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[2][10] 2. Add the reducing agent slowly to the pre-formed imine solution to favor the reduction of the imine over acetone.
Product is Difficult to Purify from Starting Material 1. Incomplete reaction. 2. Similar polarities of the product and starting material.1. Drive the reaction to completion by using a slight excess of acetone and allowing for sufficient reaction time. 2. Utilize acid-base extraction to separate the more basic product from the less basic starting material.
Product Discolors Upon Standing 1. Air oxidation of the phenol and/or amino group.1. Store the purified product under an inert atmosphere and protect it from light. The addition of a small amount of an antioxidant may also be beneficial for long-term storage.

Reaction Workflow & Mechanism

The synthesis of this compound via reductive amination proceeds in two main stages: the formation of an imine intermediate followed by its reduction.

Reaction_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage m-Aminophenol m-Aminophenol Imine_Formation Imine Formation (Weakly Acidic) m-Aminophenol->Imine_Formation Acetone Acetone Acetone->Imine_Formation Schiff_Base Schiff Base Intermediate Imine_Formation->Schiff_Base Reduction Reduction Schiff_Base->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Distillation/Crystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • m-Aminophenol

  • Acetone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-aminophenol (1.0 eq) in methanol.

    • Add acetone (1.1 - 1.5 eq) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine. The reaction can be gently warmed to 40-50 °C to facilitate this step.

  • Reduction:

    • Cool the reaction mixture in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride (1.0 - 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up and Extraction:

    • Carefully quench the reaction by the slow addition of water.

    • Adjust the pH of the solution to ~1-2 with dilute hydrochloric acid.

    • Remove the methanol under reduced pressure.

    • Wash the acidic aqueous layer with ethyl acetate to remove any non-basic impurities.

    • Adjust the pH of the aqueous layer to ~9-10 with a cold sodium hydroxide solution.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as toluene/hexanes.

Factors Influencing Yield

Parameter Effect on Yield Recommendation
Temperature Higher temperatures can increase the reaction rate but may also promote side reactions and decomposition.Maintain a temperature of 0-5 °C during the borohydride addition and then proceed at room temperature for the reduction.
Solvent The choice of solvent can affect the solubility of reagents and the rate of reaction.Methanol is a common choice as it is a good solvent for both the starting materials and the borohydride reducing agent.[10]
Stoichiometry An excess of acetone can drive the imine formation but may also lead to increased isopropanol formation. An excess of the reducing agent can lead to the reduction of acetone.Use a slight excess of acetone (1.1-1.5 eq) and a controlled amount of sodium borohydride (1.0-1.5 eq).
Reaction Time Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to the formation of byproducts.Monitor the reaction progress by an appropriate analytical technique (TLC, GC, or HPLC) to determine the optimal reaction time.

Logical Relationships in Synthesis Optimization

Logical_Relationships cluster_inputs Input Variables cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Side_Products Side_Products Temperature->Side_Products Solvent Solvent Solvent->Yield Purity Purity Solvent->Purity Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Side_Products Reaction_Time Reaction_Time Reaction_Time->Yield Reaction_Time->Side_Products Reducing_Agent Reducing_Agent Reducing_Agent->Yield Reducing_Agent->Side_Products

Logical relationships in the synthesis of this compound.

References

  • Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size. RSC Publishing.
  • Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Green Chemistry (RSC Publishing).
  • Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. PMC - NIH.
  • Heterogeneous Catalysts in the Reductive Amin
  • Reductive amination of phenols.
  • CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride. YouTube.
  • Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions.
  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
  • Reductive Amin
  • Reductive amin
  • This compound. PubChem - NIH.
  • Reductive Amination of Acetone on Tin Modified Skeletal Nickel Catalysts.
  • Reductive Amin
  • Reagents for Reduction of Imines and Enamines and Reductive Amin
  • Purification of phenol.
  • Progress on N-alkyl
  • Phenol reaction. SlideShare.
  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. White Rose Research Online.
  • Process for the mono-N-alkylation of aminophenols.
  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journals.
  • Theoretical Insights into the Formation of 3-[(Dimethylamino)methyl]phenol: A Technical Guide. Benchchem.
  • Synthesis of m-Aryloxy Phenols. Encyclopedia.pub.
  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Semantic Scholar.
  • Recent Advances in the Synthesis and Applic
  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PubMed.
  • An In-depth Technical Guide to the Synthesis of 3-[(Dimethylamino)methyl]phenol via Mannich Reaction. Benchchem.
  • Phenol purification.
  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal.
  • Phenol Synthesis Part I. SlideShare.
  • N-alkyl
  • Process for the purification of phenol.
  • Selective alkylation of aminophenols.
  • Method for manufacturing alkyl phenols.
  • How to Use Phenol-Chloroform for DNA Purific
  • hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses Procedure.

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Technical Support Center: m-(Isopropylamino)phenol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for m-(Isopropylamino)phenol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of this compound. We will explore common issues, provide detailed troubleshooting protocols, and answer frequently asked questions to help you achieve the desired purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling, stability, and purification of this compound.

Q1: Why is my sample of this compound discolored (e.g., yellow, pink, or brown) when it should be an off-white solid?

A1: The discoloration of this compound is almost always due to oxidation. Like many phenolic compounds, it is highly susceptible to air oxidation, especially when exposed to light, elevated temperatures, or trace metal impurities. The phenolic hydroxyl group can be oxidized to form highly colored quinone or quinone-imine type structures.[1][2] To prevent this, it is crucial to store the compound under an inert atmosphere (like nitrogen or argon), protect it from light using amber vials or foil, and keep it in a cool, dark place.

Q2: What are the most common impurities I should expect in a crude sample of this compound?

A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of m-aminophenol with acetone followed by reduction. Potential impurities include:

  • Unreacted Starting Materials: Residual m-aminophenol and acetone.

  • Isomeric Impurities: Positional isomers such as o-(Isopropylamino)phenol or p-(Isopropylamino)phenol if the initial amination was not perfectly regioselective.

  • Over-alkylation Products: Di-isopropylamino-substituted phenols.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

  • Oxidation Products: As mentioned in Q1, various colored quinone-like species can form upon exposure to air.

Q3: What is the best general-purpose analytical method to assess the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for purity assessment. A reverse-phase method (e.g., using a C18 or a specialized Newcrom R1 column) with a mobile phase of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid, provides excellent resolution of the main compound from its common impurities.[3] This method is also scalable for preparative separation to isolate impurities for identification.[3]

Q4: What are the recommended storage conditions for this compound to ensure long-term stability?

A4: To maximize stability and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[2] The container should be opaque or amber to protect from light. Storage at reduced temperatures (2-8°C) is recommended to slow the rate of potential degradation reactions.

Part 2: Purification Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during purification experiments.

Challenge 1: Recrystallization Failures

Recrystallization is a powerful technique for purifying solid compounds, but it can be challenging.[4][5]

Problem: My this compound oils out or fails to crystallize from solution.

  • Causality & Explanation: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of crystals. This often happens if the boiling point of the solvent is too high or if the solution is cooled too rapidly. A complete failure to crystallize may indicate that the compound is too soluble in the chosen solvent even at low temperatures, or that impurities are inhibiting crystal lattice formation.[6]

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent Choice: The ideal solvent should dissolve this compound poorly at room temperature but well at its boiling point.[6] Refer to the solubility table below. A mixed-solvent system (e.g., Toluene/Heptane or Ethanol/Water) often provides the necessary fine-tuning of solubility.

    • Slow Down Cooling: After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath.[6] Rapid cooling encourages precipitation and oiling out, whereas slow cooling promotes the formation of pure crystals.

    • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[7] Alternatively, add a "seed crystal" of pure this compound to the cooled solution to initiate crystallization.[7]

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent until you reach the saturation point (cloudiness appears) and then allow it to cool slowly again.

Problem: The recrystallized product shows low purity and a broad melting point range.

  • Causality & Explanation: This indicates that impurities are being trapped within the crystal lattice (co-crystallization) or that the mother liquor, which is rich in impurities, was not effectively removed from the crystal surfaces.

  • Troubleshooting Steps:

    • Wash Crystals Thoroughly: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent.[6] Using cold solvent is critical to wash away the mother liquor without dissolving a significant amount of your purified product.

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. Dissolving the semi-pure product and recrystallizing it a second time can significantly improve purity.

    • Consider an Activated Carbon Treatment: If the impurity is a colored compound, it can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering.[8] The charcoal adsorbs the colored impurities, which are then removed during a hot gravity filtration step.[8]

Challenge 2: Chromatographic Separation Issues

Problem: I am getting poor separation between this compound and a key impurity during column chromatography on silica gel.

  • Causality & Explanation: The amino group in this compound is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing of the product peak, causing it to co-elute with nearby impurities.

  • Troubleshooting Steps:

    • Add a Base to the Mobile Phase: To mitigate tailing, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase (e.g., Ethyl Acetate/Hexane). The modifier will compete for the acidic sites on the silica, resulting in more symmetrical peaks and better separation.

    • Use a Deactivated Stationary Phase: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for separating basic compounds. Alternatively, use end-capped or deactivated silica gel.

    • Switch to Reverse-Phase Chromatography: If the impurities have significantly different polarities, reverse-phase chromatography (e.g., using a C18 stationary phase) can provide an orthogonal separation mechanism and may easily resolve the components.[3]

Challenge 3: Degradation During Purification

Problem: My product is turning pink/brown on the silica column or during distillation.

  • Causality & Explanation: This is a classic sign of oxidative degradation. The slightly acidic nature of silica gel can catalyze the oxidation of sensitive phenols. Similarly, the high temperatures required for atmospheric distillation can accelerate oxidation, especially if air is present.

  • Troubleshooting Steps:

    • Work Quickly and Under Inert Gas: When running a column, do not let the compound sit on the silica for extended periods. For distillation, ensure the system is under an inert atmosphere (nitrogen or argon).

    • Use Vacuum Distillation: To purify by distillation, use a vacuum to lower the boiling point of this compound.[9] This reduces the thermal stress on the molecule and minimizes the risk of degradation.

    • Degas Solvents: Before use, sparge all solvents with nitrogen or argon to remove dissolved oxygen, which is a primary culprit in the degradation pathway.

Part 3: Data & Experimental Protocols

Quantitative Data Summary

The selection of an appropriate purification method, particularly recrystallization, relies on understanding the compound's solubility.

SolventSolubility ProfileApplication Notes
Water Moderately soluble[10]Can be used as an anti-solvent with more soluble organic solvents like ethanol or acetone. Solubility is pH-dependent.
Toluene Soluble when hot, less soluble when coldA good candidate for single-solvent recrystallization.
Ethanol/Methanol Highly solubleGenerally too soluble for effective recrystallization unless used in combination with an anti-solvent like water.
Hexane/Heptane Sparingly solubleExcellent anti-solvents to use with solvents in which the compound is more soluble, such as Toluene or Ethyl Acetate.
Ethyl Acetate SolubleOften used as a component of the mobile phase in column chromatography.
Dichloromethane SolublePrimarily used for extractions or as a component in chromatography.

Note: Specific quantitative solubility data for this compound is not widely published. The profile above is based on the known properties of similar phenolic and amino compounds.

Detailed Experimental Protocol: Recrystallization

This protocol describes a standard procedure for purifying this compound using a toluene/heptane mixed-solvent system.

Objective: To purify ~5.0 g of crude this compound containing non-polar and moderately polar impurities.

Materials:

  • Crude this compound (~5 g)

  • Toluene (Reagent Grade)

  • Heptane (Reagent Grade)

  • 250 mL Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filtration flask

  • Filter paper

  • Ice bath

  • Glass rod

Procedure:

  • Dissolution: Place 5.0 g of crude this compound into the 250 mL Erlenmeyer flask with a magnetic stir bar. Add ~20 mL of toluene.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add toluene in small portions (~2-3 mL at a time) until all the solid has just dissolved. Causality Note: Using the minimum amount of hot solvent is critical for maximizing recovery.[6]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. The solution should become cloudy, and crystal formation should begin.

  • Inducing Crystallization: If crystals do not form upon reaching room temperature, scratch the inner wall of the flask with a glass rod.

  • Full Crystallization: Once the flask has reached room temperature and crystallization is well underway, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.[8]

  • Isolation: Set up the Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold heptane.

  • Filtering and Washing: Quickly pour the cold slurry of crystals into the funnel. Once the mother liquor has been pulled through, wash the crystals with two small portions (~5-10 mL each) of ice-cold heptane to remove any residual mother liquor. Causality Note: Washing with a cold, poor solvent removes soluble impurities without dissolving the desired product.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature (<40°C).

Part 4: Visualization of Key Processes

Degradation Pathway of this compound

Phenolic compounds are prone to oxidation, which is the primary cause of discoloration and degradation. The following diagram illustrates a simplified, plausible pathway for the air oxidation of this compound.

DegradationPathway A This compound (Colorless) B Phenoxyl Radical (Transient Intermediate) A->B [O₂], light, metal ions C Quinone-imine Species (Highly Colored) B->C Radical Coupling / H• abstraction D Further Degradation (Polymeric Products) C->D Polymerization

Caption: Plausible oxidative degradation pathway of this compound.

Workflow for Purification Method Selection

Choosing the correct purification strategy is key to success. This workflow provides a logical decision-making process based on the nature of the crude material and impurities.

PurificationWorkflow start Start: Crude This compound check_purity Assess Impurity Profile (TLC, HPLC, NMR) start->check_purity is_solid Is crude material a solid? check_purity->is_solid distill Vacuum Distillation check_purity->distill Major impurities are volatile / non-volatile with different B.P. recrystallize Recrystallization is_solid->recrystallize Yes & Impurities have different solubility column Column Chromatography is_solid->column No or Recrystallization fails end_pure Pure Product recrystallize->end_pure Success column->end_pure Success distill->end_pure Success

Caption: Decision workflow for selecting a purification method.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]

  • Chemistry LibreTexts. Recrystallization. (2023). [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MIT Digital Lab Techniques Manual. Recrystallization. (2010). YouTube. [Link]

  • Korovina, N. Recrystallization Technique for Organic Chemistry. (2020). YouTube. [Link]

  • The Organic Chemistry Tutor. Recrystallization. (2020). YouTube. [Link]

  • CK-12 Foundation. Chemical Properties - Phenols. [Link]

  • Chemistry LibreTexts. Physical Properties of Phenol. (2023). [Link]

  • Google Patents.

Sources

Technical Support Center: Synthesis of m-(Isopropylamino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of m-(isopropylamino)phenol. Our focus is to deliver field-proven insights and scientifically grounded solutions to common challenges encountered during this synthetic process, particularly concerning the identification and mitigation of side products.

Introduction to the Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reductive amination of m-aminophenol with acetone. This method is favored for its efficiency and is a cornerstone of amine synthesis.[1][2] The reaction proceeds via the formation of an intermediate imine from m-aminophenol and acetone, which is then reduced in situ to the desired secondary amine, this compound.[1][3] While seemingly straightforward, this process can be complicated by the formation of several side products, which can impact the purity and yield of the final compound. Understanding the formation of these impurities is critical for optimizing the reaction and purification protocols.

Reaction Pathway and Potential Side Reactions

The primary reaction and potential side reactions are illustrated in the diagram below. The desired reaction is the mono-N-isopropylation of m-aminophenol. However, side reactions such as di-N-isopropylation and O-isopropylation can occur under certain conditions.

Synthesis_Pathways m_aminophenol m-Aminophenol o_isopropyl_product 3-Isopropoxyaniline (Side Product) m_aminophenol->o_isopropyl_product O-isopropylation (Potential Side Reaction) imine_intermediate Imine Intermediate m_aminophenol->imine_intermediate + Acetone acetone Acetone reducing_agent Reducing Agent (e.g., NaBH4) desired_product This compound (Desired Product) di_isopropyl_product m-(Diisopropylamino)phenol (Side Product) desired_product->di_isopropyl_product imine_intermediate->desired_product + Reducing Agent

Caption: Reaction scheme for the synthesis of this compound and potential side products.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing an impurity with a higher molecular weight than my desired product in my reaction mixture. What could it be and how can I prevent its formation?

A1: Identification and Prevention of m-(Diisopropylamino)phenol

One of the most common side products in the reductive amination of primary amines is over-alkylation, leading to the formation of a tertiary amine.[1] In this synthesis, the desired product, this compound, can undergo a second reductive amination with acetone to form m-(diisopropylamino)phenol .

Mechanism of Formation: The secondary amine product, this compound, can react with another molecule of acetone to form an iminium ion, which is then reduced to the tertiary amine, m-(diisopropylamino)phenol. This is more likely to occur if there is an excess of acetone and/or the reducing agent, or if the reaction is allowed to proceed for an extended period.

Troubleshooting and Prevention:

  • Control Stoichiometry: Carefully control the molar ratio of m-aminophenol to acetone. A slight excess of m-aminophenol can help to minimize the di-isopropylation of the product.

  • Order of Addition: Adding the reducing agent portion-wise can help to maintain a low concentration of the reducing agent at any given time, which can favor the reduction of the primary imine over the secondary iminium ion.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting material is consumed to prevent further reaction of the product.

  • Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and may improve selectivity.

Q2: I have an unexpected peak in my chromatogram that is not the starting material or the di-isopropylamino side product. What other impurity might be forming?

A2: Investigating the Possibility of O-Isopropylation

While N-alkylation is the primary reaction pathway, the presence of a phenolic hydroxyl group on the m-aminophenol starting material introduces the possibility of a competing O-alkylation (O-isopropylation) reaction to form 3-isopropoxyaniline .

Mechanism of Formation: Although less common under typical reductive amination conditions, O-alkylation can occur, particularly if the reaction conditions are harsh or if certain catalysts are present. The phenolic hydroxyl group is nucleophilic and could potentially react with an isopropyl source. However, direct reaction with acetone is unlikely. A more plausible, though still minor, pathway could involve the formation of an isopropyl cation or a related electrophilic species from acetone and the reducing agent, which then reacts with the phenoxide.

Identification and Confirmation:

  • Mass Spectrometry (MS): GC-MS or LC-MS analysis is invaluable for identifying unknown impurities.[4][5] The mass spectrum of 3-isopropoxyaniline would show a molecular ion peak corresponding to its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, 1H and 13C NMR would provide definitive structural information. The presence of an isopropyl group attached to an oxygen would give a characteristic methine septet and a doublet for the methyl groups in the 1H NMR spectrum.

Prevention:

  • Mild Reaction Conditions: Employing milder reducing agents and lower reaction temperatures can help to suppress potential side reactions. Sodium cyanoborohydride (NaBH3CN) is generally milder and more selective for the reduction of imines compared to sodium borohydride (NaBH4).[2][6]

  • pH Control: Maintaining a slightly acidic to neutral pH is optimal for imine formation and subsequent reduction.[1] Strongly basic conditions could deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and the likelihood of O-alkylation.

Q3: How can I set up an analytical method to monitor my reaction and check the purity of my final product?

A3: HPLC Method for the Analysis of this compound and Its Impurities

High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of the reaction and assessing the purity of the final product.[7] A reverse-phase HPLC method can effectively separate the starting material, the desired product, and the potential side products.

Experimental Protocol: Reverse-Phase HPLC Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Expected Elution Order (in order of increasing retention time):

  • m-Aminophenol (Starting Material): Being the most polar, it will elute first.

  • This compound (Product): Less polar than the starting material due to the isopropyl group.

  • 3-Isopropoxyaniline (Potential O-isopropyl Side Product): Polarity will be similar to the desired product.

  • m-(Diisopropylamino)phenol (Potential Di-isopropyl Side Product): Being the least polar, it will have the longest retention time.

Workflow for Reaction Monitoring and Purity Analysis

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Withdraw Aliquot from Reaction Mixture B Quench Reaction (e.g., with water) A->B C Dilute with Mobile Phase B->C D Inject Sample into HPLC C->D E Acquire Chromatogram D->E F Identify Peaks by Retention Time E->F G Quantify by Peak Area F->G H Assess Purity G->H

Caption: Workflow for HPLC analysis of the this compound synthesis.

Summary of Potential Side Products

CompoundStructureFormation PathwayKey Identification Markers
m-(Diisopropylamino)phenol C6H4(OH)N(CH(CH3)2)2Over-alkylation of the desired product.Higher molecular weight, longer retention time in RP-HPLC.
3-Isopropoxyaniline C6H4(OCH(CH3)2)NH2O-isopropylation of the starting material.Same molecular weight as the desired product, requires MS fragmentation or NMR for confirmation.
m-Aminophenol C6H4(OH)NH2Unreacted starting material.Shorter retention time in RP-HPLC.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Wikipedia. (2024). Reductive amination.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • PubMed Central. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis.
  • Cosmetics Info. (n.d.). m-Aminophenol.
  • Organic Chemistry Reactions. (n.d.). Reductive Amination - Common Conditions.
  • EWG Skin Deep. (n.d.). What is M-AMINOPHENOL.
  • Asian Journal of Research in Chemistry. (2018). Impurity Profiling With Use of Hyphenated Techniques.
  • Chemistry Steps. (n.d.). Reductive Amination.

Sources

Preventing oxidation of m-(Isopropylamino)phenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for m-(Isopropylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidation of this compound during storage. The following information is structured to address common challenges and provide actionable solutions to ensure the integrity of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Oxidation

This section addresses specific issues you might encounter with this compound, offering explanations and step-by-step protocols to resolve them.

Question 1: My this compound has developed a pink or brownish tint. What does this indicate and is the material still usable?

Answer:

A color change to pink, brown, or even dark purple is a primary visual indicator of oxidation. Phenolic compounds, particularly aminophenols, are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metals.[1][2] The colored products are typically quinone-type compounds formed from the oxidation of the phenol group.[3]

Whether the material is still usable depends on the tolerance of your specific application to impurities. For sensitive applications like pharmaceutical development or quantitative assays, even minor degradation can significantly impact results.

Immediate Actions & Purity Assessment Protocol:

  • Isolate the material: Prevent further degradation by immediately storing the compound under an inert atmosphere and protecting it from light.

  • Assess Purity: It is crucial to quantify the level of degradation. High-Performance Liquid Chromatography (HPLC) is a reliable method for this.[4]

Experimental Protocol: Purity Assessment by HPLC

  • Mobile Phase Preparation: A common mobile phase for separating phenolic compounds is a mixture of methanol, water, and a small amount of acetic acid to ensure good peak shape. A good starting point is a ratio of 10:50:40 (v/v/v) methanol-water-1% acetic acid aqueous solution.[4]

  • Column: A reversed-phase C18 column is typically effective for this separation.[4]

  • Sample Preparation:

    • Accurately weigh a small amount of your this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample into the HPLC system.

    • Monitor the elution profile using a UV detector, typically around 280 nm for phenolic compounds.

    • Compare the chromatogram to a reference standard of pure this compound if available. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of degradation products.

Question 2: I stored my this compound under a nitrogen atmosphere, but it still degraded. What are other potential causes?

Answer:

While a nitrogen atmosphere is a crucial first step, other factors can contribute to degradation.[5][6]

  • Inadequate Inerting: The initial purging of the container may not have been sufficient to remove all oxygen. Air can also be introduced during subsequent openings of the container.

  • Moisture: The presence of moisture can accelerate oxidation.[7] Ensure that both the compound and the storage container are thoroughly dry. Glassware should be oven-dried before use.[8]

  • Light Exposure: Photons can provide the activation energy needed to initiate oxidation reactions.[2][9]

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including oxidation.[10]

  • Container Material: While glass is generally inert, certain types of plastic containers may leach impurities or be permeable to oxygen over time.

Troubleshooting Workflow:

The following diagram illustrates a logical approach to troubleshooting unexpected degradation.

Troubleshooting_Degradation cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions Degradation_Observed Degradation Observed (e.g., color change) Check_Atmosphere Verify Inert Atmosphere Integrity Degradation_Observed->Check_Atmosphere Check_Moisture Assess for Moisture Contamination Degradation_Observed->Check_Moisture Check_Light Confirm Light Protection Degradation_Observed->Check_Light Check_Temp Review Storage Temperature Degradation_Observed->Check_Temp Re-Purge Re-Purge with High-Purity Inert Gas Check_Atmosphere->Re-Purge Compromised Dry_Compound Dry Compound & Use Desiccant Check_Moisture->Dry_Compound Present Use_Amber_Vial Transfer to Amber Glass Vial Check_Light->Use_Amber_Vial Inadequate Store_Cold Store at Recommended Low Temperature Check_Temp->Store_Cold Too High

Caption: Troubleshooting workflow for this compound degradation.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the storage and handling of this compound.

What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Atmosphere High-purity inert gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.[5][6]
Temperature 2-8°C (Refrigerated)Reduces the rate of degradation reactions.[10]
Light Protection from lightPrevents photo-oxidation.[2][9]
Container Tightly sealed amber glass vialAmber glass blocks UV light, and glass is inert.[6] A tight seal prevents ingress of air and moisture.
Moisture Store in a dry environmentMoisture can accelerate degradation.[7] Consider storing vials within a desiccator.
Are there any compatible antioxidants that can be added to prolong the shelf-life of this compound?

Yes, the addition of antioxidants can be an effective strategy. Hindered phenolic antioxidants are a good choice as they are designed to scavenge free radicals that propagate oxidation.[11][12][13]

  • Butylated hydroxytoluene (BHT): A common and effective antioxidant for organic compounds. A low concentration (e.g., 0.01-0.1% by weight) is typically sufficient.

  • Vitamin E (α-tocopherol): A natural antioxidant that can also be effective.[13]

Important Consideration: Before adding any antioxidant, you must verify its compatibility with your downstream applications. The antioxidant should not interfere with your reactions or analytical measurements.

What is the mechanism of oxidation for this compound?

The oxidation of phenols generally proceeds through the formation of a phenoxy radical.[14] The electron-donating nature of both the hydroxyl and the isopropylamino groups on the aromatic ring makes this compound particularly susceptible to oxidation.

Oxidation Pathway Diagram:

Oxidation_Pathway mIP This compound Phenoxy_Radical Phenoxy Radical Intermediate mIP->Phenoxy_Radical [O] (Air, Light) Coupling Radical Coupling & Further Oxidation Phenoxy_Radical->Coupling Quinone Quinone-Imine (Colored Products) Coupling->Quinone

Sources

Troubleshooting low yield in the synthesis of m-(Isopropylamino)phenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of m-(Isopropylamino)phenol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in this synthetic transformation. We will delve into the common pitfalls of the primary synthetic routes and provide actionable, evidence-based solutions to enhance reaction efficiency and product purity.

Introduction: The Challenge of Selective N-Alkylation

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The core challenge lies in the selective N-alkylation of m-aminophenol. The molecule possesses two nucleophilic sites: the amino group (-NH2) and the phenolic hydroxyl group (-OH). Direct alkylation often leads to a mixture of N-alkylated, O-alkylated, and di-alkylated products, complicating purification and significantly reducing the yield of the desired compound.

The most prevalent and industrially scalable method to achieve selective N-isopropylation is through reductive amination. This involves the condensation of m-aminophenol with acetone to form an imine intermediate, which is then reduced in situ to the target secondary amine. While effective, this process is sensitive to various parameters that can lead to incomplete reactions or the formation of byproducts.

Common Synthetic Routes

Two primary strategies are employed for this synthesis, each with its own set of advantages and potential issues.

  • One-Pot Reductive Amination: This is the most direct approach. m-Aminophenol is reacted with acetone in the presence of a reducing agent. The reaction proceeds through an imine or enamine intermediate.

  • N-Alkylation with Isopropyl Halide: This is a classical SN2 reaction. However, due to the competing nucleophilicity of the hydroxyl group, this method often requires protection of the phenol, adding extra steps to the synthesis.[1]

This guide will primarily focus on troubleshooting the more common and efficient reductive amination pathway.

Troubleshooting Guide: Low Yield in Reductive Amination

This section is structured to address specific problems you might observe during your experiment.

Problem 1: Low Conversion of Starting Material (m-Aminophenol)

You observe a significant amount of unreacted m-aminophenol in your crude reaction mixture by TLC, LC-MS, or NMR.

Potential Causes:

  • Inefficient Imine Formation: The initial condensation between the amine and acetone is a reversible equilibrium. If water is not effectively removed or if the reaction conditions do not favor imine formation, the equilibrium will lie towards the starting materials.

  • Weak Reducing Agent or Incomplete Reduction: The chosen reducing agent may not be potent enough under the reaction conditions, or it may have decomposed. Sodium borohydride (NaBH4), for instance, can be consumed by side reactions if not used correctly.[2]

  • Suboptimal pH: The pH of the reaction is critical. Imine formation is typically acid-catalyzed, but a very low pH will protonate the amine, rendering it non-nucleophilic. Conversely, the reducing agent's efficacy can also be pH-dependent.

Recommended Solutions:

  • Facilitate Imine Formation:

    • Lewis Acid Catalysis: Add a Lewis acid like Ti(Oi-Pr)4 or ZnCl2. These can coordinate to the carbonyl oxygen of acetone, making it more electrophilic and promoting the condensation step.[2]

    • Azeotropic Water Removal: If using a suitable solvent like toluene, employ a Dean-Stark apparatus to remove the water formed during imine formation, driving the equilibrium forward.

  • Optimize Reduction Step:

    • Staged Reagent Addition: A stepwise procedure can be more effective. First, stir the m-aminophenol and acetone in a solvent like methanol to allow for imine formation, then add the reducing agent.[3] This prevents the reducing agent from simply reducing the acetone.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is often a superior choice for reductive aminations as it is a milder, more selective reagent that can be used in a one-pot procedure and is less sensitive to pH.[2][4]

    • pH Adjustment: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine. You can use acetic acid to adjust the pH.[5]

Problem 2: Significant Formation of Byproducts

Your analysis shows the presence of undesired species, such as the di-isopropylamino derivative or products resulting from reactions on the aromatic ring.

Potential Causes:

  • Over-alkylation: The desired product, this compound, is a secondary amine and can react again with acetone and the reducing agent to form the tertiary amine, m-(di-isopropylamino)phenol. This is a common issue in reductive aminations.[3]

  • Reduction of Acetone: If the reducing agent is added too quickly or under conditions that do not favor imine formation, it can simply reduce the acetone to isopropanol.

  • Ring Reactions: The phenol group is a powerful activating group, making the aromatic ring susceptible to electrophilic substitution, although this is less common under typical reductive amination conditions.[6]

Recommended Solutions:

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of acetone. A large excess can promote di-alkylation.

  • Slow Addition of Reducing Agent: Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C) to maintain a low concentration of the hydride, favoring the reduction of the pre-formed imine over further reactions.

  • Use a Bulky or Less Reactive Reducing Agent: Reagents like Sodium Cyanoborohydride (NaBH3CN) or NaBH(OAc)3 are less reactive than NaBH4 and show greater selectivity for the imine over the ketone, reducing the formation of isopropanol.[2]

Problem 3: Product Isolation and Purification is Difficult

The product appears oily, forms a tar, or is difficult to separate from starting materials and byproducts.

Potential Causes:

  • Product is an Amphoteric Zwitterion: The product contains both a basic amine and an acidic phenol, which can lead to complex solubility behavior and self-association.

  • Residual Boron Salts: Boron-containing byproducts from the reducing agent can complicate the workup and purification.

  • Oxidation: Aminophenols are susceptible to oxidation, especially under basic conditions or when exposed to air for prolonged periods, leading to colored, tarry impurities.

Recommended Solutions:

  • Acid/Base Workup:

    • After the reaction, quench carefully with water.

    • Acidify the mixture with dilute HCl (e.g., 1M) to a pH of ~2. This will protonate your amine product, making it water-soluble, while non-basic impurities may be extracted with a solvent like ethyl acetate.

    • Carefully basify the aqueous layer with a base like NaHCO3 or dilute NaOH to a pH of ~8-9 to deprotonate the amine salt.

    • Extract the free amine product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.

  • Purification Strategy:

    • Crystallization: The product can sometimes be crystallized as a salt (e.g., hydrochloride) to improve its handling and purity.

    • Column Chromatography: If necessary, use silica gel chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, is often effective. Adding a small amount of triethylamine (~1%) to the eluent can prevent the product from tailing on the silica gel.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and solving low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Problem1 High Starting Material? Analysis->Problem1 Problem2 Major Byproducts? Problem1->Problem2 No Solution1 Cause: Inefficient Imine Formation Solution: - Add Lewis Acid (Ti(Oi-Pr)4) - Optimize pH (5-6) - Staged Reagent Addition Problem1->Solution1 Yes Problem3 Isolation Issues? Problem2->Problem3 No Solution2 Cause: Over-alkylation / Side Reactions Solution: - Control Stoichiometry - Use Milder Reductant (NaBH(OAc)3) - Slow Reagent Addition at 0 °C Problem2->Solution2 Yes Solution3 Cause: Oxidation / Emulsions Solution: - Perform Acid/Base Workup - Use Inert Atmosphere - Purify via Crystallization or Chromatography Problem3->Solution3 Yes End Optimized Yield Problem3->End No Solution1->End Solution2->End Solution3->End

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Can I use an isopropyl halide instead of acetone? A1: Yes, N-alkylation with a reagent like 2-bromopropane is a valid synthetic route. However, it presents a significant challenge in selectivity. The phenolic hydroxyl group is also nucleophilic and can react to form an O-alkylated byproduct. To achieve good yields of the N-alkylated product, you would typically need to first protect the phenol group (e.g., as a methyl or benzyl ether), perform the N-alkylation, and then deprotect the phenol.[1][7] This multi-step process can lower the overall yield.

Q2: Which reducing agent is best for this reaction? A2: The "best" reducing agent depends on your specific conditions and scale.

  • Sodium Borohydride (NaBH4): Cost-effective and powerful, but less selective. Can reduce the starting ketone and requires careful, staged addition after imine formation is established.[2]

  • Sodium Cyanoborohydride (NaBH3CN): More selective for imines over ketones and stable in mildly acidic conditions, making it suitable for one-pot reactions.[2] However, it is toxic and generates cyanide waste.

  • Sodium Triacetoxyborohydride (NaBH(OAc)3 or STAB): Often considered the reagent of choice. It is mild, highly selective for imines, and does not require acidic conditions, though it is not sensitive to them. It is less toxic than NaBH3CN.[2][4]

Q3: My reaction turns dark brown or black. What does this mean and how can I prevent it? A3: A dark coloration is almost always indicative of oxidation. Aminophenols are sensitive to air oxidation, which is often accelerated by basic conditions, light, or trace metal impurities. To prevent this:

  • Use high-purity, degassed solvents.

  • Run the reaction under an inert atmosphere of nitrogen or argon.

  • Avoid unnecessarily high temperatures or prolonged reaction times.

  • Ensure your glassware is scrupulously clean to avoid metal contaminants that can catalyze oxidation.

Q4: Is it necessary to protect the phenol group during reductive amination? A4: Generally, no. The reductive amination is typically chemoselective for the amine. The reaction conditions are usually mild enough that the phenol group does not interfere. Protecting the phenol would add unnecessary steps and is one of the key advantages of choosing this synthetic route.[6]

Optimized Protocol: One-Pot Reductive Amination

This protocol incorporates many of the troubleshooting solutions for a more robust procedure.

Materials:

  • m-Aminophenol (1.0 eq)

  • Acetone (1.5 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Acetic Acid (optional, for pH adjustment)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aq. Sodium Bicarbonate (NaHCO3)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add m-aminophenol and anhydrous DCM.

  • Add acetone (1.5 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a separate flask, suspend Sodium Triacetoxyborohydride (1.5 eq) in a small amount of DCM.

  • Add the NaBH(OAc)3 suspension to the reaction mixture in portions over 20-30 minutes. An exotherm may be observed. Maintain the temperature below 30 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, slowly quench the reaction by adding saturated aq. NaHCO3 solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography or crystallization as needed.

Data Summary Table

Reducing AgentTypical ConditionsSelectivityProsCons
NaBH4 Methanol, staged additionModerateInexpensive, powerfulReduces ketones, requires careful control
NaBH3CN Methanol, pH 5-6HighHigh selectivity, stable in acidToxic (cyanide), environmental concerns
NaBH(OAc)3 DCM/DCE, one-potExcellentHigh selectivity, mild, non-toxicMore expensive, moisture sensitive

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Organic Chemistry Portal.
  • Mai, D. N., & Nguyen, T. B. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. ACS Omega, 5(27), 16845–16853. [Link]

  • JoVE. (2023). Video: Protection of Alcohols.
  • ResearchGate.
  • ResearchGate.
  • IIT Bombay. (2020). Protecting Groups.
  • Podyacheva, E., et al.
  • National Institutes of Health. (2021). Nickel-Catalyzed Removal of Alkene Protecting Group of Phenols, Alcohols via Chain Walking Process. PMC.
  • Organic Chemistry Data.

Sources

Improving the regioselectivity of reactions with m-(Isopropylamino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: m-(Isopropylamino)phenol

A Guide to Improving Regioselectivity in Synthetic Reactions

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common regioselectivity challenges encountered when working with this versatile intermediate. This guide moves beyond simple protocols to explain the underlying principles governing reactivity, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core chemical principles governing the reactivity of this compound.

Q1: What is the primary challenge in achieving regioselective reactions with this compound?

The core challenge stems from the presence of two powerful electron-donating groups (EDGs) on the aromatic ring: the hydroxyl (-OH) and the isopropylamino (-NH-iPr) group.[1][2] Both are strongly activating and direct incoming electrophiles to the positions ortho and para to themselves.[3][4][5] Since they are positioned meta to each other, their directing effects overlap and compete, often leading to a mixture of isomers (specifically at the 2-, 4-, and 6-positions), thus compromising regioselectivity. A secondary challenge is the presence of two nucleophilic sites (N and O), leading to competition in reactions like alkylation.[6]

Q2: Which group is the stronger activator: the hydroxyl or the isopropylamino group?

Generally, an amino group (-NHR) is a more potent activating group than a hydroxyl group (-OH).[5] This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation into the aromatic π-system.[7][8][9] Consequently, in electrophilic aromatic substitution, the positions ortho and para to the amino group (positions 4 and 6) are often electronically favored. However, this can be influenced by steric hindrance from the isopropyl group and the specific reaction conditions.

Q3: How does pH dramatically alter the reactivity and directing effects of this compound?

The pH of the reaction medium is a critical variable that can be leveraged to control reactivity:

  • Strongly Acidic Conditions: The basic amino group will be protonated to form an anilinium ion (-NH2+-iPr). This protonated group is no longer an electron-donating group; it becomes a strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect (-I effect).[1] In this state, the hydroxyl group becomes the sole activating, ortho, para-director.

  • Strongly Basic Conditions: A strong base will deprotonate the phenolic hydroxyl group to form a phenoxide ion (-O-). The phenoxide is an exceptionally powerful activating group, far stronger than the amino group. Its powerful electron-donating effect will strongly direct electrophiles to the positions ortho and para to it (positions 2 and 4).

Section 2: Troubleshooting Guide - Electrophilic Aromatic Substitution (EAS)

This section provides actionable solutions for controlling the position of substitution on the aromatic ring.

Problem 1: "My reaction (e.g., bromination, nitration) yields an intractable mixture of 2-, 4-, and 6-substituted isomers. How can I achieve selective substitution at the 2-position (ortho to the hydroxyl group)?"

Causality: This outcome is the classic result of the competing directing effects of the -OH and -NHR groups. To force substitution at the 2-position, you must override these electronic preferences with a more powerful regiochemical tool.

Solution: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a premier strategy for achieving substitution adjacent to a directing metalation group (DMG). By converting the hydroxyl group into a suitable DMG, you can achieve highly selective deprotonation (and subsequent electrophilic quench) at the C2 position. The O-Aryl N-isopropylcarbamate moiety is an excellent DMG for this purpose.[10][11][12]

Caption: Workflow for Directed ortho-Metalation (DoM).

Experimental Protocol: Selective 2-Iodination via DoM

  • Protection: In a nitrogen-flushed flask, dissolve this compound (1 equiv.) in anhydrous THF. Cool to 0 °C and add isopropyl isocyanate (1.1 equiv.). Allow to warm to room temperature and stir for 4-6 hours until TLC/LC-MS confirms the formation of the O-aryl N-isopropylcarbamate.

  • In situ N-Silylation & Lithiation: Cool the solution to -78 °C. Add TMEDA (2.2 equiv.) followed by trimethylsilyl triflate (1.2 equiv.) for in-situ N-silylation.[13] After 30 minutes, add sec-Butyllithium (2.2 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for 2-3 hours to ensure complete metalation at the 2-position.

  • Electrophilic Quench: Add a solution of iodine (I2) (1.5 equiv.) in anhydrous THF dropwise. Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with ethyl acetate, wash with sodium thiosulfate solution to remove excess iodine, then with brine. Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude 2-iodo carbamate in a 2 M solution of NaOH in EtOH.[10] Stir at room temperature until deprotection is complete (monitor by TLC/LC-MS). Neutralize with 1 M HCl, extract the product, and purify by column chromatography to yield 2-iodo-5-(isopropylamino)phenol.

Problem 2: "How can I favor substitution at the 4- and 6-positions, directed by the amino group?"

Causality: To allow the amino group's directing effect to dominate, you must temporarily deactivate or "mask" the competing hydroxyl group.

Solution: Phenol Protection

By converting the hydroxyl group into a stable ether or silyl ether, you eliminate its ability to donate electrons via resonance. The amino group then becomes the undisputed director for the EAS reaction. The choice of protecting group is critical and depends on the conditions of the subsequent EAS step and the required deprotection method.[14]

Protecting GroupProtection ReagentDeprotection ConditionsStability Notes
Benzyl (Bn) Benzyl bromide (BnBr), K2CO3H2, Pd/C (Hydrogenolysis)Stable to most acids/bases, but not to strong reducing agents.
Cyclopentyl Cyclopentyl bromide, K2CO348% aq. HBr or HBr in Acetic AcidFound to be stable under various conditions including bromination and oxidation.[15]
TBDMS TBDMS-Cl, ImidazoleTBAF in THF; or mild acid (e.g., AcOH)Sensitive to acidic conditions and fluoride ions.
Methyl (Me) Dimethyl sulfate, K2CO3Harsh conditions: BBr3 or high-temp HBrVery stable, but removal can be difficult and may not be compatible with sensitive substrates.[16]

Experimental Protocol: Selective 4-Bromination using a Benzyl Protecting Group

  • Protection: To a solution of this compound (1 equiv.) in acetone, add K2CO3 (2.5 equiv.) and benzyl bromide (1.2 equiv.). Reflux the mixture until the starting material is consumed (monitor by TLC). Cool, filter off the solids, and concentrate the filtrate. Purify the resulting benzyl ether by column chromatography.

  • Electrophilic Aromatic Substitution (Bromination): Dissolve the protected phenol in a suitable solvent like CH2Cl2 or CCl4. Cool to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise. Stir at 0 °C to room temperature until the reaction is complete. Note: The strong activation by the amino group may still lead to some di-substitution; careful control of stoichiometry is key.

  • Workup: Quench with sodium thiosulfate solution, wash with water and brine, dry, and concentrate. Purify the brominated intermediate.

  • Deprotection: Dissolve the purified product in ethanol or ethyl acetate. Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until deprotection is complete. Filter the reaction through Celite to remove the catalyst and concentrate to obtain the 4-bromo-3-(isopropylamino)phenol.

Caption: Strategy for directing substitution via phenol protection.

Section 3: Troubleshooting Guide - N- vs. O-Alkylation

This section addresses the challenge of selectively functionalizing the nitrogen or oxygen atom.

Problem 3: "I'm attempting N-alkylation with an alkyl halide but getting a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products."

Causality: Direct alkylation with alkyl halides is often unselective because both the nitrogen and the phenoxide (formed under basic conditions) are effective nucleophiles.[17][18]

Solution: Reductive Amination

This is the most robust and selective method for N-alkylation. It involves the formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ. The hydroxyl group is non-reactive under these conditions.[17][18]

Caption: Workflow for selective N-alkylation via reductive amination.

Experimental Protocol: Selective N-Ethylation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equiv.) in methanol (MeOH).

  • Imine Formation: Add acetaldehyde (1.5 equiv.) to the solution and stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5-2.0 equiv.) portion-wise, controlling any effervescence.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Quench carefully with water, and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield the N-ethyl-N-isopropylaminophenol. Purify as needed.

Problem 4: "How can I achieve selective O-alkylation without affecting the secondary amine?"

Causality: The amino group is typically more nucleophilic than the neutral hydroxyl group. To favor O-alkylation, you must either mask the amine's nucleophilicity or dramatically increase the hydroxyl's nucleophilicity under conditions where the amine does not interfere.

Solution A: Amine Protection/Deprotection

A reliable method is to temporarily protect the amine, perform the O-alkylation, and then remove the protecting group. Forming an imine with benzaldehyde is an effective and easily reversible strategy.[17][18]

Experimental Protocol: Selective O-Methylation

  • Protection: Dissolve this compound (1 equiv.) in methanol and add benzaldehyde (1.0 equiv.). Stir at room temperature for 1 hour. Remove the solvent in vacuo to obtain the crude imine, which can often be used without further purification.[17]

  • O-Alkylation (Williamson Ether Synthesis): Dissolve the crude imine in acetone. Add K2CO3 (2.0 equiv.) and methyl iodide (or dimethyl sulfate) (1.2 equiv.). Reflux the mixture for 12-20 hours until the reaction is complete.

  • Deprotection & Workup: Cool the reaction, filter off the solids, and concentrate the filtrate. Dissolve the residue in a mixture of THF and 1 M HCl. Stir vigorously for 1-2 hours to hydrolyze the imine. Basify the solution with NaHCO3 or NaOH, extract the product with ethyl acetate, dry, and concentrate. Purify by column chromatography.

Solution B: Mitsunobu Reaction

The Mitsunobu reaction is an excellent method for forming ethers from phenols.[19] It proceeds via activation of an external alcohol, which is then attacked by the nucleophile. The phenolic proton (pKa ~10) is significantly more acidic than the secondary amine proton (pKa ~30-35), ensuring that the phenoxide is the active nucleophile under the reaction conditions.[20][21]

Experimental Protocol: Selective O-Ethylation via Mitsunobu

  • Reaction Setup: In a nitrogen-flushed flask, dissolve this compound (1 equiv.), triphenylphosphine (PPh3) (1.5 equiv.), and ethanol (1.5 equiv.) in anhydrous THF.

  • Reaction: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise over 30 minutes. A color change and/or precipitation of triphenylphosphine oxide is typically observed.

  • Workup: Allow the reaction to warm to room temperature and stir overnight. Concentrate the reaction mixture and purify directly by column chromatography to separate the desired O-ethylated product from the phosphine oxide byproduct.

References

  • Jadhav, S. D., et al. (2012). Cyclopentyl: A Novel Protective Group for Phenols. Synthetic Communications, 42(14), 2149-2156. [Link]

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute Chemistry Study Material. [Link]

  • van der Lubbe, S. C. C., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics, 18(28), 19354-19363. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • Mack-Held, J., et al. (2007). Synthesis of substituted phenols by directed ortho-lithiation of in situ N-silyl-protected O-aryl N-monoalkylcarbamates. Canadian Journal of Chemistry, 85(7), 491-503. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • ChemTalk. Directing Effects. [Link]

  • Wang, Z., et al. (2023). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[10][15]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules, 28(19), 6928. [Link]

  • Chemistry Stack Exchange. (2015). Why is OH group activating towards electrophilic aromatic substitution? [Link]

  • Baran, P. S. (2013). Protecting Groups. The Scripps Research Institute. [Link]

  • ResearchGate. (2007). Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates. [Link]

  • Grokipedia. Electrophilic aromatic directing groups. [Link]

  • ResearchGate. (2021). Protection for Phenols and Catechols. [Link]

  • Chemistry LibreTexts. (2023). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]

  • ResearchGate. (2011). Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamates. [Link]

  • Royal Society of Chemistry. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • Tan, W. P., & Chen, W. (2006). Ortho-Directed Lithiation of ω-Phenoxy Alcohols. The Journal of Organic Chemistry, 71(13), 4998-5001. [Link]

  • Ashenhurst, J. (2024). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Li, Y., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 14(15), 10580-10599. [Link]

  • ResearchGate. (2010). Selective alkylation of the amino group of aminophenols. [Link]

  • Organic-Chemistry.org. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Denhart, D. Mitsunobu Reaction - Common Conditions. Denhart Group Website. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ashenhurst, J. (2024). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ResearchGate. [Link]

  • Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube. [Link]

  • Reddit. (2024). Progress on N-alkylation of o-aminophenol. r/Chempros. [Link]

  • Aslam, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6345. [Link]

  • ResearchGate. New Route to m-Aminophenol. [Link]

  • Dorel, R., & Englebienne, P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Taylor & Francis eBooks. (2001). New Route to m-Aminophenol. [Link]

  • Gao, Z., Hou, Z., & Gao, H. (2024). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Organic & Biomolecular Chemistry, 22(38), 7801-7805. [Link]

  • ATP STAR. (2016). "Protection" of Aniline in Aromatic reactions. YouTube. [Link]

  • Wölfling, J., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 87, 83-91. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • NCERT. (2024). Amines. Chemistry Part II Textbook for Class XII. [Link]

  • Google Patents. (2020).
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Managing temperature control in m-(Isopropylamino)phenol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for managing temperature control in m-(Isopropylamino)phenol reactions.

Technical Support Center: this compound Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide you with in-depth, field-proven insights into managing the critical parameter of temperature during this reaction. As experienced chemists know, precise temperature control is often the determining factor between a high-yield, high-purity synthesis and a complex mixture of byproducts.

The synthesis of this compound is most commonly achieved via a one-pot or two-step reductive amination of m-aminophenol with acetone.[1][2] This process involves the formation of an intermediate imine (Schiff base), which is subsequently reduced to the desired secondary amine. Each of these stages has distinct thermal characteristics that must be carefully managed to ensure reaction success and safety.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you troubleshoot issues and optimize your protocol with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for synthesizing this compound?

The reaction is a reductive amination, which proceeds in two main phases:

  • Imine Formation: The nucleophilic amino group of m-aminophenol attacks the electrophilic carbonyl carbon of acetone. This is followed by the elimination of a water molecule to form an imine intermediate (N-(propan-2-ylidene)aminophenol). This is a reversible reaction.[1][3]

  • Reduction: A reducing agent, typically a hydride source like sodium borohydride (NaBH₄), is introduced to reduce the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final this compound product.[4][5]

Q2: Why is temperature control so critical in this specific reaction?

Temperature control is paramount for three primary reasons:

  • Managing Exotherms: The reduction of the imine with hydride reagents is an exothermic process. The addition of sodium borohydride can release a significant amount of heat.[6] Without proper cooling, this can lead to a rapid temperature increase, potentially causing the solvent to boil and creating a dangerous "thermal runaway" scenario.[6]

  • Controlling Selectivity and Side Reactions: Aminophenols are sensitive molecules. Excessively high temperatures can promote undesirable side reactions. While reductive amination is generally selective for N-alkylation, extreme heat can increase the risk of over-alkylation (forming a tertiary amine, though less likely with a bulky isopropyl group) or degradation of the starting material and product, often resulting in tarry, dark-colored mixtures.[7][8]

  • Ensuring Reaction Completion: The initial imine formation is an equilibrium-driven process. While some reactions may proceed at room temperature, gentle heating can sometimes be necessary to drive the reaction forward and ensure a sufficient concentration of the imine is present before the reduction step.[9] However, if the temperature is too low during reduction, the reaction may be sluggish or incomplete.

Q3: What are the typical temperature ranges for the imine formation and reduction steps?

Optimal temperatures can vary based on solvent, concentration, and scale. However, a general guideline is as follows:

Reaction StageTypical Temperature RangeRationale & Key Considerations
Imine Formation 25°C to 50°C (Room Temp to Gentle Warming)To form the imine, the reaction is often initiated at room temperature. Gentle warming can help shift the equilibrium towards the product. Aggressive heating should be avoided to prevent byproduct formation. Monitoring by TLC is crucial to confirm imine formation before proceeding.
Reduction (NaBH₄ Addition) 0°C to 10°C (Ice Bath)This step is exothermic. The reaction vessel must be cooled in an ice bath before and during the portion-wise addition of the sodium borohydride. Maintaining a low temperature prevents thermal runaway and minimizes side reactions, such as the reduction of acetone.
Post-Reduction Stirring 0°C to 25°C (Ice Bath to Room Temp)After the reducing agent has been added, the reaction may be stirred for a period in the ice bath and then allowed to slowly warm to room temperature to ensure the reduction goes to completion.

Troubleshooting Guide: Temperature-Related Issues

Problem: My reaction turned dark brown or black, and I have a low yield of a tarry product.

  • Probable Cause: This is a classic sign of overheating during the addition of the reducing agent. The uncontrolled exotherm has likely led to the degradation of the aminophenol starting material or the product. Aminophenols are susceptible to oxidation, which is accelerated at higher temperatures.

  • Solution & Prevention:

    • Ensure Adequate Cooling: Always use an ice/water bath for the reduction step. For larger-scale reactions, consider a more robust cooling system like an ice/salt bath or a cryocooler.

    • Control Reagent Addition: Add the sodium borohydride slowly and in small portions. This prevents the rapid accumulation of heat. Monitor the internal temperature of the reaction with a thermometer throughout the addition.

    • Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions that contribute to color formation.

Problem: The reaction is very slow, and TLC analysis shows mostly unreacted m-aminophenol even after adding the reducing agent.

  • Probable Cause: The initial imine formation may have been incomplete. If there is no imine to reduce, the reaction will not proceed. This can happen if the temperature was too low or the reaction time was insufficient before adding the borohydride.[9]

  • Solution & Prevention:

    • Confirm Imine Formation First: Before adding the reducing agent, run a TLC to confirm the consumption of m-aminophenol and the appearance of a new, less polar spot corresponding to the imine.

    • Optimize Imine Formation: Allow the m-aminophenol and acetone to stir at room temperature (20-25°C) for a sufficient period (e.g., 1-2 hours) before cooling for the reduction. If the reaction is still sluggish, gentle warming (e.g., to 40°C) during this initial phase can be tested, followed by cooling before reduction.

    • Consider a Dehydrating Agent: Since water is a byproduct of imine formation, adding a mild dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can help drive the equilibrium forward, though this adds a filtration step.[10]

Problem: The temperature spiked suddenly during the addition of sodium borohydride, even with an ice bath.

  • Probable Cause: The reducing agent was added too quickly. Even with external cooling, rapid addition generates heat faster than it can be dissipated, leading to a dangerous internal temperature spike.[6]

  • Solution & Prevention:

    • Immediate Action: If a spike occurs, immediately cease adding the reagent. If safe to do so, add more ice to the external bath.

    • Future Prevention: Add the solid NaBH₄ in very small portions over a longer period (e.g., 30-60 minutes). For larger scales, consider adding the NaBH₄ as a solution in a suitable solvent (e.g., a small amount of water with NaOH for stability, added via a dropping funnel), which allows for much finer control over the addition rate.

Problem: My final product is contaminated with a significant amount of unreacted acetone.

  • Probable Cause: The reaction temperature during reduction was likely too high. While NaBH₄ is more selective for imines than ketones, this selectivity diminishes at elevated temperatures. An uncontrolled exotherm can cause the borohydride to reduce the acetone solvent/reagent instead of the imine intermediate.

  • Solution & Prevention:

    • Strict Temperature Adherence: Maintain the internal reaction temperature below 10°C, and preferably below 5°C, during the entire NaBH₄ addition.

    • Purification: Unreacted acetone can typically be removed during the workup and final purification steps (e.g., under reduced pressure or during recrystallization). Several purification methods for phenols and related compounds exist.[11][12][13]

Visualizing the Process: Reaction & Control Flow

The following diagram outlines the key stages of the reaction and highlights the critical temperature control points.

G cluster_0 Phase 1: Imine Formation cluster_1 Phase 2: Reduction cluster_2 Critical Temperature Control A m-Aminophenol + Acetone B Imine Intermediate + H₂O A->B Stir at 25-50°C (Equilibrium Reaction) C Imine Intermediate B->C Proceed to Reduction T1 TLC Check: Confirm Imine D This compound C->D Add NaBH₄ portion-wise (Exothermic) T3 Maintain T < 10°C During Addition T2 Cool to 0-5°C (Ice Bath) T1->T2

Caption: Reaction pathway showing temperature control points.

Experimental Protocol: Temperature-Controlled Synthesis

This protocol is provided as a representative example. Researchers should adapt it based on their specific scale and laboratory equipment.

Materials:

  • m-Aminophenol

  • Acetone (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a thermometer. Place the flask in a larger container that will serve as an ice bath.

  • Imine Formation:

    • To the flask, add m-aminophenol (1.0 eq) and methanol (approx. 5-10 mL per gram of aminophenol).

    • Add acetone (2.0-3.0 eq) to the stirring solution.

    • Stir the mixture at room temperature (20-25°C) for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the starting material and the formation of the imine.

  • Preparation for Reduction:

    • Once imine formation is confirmed, place the reaction flask into the ice/water bath.

    • Allow the mixture to cool until the internal temperature is between 0°C and 5°C.

  • Reduction:

    • While maintaining vigorous stirring and the internal temperature below 10°C, add sodium borohydride (1.5 eq) in small portions over 30-45 minutes.

    • CRITICAL: Monitor the temperature closely. If it rises above 10°C, pause the addition until it cools down.

  • Reaction Completion:

    • After the final portion of NaBH₄ is added, continue stirring the reaction in the ice bath for another 30 minutes.

    • Remove the ice bath and allow the reaction to slowly warm to room temperature, stirring for an additional 1-2 hours.

  • Workup:

    • Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄. (Note: Hydrogen gas will be evolved).

    • Acidify the mixture with 1M HCl to a pH of ~1-2.

    • Wash the aqueous layer with ethyl acetate to remove any non-basic organic impurities.

    • Basify the aqueous layer with a saturated solution of NaHCO₃ until the pH is ~8-9. The product should precipitate or can be extracted.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

References

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]

  • Simple Science. (2019). Reductive Amination Reaction mechanism - Simple [Video]. YouTube. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2018). Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [Link]

  • Malig, T. C., et al. (2020). Reductive Amination Bicarbonate Quench: Gas Evolving Waste Stream Near Miss Investigation. Organic Process Research & Development.
  • ResearchGate. (n.d.). Reductive amination reaction temperature. [Table]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). CN110740987A - Process for the mono-N-alkylation of aminophenols.
  • ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]

  • Reddit. (n.d.). r/Chempros - Progress on N-alkylation of o-aminophenol. Retrieved from [Link]

  • Reddit. (n.d.). r/Chempros - N-alkylation of aminophenols. Retrieved from [Link]

  • Google Patents. (n.d.). EP0197633A1 - Method for the production of m-aminophenol.
  • Google Patents. (n.d.). US3326986A - Process for purifying 4, 4'-isopropylidenediphenol.
  • ResearchGate. (n.d.). A novel route for the synthesis of processable conducting poly(m-aminophenol). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • Google Patents. (n.d.). US2744144A - Purification of phenol.
  • Google Patents. (n.d.). EP0449546A1 - Process for the preparation of m-aminophenols from resorcinol.
  • Google Patents. (n.d.). US4967004A - Process for producing N,N-diethylaminophenols.
  • Google Patents. (n.d.). US3862244A - Process for the purification of phenol.
  • MDPI. (n.d.). Separation, Isolation, and Enrichment of Samples of Phenolic Compounds from Winemaking By-Products. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0 299 239 A2 - Process for purifying phenol. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for m-(Isopropylamino)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of m-(Isopropylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this important synthesis. Our goal is to move beyond simple protocols and explain the why behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common and robust method for synthesizing this compound?

The most prevalent and industrially scalable method for synthesizing this compound is through the direct reductive amination of m-aminophenol with acetone.[1] This one-pot reaction is favored for its efficiency and atom economy.[1] The general reaction scheme involves the condensation of m-aminophenol and acetone to form an intermediate imine, which is then hydrogenated in the presence of a catalyst to yield the final product.

Q2: What are the primary catalyst choices for the reductive amination of m-aminophenol, and what are the key differences?

The primary catalysts for this transformation are heterogeneous catalysts, which are favored for their ease of separation and potential for reuse. The most common choices include:

  • Raney® Nickel (Raney Ni): A cost-effective and highly active catalyst for various hydrogenation reactions, including reductive aminations.[2][3] It is known for its high surface area and reactivity at relatively low temperatures and pressures.[4][5] However, it can be pyrophoric and requires careful handling.[6]

  • Palladium on Carbon (Pd/C): A versatile and highly effective catalyst for hydrogenation.[7] It often exhibits excellent selectivity and activity under mild conditions.[8] In the context of aminophenol synthesis, palladium-based catalysts have been shown to be highly effective.[9]

  • Platinum on Carbon (Pt/C): Another excellent choice for hydrogenation, often demonstrating high activity.[10] The choice between Pd/C and Pt/C can depend on the specific substrate and desired selectivity, as the metal's nature plays a significant role in the catalytic process.[8]

Q3: How do I choose between Raney Ni, Pd/C, and Pt/C for my specific application?

The optimal catalyst depends on several factors, including cost, desired reaction speed, selectivity, and safety considerations.

  • For cost-effective, large-scale synthesis: Raney Nickel is often the preferred choice due to its lower cost compared to precious metal catalysts.[2]

  • For high selectivity and milder reaction conditions: Pd/C is an excellent option, often providing high yields of the desired secondary amine with minimal side products.[8]

  • For very high activity: Pt/C can be considered, though it may sometimes lead to over-reduction if not carefully controlled.

The following diagram illustrates a decision-making workflow for catalyst selection:

start Start: Need to synthesize This compound q1 Primary Concern? start->q1 cost Cost-Effectiveness (Large Scale) q1->cost Cost selectivity High Selectivity & Mild Conditions q1->selectivity Selectivity activity Highest Activity q1->activity Activity raney_ni Consider Raney® Nickel cost->raney_ni pd_c Consider Pd/C selectivity->pd_c pt_c Consider Pt/C activity->pt_c caution Caution: Pyrophoric, requires careful handling raney_ni->caution

Caption: Catalyst selection workflow.

Q4: What are the typical reaction conditions for this synthesis?

While specific conditions should be optimized for each catalyst, a general starting point would be:

  • Solvent: A protic solvent like methanol or ethanol is commonly used.

  • Temperature: Room temperature to moderately elevated temperatures (e.g., 50-70°C) are typical.

  • Pressure: Hydrogen pressure can range from atmospheric pressure to several bar, depending on the catalyst and desired reaction rate.

  • Stoichiometry: A slight excess of acetone is often used to drive the initial imine formation.

Troubleshooting Guide

Problem 1: Low Conversion of m-Aminophenol

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Raney Ni: May have become deactivated through improper storage or handling. Always handle under an inert atmosphere.[6] Freshly prepared or newly purchased Raney Ni is recommended for optimal activity.[3]

    • Pd/C or Pt/C: The catalyst may be poisoned. Ensure all reagents and solvents are of high purity and free from sulfur or other known catalyst poisons.

  • Insufficient Hydrogen Pressure: The reaction may be hydrogen-starved. Ensure a proper seal on your reaction vessel and consider increasing the hydrogen pressure.

  • Low Reaction Temperature: The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring the reaction progress.

  • Poor Mixing: In a heterogeneous catalytic system, efficient mixing is crucial for bringing the reactants, hydrogen, and catalyst into contact. Ensure adequate agitation.

Problem 2: Formation of Isopropanol as a Side Product

Possible Cause & Solution:

  • Catalyst Choice: Some catalysts, particularly under certain conditions, can hydrogenate acetone to isopropanol.[11] Modification of a nickel catalyst with tin has been shown to suppress the formation of isopropanol in the reductive amination of acetone.[12] If isopropanol formation is significant, consider switching to a more selective catalyst like Pd/C.

Problem 3: Formation of Di-isopropylation Product (m-(Diisopropylamino)phenol)

Possible Cause & Solution:

  • Over-alkylation: The desired product, this compound, can react further with acetone to form the tertiary amine. To minimize this, use a molar ratio of acetone to m-aminophenol that is close to stoichiometric or with only a slight excess of acetone.

Problem 4: Difficulty in Product Purification

Possible Cause & Solution:

  • Residual Catalyst: Ensure complete removal of the heterogeneous catalyst by filtration, typically through a pad of Celite®.

  • Complex Reaction Mixture: If multiple side products are present, purification by column chromatography may be necessary. For analytical purposes, reversed-phase HPLC can be used to separate this compound from related compounds.[13][14]

  • Phenolic Impurities: Crude phenol products can sometimes contain impurities that are difficult to remove by distillation alone.[15] Liquid-liquid extraction may be a useful purification step.[15][16]

The following diagram outlines a logical troubleshooting workflow:

start Start: Experiment Issue q1 What is the primary issue? start->q1 low_conversion Low Conversion q1->low_conversion side_products Side Product Formation q1->side_products purification Purification Difficulty q1->purification check_catalyst Check Catalyst Activity (Freshness, Handling) low_conversion->check_catalyst check_h2 Increase H2 Pressure low_conversion->check_h2 check_temp Increase Temperature low_conversion->check_temp check_mixing Improve Agitation low_conversion->check_mixing isopropanol Isopropanol? side_products->isopropanol filter_catalyst Ensure Complete Catalyst Filtration purification->filter_catalyst chromatography Consider Column Chromatography purification->chromatography diisopropylation Di-isopropylation? isopropanol->diisopropylation No change_catalyst Switch to Pd/C or modified Ni catalyst isopropanol->change_catalyst Yes adjust_stoichiometry Adjust Acetone: m-Aminophenol Ratio diisopropylation->adjust_stoichiometry Yes

Caption: Troubleshooting workflow.

Experimental Protocol: Synthesis of this compound using Pd/C

This protocol provides a representative procedure for the synthesis of this compound using a palladium on carbon catalyst.

Materials:

  • m-Aminophenol

  • Acetone

  • Methanol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Reaction Setup: In a suitable hydrogenation reactor, combine m-aminophenol (1.0 eq), methanol, and a magnetic stir bar.

  • Inerting: Purge the reactor with an inert gas (nitrogen or argon) to remove air.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 1-5 mol%).

  • Reagent Addition: Add acetone (1.1-1.5 eq) to the reaction mixture.

  • Hydrogenation: Seal the reactor, then purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50 psi).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 25-50°C). Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas.

  • Catalyst Removal: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Catalyst Performance Comparison

CatalystTypical Loading (mol%)Temperature (°C)Pressure (psi)Key AdvantagesKey Disadvantages
Raney® Nickel 5-2025-7050-500Cost-effective, high activity[2][3]Pyrophoric, requires careful handling, potential for lower selectivity[6]
10% Pd/C 1-525-5015-100High selectivity, mild conditions, versatile[8][9]Higher cost than Raney Ni
5% Pt/C 1-525-5015-100Very high activity[10]Higher cost, potential for over-reduction

References

  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
  • Raney nickel. Grokipedia.
  • Reductive amination. Wikipedia.
  • [Studies on determination of p-aminophenol and its related compounds prepared with catalytic hydrogenation by reversed-phase high performance liquid chromatography]. PubMed.
  • Raney Nickel. Common Organic Chemistry.
  • Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. MDPI.
  • This compound. PubChem.
  • New Route to m-Aminophenol. Taylor & Francis eBooks.
  • Raney nickel. Wikipedia.
  • Reductive Amination of Acetone on Tin Modified Skeletal Nickel Catalysts. ResearchGate.
  • One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry (RSC Publishing).
  • RANEY-NICKEL CATALYSTS PRODUCED BY MECHANICAL ALLOYING. SciELO.
  • 2-(isopropylamino)phenol. ChemSynthesis.
  • Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Semantic Scholar.
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI.
  • Method for preparing Raney nickel catalyst. Google Patents.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing).
  • Purification of phenol. Google Patents.
  • Synthesis of m-Aryloxy Phenols. Encyclopedia.pub.
  • A novel route for the synthesis of processable conducting poly(m-aminophenol). ResearchGate.
  • Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Chemical Science (RSC Publishing).
  • Enantioselective Organocatalytic Reductive Amination. Macmillan Group.
  • (PDF) Catalytic Hydrogenation of Acetone to Isopropanol: An Environmentally Benign Approach. ResearchGate.
  • Troubleshooting side reactions during the formylation step of synthesis. Benchchem.
  • Pd Catalyst Supported Thermo-Responsive Modified Poly(N-isopropylacrylamide) Grafted Fe3O4@CQD@Si in Heck Coupling Reaction. Asian Journal of Green Chemistry.
  • Phenol purification. Google Patents.
  • Probing Catalyst Speciation in Pd-MPAAM-Catalyzed Enantioselective C(sp 3 )–H Arylation: Catalyst Improvement via Destabilization of Off-Cycle Species. ResearchGate.
  • Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis!. YouTube.
  • Phenol synthesis from . YouTube. Available from:

  • Feature Papers in Catalysis in Organic and Polymer Chemistry. MDPI.
  • Process for the purification of phenol. Google Patents.
  • How to Use Phenol-Chloroform for DNA Purification. Thermo Fisher Scientific.
  • Heterocyclic Derivative Syntheses by Palladium-Catalyzed Oxidative Cyclization−Alkoxycarbonylation of Substituted γ-Oxoalkynes. ResearchGate.

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Technical Support Center: Purifying Crude m-(Isopropylamino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude m-(Isopropylamino)phenol (CAS 23478-16-2). Our focus is on providing practical, scientifically-grounded solutions to common challenges encountered in the laboratory.

Introduction: The Challenge of Purifying an Amphoteric Aromatic Amine

This compound is a bifunctional molecule containing both a weakly acidic phenolic hydroxyl group and a weakly basic secondary amine group. This amphoteric nature, combined with the electron-rich aromatic ring, presents unique challenges during purification. The compound is susceptible to oxidation, and its polarity can complicate separation from related impurities. This guide will walk you through logical steps to overcome these challenges and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common preparation methods (such as the reductive amination of m-aminophenol with acetone), likely impurities include:

  • Unreacted Starting Materials: Residual m-aminophenol and acetone.

  • Over-alkylation Byproducts: Small amounts of m-(diisopropylamino)phenol.

  • Oxidation Products: The phenol and secondary amine functionalities make the molecule susceptible to air oxidation, which can form highly colored quinone-like species or N-oxides, often appearing as yellow, brown, or even purple discolorations.[1]

  • Residual Catalysts and Reagents: Depending on the synthesis, this could include residual hydrogenation catalysts or reducing agents.

  • Solvent Residues: Trace amounts of solvents used during the reaction or initial workup.

Q2: My crude product is a dark oil/solid. What causes the discoloration and is it a problem?

Discoloration is almost always a sign of oxidation.[1] The electron-donating hydroxyl and amino groups activate the aromatic ring, making it highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.[1][2]

Is it a problem? Yes. These colored impurities can interfere with subsequent reactions, compromise the stability of the final compound, and lead to inaccurate analytical data. They are often highly polar and can be challenging to remove. Addressing discoloration is a critical first step in the purification process.

Q3: Is this compound stable under heat? Can I use distillation?

While distillation is a powerful purification technique for liquids, it should be approached with caution for this compound. Aromatic amines and phenols can be susceptible to thermal degradation and oxidation at elevated temperatures.[2][3]

To assess its suitability, you should:

  • Perform a small-scale trial: A Kugelrohr or short-path distillation of a small sample under high vacuum can determine if the compound distills without significant decomposition.

  • Always use an inert atmosphere: If you proceed with distillation, ensure the system is under a nitrogen or argon atmosphere to prevent oxidation at high temperatures.

For most lab-scale purifications, recrystallization or chromatography are safer and more effective methods.

Troubleshooting Guide: From Crude to Pure

This section addresses specific problems you may encounter during the purification process.

Problem 1: My product is discolored (yellow, brown, or tan).

Cause: Oxidation of the phenol or amine moiety.[1]

Solution: Activated Charcoal Treatment during Recrystallization

Activated charcoal is highly effective at adsorbing the large, flat, conjugated molecules that are typically responsible for color.[4]

Detailed Protocol: Decolorization and Recrystallization

  • Solvent Selection: First, identify a suitable recrystallization solvent (see Problem 2 for a solvent screening guide).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude, colored this compound in the minimum amount of hot solvent.[5]

  • Cooling: Remove the flask from the heat source and allow it to cool slightly below the boiling point. This is a critical safety step to prevent violent boiling when the charcoal is added.[4]

  • Charcoal Addition: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution. A microspatula tip is usually sufficient for small-scale work. Adding too much will adsorb your product and drastically reduce the yield.

  • Reheating: Swirl the flask and gently heat the mixture back to boiling for 2-5 minutes to ensure maximum adsorption of impurities.

  • Hot Gravity Filtration: This is the most challenging step. The goal is to filter the hot solution to remove the charcoal without the product crystallizing prematurely in the funnel.

    • Set up a gravity filtration apparatus with fluted filter paper and a stemless funnel.

    • Place the receiving flask on a hot plate and add a small amount of the pure solvent, heating it to a gentle boil. This "solvent vapor bath" keeps the funnel and filter paper hot.

    • Pour the hot, charcoal-containing solution through the fluted filter paper in portions.

    • Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.

  • Crystallization: Cover the flask containing the hot, clear, and colorless filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.[6]

  • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to dry.[5]

Problem 2: I'm getting a very low yield after recrystallization.

Cause: This is most often due to poor solvent choice or procedural errors.

Solution: Systematic Solvent Screening and Proper Technique

An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[5] The impurities, conversely, should either be insoluble at high temperatures or remain soluble at low temperatures.

Protocol: How to Screen for the Ideal Recrystallization Solvent

  • Place a small amount of your crude material (20-30 mg) into several test tubes.

  • Add a small volume (~0.5 mL) of a different test solvent to each tube at room temperature. Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.[4]

  • For the solvents in which the compound was insoluble, gently heat the test tube in a water bath until the solvent boils. Add more solvent dropwise until the solid just dissolves.[4]

  • A good solvent will dissolve the compound completely near its boiling point.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is the one that produces a large quantity of crystalline solid upon cooling.

Table 1: Potential Solvents for Screening

SolventBoiling Point (°C)PolarityComments
Water 100HighMay work due to the polar phenol and amine groups, but solubility might be too high.
Toluene 111LowGood for less polar compounds. May be a good choice.
Ethyl Acetate 77MediumOften a good starting point for moderately polar molecules.
Isopropanol 82Medium-HighThe "isopropyl" group on the molecule may favor solubility.
Acetonitrile 82HighA polar aprotic solvent; worth testing.
Heptane/Toluene Mix VariableLow-MediumUsing a two-solvent system can fine-tune solubility. Dissolve in hot toluene and add heptane until cloudy.

Other Common Reasons for Low Yield:

  • Using too much solvent: Only use the minimum amount of hot solvent required to fully dissolve the compound.[5]

  • Cooling too quickly: Rapid cooling traps impurities and forms small crystals that are difficult to filter.

  • Premature crystallization during hot filtration: Ensure your filtration apparatus is pre-heated.[4]

  • Incomplete transfer of crystals: Use the ice-cold mother liquor to rinse the crystallization flask during vacuum filtration.

Problem 3: My TLC still shows impurities after recrystallization.

Cause: The impurities have very similar solubility profiles to your product, making recrystallization ineffective.

Solution: Column Chromatography

Flash column chromatography is the next logical step for separating compounds with similar polarities. Given the basic nature of the amino group, standard silica gel chromatography can be problematic.

The Challenge with Amines on Silica: Silica gel is acidic (due to Si-OH groups) and can strongly interact with basic amines. This leads to:

  • Irreversible Adsorption: Loss of product on the column.

  • Peak Tailing: Broad, streaky bands on TLC and poor separation during column chromatography.[7]

Protocol: Optimized Flash Chromatography for this compound

  • Stationary Phase: Use standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase (Eluent):

    • Base Deactivation: To prevent peak tailing, add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol.[7]

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. For example:

      • Start with 100% Hexanes.

      • Gradient to 5-20% Ethyl Acetate in Hexanes (+1% TEA).

      • If the compound is very polar, switch to a Dichloromethane/Methanol system (e.g., 1-5% Methanol in Dichloromethane, +0.5% NH4OH).

  • Sample Loading: Use a "dry loading" technique for the best resolution.

    • Dissolve your crude product in a minimal amount of a strong solvent (like methanol or dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution and Collection: Run the column, collecting fractions and monitoring them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Purification Strategy

The following diagram outlines a logical workflow for purifying crude this compound.

Purification_Workflow cluster_start Initial Assessment cluster_path1 Path 1: Recrystallization cluster_path2 Path 2: Chromatography cluster_end Final Product start Crude this compound assess Assess Purity & Color (TLC, Visual Inspection) start->assess is_colored Is it Discolored? assess->is_colored charcoal Decolorize with Activated Charcoal is_colored->charcoal Yes recrystallize Recrystallize is_colored->recrystallize No hot_filter Hot Gravity Filtration charcoal->hot_filter hot_filter->recrystallize is_impure Impurities Still Present? recrystallize->is_impure chromatography Column Chromatography (Silica + 1% TEA) is_impure->chromatography Yes final_assess Assess Final Purity (TLC, NMR, MP) is_impure->final_assess No chromatography->final_assess pure_product Pure Product final_assess->pure_product

Caption: Decision workflow for purifying this compound.

Safety & Handling

As a phenol derivative and an amine, this compound and the solvents used for its purification require careful handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but neoprene or butyl rubber gloves should be considered for handling concentrated solutions).[8]

  • Ventilation: Handle the solid compound and all organic solvents inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Exposure: Phenol derivatives can be toxic and are readily absorbed through the skin.[10] In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10][11]

  • Waste Disposal: All organic solvents and solutions containing the compound should be disposed of in appropriately labeled hazardous waste containers.

References

  • Boon, W. R., & Carrington, H. C. (1953). Process for the purification of p-aminophenol. U.S. Patent 3,658,905.
  • Benner, G. S. (1989). Process for purifying crude 4-aminophenol. U.S. Patent 4,870,209.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Yoshikawa, M., & Tani, M. (1974). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Chemical and Pharmaceutical Bulletin, 22(9), 2046-2049. Retrieved from [Link]

  • Cefic Petrochemicals. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]

  • Monash University. (2023). Phenol - OHS Information Sheet. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90115, this compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • ChemSynthesis. (n.d.). Chemical Synthesis and Properties of Phenols. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (2003). Phenol: Hazards and Precautions. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Recrystallization [Video]. YouTube. Retrieved from [Link]

Sources

Stability issues of m-(Isopropylamino)phenol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for m-(Isopropylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a substituted aminophenol, this compound's stability is influenced by a variety of factors that can impact experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your research.

I. Core Concepts: Understanding the Instability of this compound

This compound possesses two functional groups susceptible to degradation: a phenolic hydroxyl group and a secondary amino group. The electron-donating nature of these groups on the aromatic ring makes the molecule highly susceptible to oxidation. Exposure to air (oxygen), light, high pH, and certain metal ions can initiate degradation, often leading to colored byproducts and a loss of the parent compound.

The primary degradation pathway is believed to be oxidation, initially forming a phenoxy radical. This can then lead to the formation of quinone-imine and benzoquinone structures, which are often highly colored. These reactive intermediates can further polymerize, resulting in complex mixtures of colored degradation products.

II. Frequently Asked Questions (FAQs)

Q1: My freshly prepared this compound solution is colorless, but it turned yellow/pink/brown overnight. What is happening?

A1: This color change is a classic indicator of oxidation.[1][2] Phenolic compounds are prone to oxidation in the presence of atmospheric oxygen, a process that can be accelerated by light exposure and alkaline pH.[1][3] The initial colorless solution of this compound can oxidize to form colored quinone-like structures and their polymers.[4][5]

Q2: What is the optimal pH range for storing this compound solutions?

A2: While specific data for this compound is limited, it is advisable to maintain a slightly acidic to neutral pH (pH 4-7). Phenolic compounds, in general, exhibit greater stability in acidic conditions.[3][6] Alkaline conditions (high pH) deprotonate the phenolic hydroxyl group, forming a phenoxide ion that is more susceptible to oxidation.[3][6] The aqueous solution of phenol itself is slightly acidic.[7]

Q3: How should I store my solid this compound and its solutions?

A3:

  • Solid: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[8][9]

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use a tightly sealed amber glass vial to protect from light and air.[10] Purge the headspace with an inert gas before sealing. Store at low temperatures (2-8°C) to slow down the rate of degradation. For longer-term storage, consider freezing (-20°C or below), but ensure the solvent system is appropriate to avoid precipitation upon thawing.

Q4: I am seeing unexpected peaks in my HPLC analysis of an aged this compound solution. What could they be?

A4: The unexpected peaks are likely degradation products. Given the oxidative susceptibility of aminophenols, these could be various oxidized and coupled species. The initial oxidation products are likely quinone-imines or benzoquinones.[11][12] These can subsequently dimerize or polymerize, leading to a variety of byproducts with different retention times in a reverse-phase HPLC system.[13]

III. Troubleshooting Guide

Issue 1: Rapid Color Change in Solution
Symptom Potential Cause Troubleshooting Steps
Solution turns yellow, pink, or brown within minutes to hours of preparation.Oxidation: Exposure to atmospheric oxygen.1. Deoxygenate Solvents: Before preparing the solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. 2. Inert Atmosphere: Prepare the solution in a glove box or under a stream of inert gas. 3. Use Antioxidants: Consider adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid to the solution, if compatible with your downstream application.
Photodegradation: Exposure to ambient or UV light.1. Use Amber Vials: Always prepare and store solutions in amber or opaque containers.[10] 2. Minimize Light Exposure: Work in a dimly lit area or wrap your glassware in aluminum foil.
High pH: The solvent or buffer is alkaline.1. Check pH: Measure the pH of your solution. 2. Adjust pH: If the pH is above 7, consider using a slightly acidic buffer system if your experimental conditions allow.[3][6]
Metal Contamination: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in the solvent or from glassware can catalyze oxidation.1. Use High-Purity Solvents: Ensure you are using high-purity, metal-free solvents. 2. Acid-Wash Glassware: Wash glassware with a dilute acid solution (e.g., 0.1 M HCl) followed by rinsing with high-purity water to remove any trace metal contaminants.
Issue 2: Loss of Purity and Appearance of Degradation Peaks in Chromatography
Symptom Potential Cause Troubleshooting & Validation Protocol
The peak area of this compound decreases over time, and new, often broader, peaks appear in the chromatogram.Chemical Degradation: The compound is degrading in the solution.1. Perform a Forced Degradation Study: To understand the degradation profile, intentionally stress the this compound solution under various conditions as outlined in ICH Q1B guidelines.[14] This will help in identifying potential degradation products. 2. Protocol:     a. Prepare several aliquots of a stock solution.     b. Expose individual aliquots to:        i. Acidic Conditions: 0.1 M HCl at 60°C for 24 hours.        ii. Basic Conditions: 0.1 M NaOH at 60°C for 24 hours.        iii. Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.        iv. Thermal Stress: 80°C for 48 hours.        v. Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[14][15] Keep a control sample in the dark.     c. Analyze all samples by a stability-indicating HPLC method (e.g., using a gradient elution to separate the parent peak from any degradation products).[16][17] 3. Data Analysis: Compare the chromatograms from the stressed samples to your aged solution. The appearance of similar degradation peaks will help identify the cause of instability.
The baseline of the chromatogram is noisy or shows broad, late-eluting peaks.Polymerization: Formation of polymeric degradation products.1. Use Fresh Solutions: The best way to avoid this is to use freshly prepared solutions for analysis. 2. Sample Filtration: Filter the sample through a 0.22 µm filter before injection to remove any precipitated polymers. 3. Column Washing: Implement a robust column washing procedure after each analytical run to remove any strongly retained polymeric material.

IV. Visualizing Degradation and Troubleshooting

Proposed Oxidative Degradation Pathway of this compound

G cluster_0 Initiation cluster_1 Propagation & Product Formation A This compound B Phenoxy Radical Intermediate A->B [O], Light, High pH C Quinone-Imine Species B->C D Benzoquinone Derivatives B->D E Dimers & Polymers (Colored Products) C->E D->E G Start Instability Observed (e.g., Color Change, Purity Loss) Check_pH Is pH > 7? Start->Check_pH Check_Light Exposed to Light? Check_pH->Check_Light No Action_pH Adjust to pH 4-7 Use Acidic Buffer Check_pH->Action_pH Yes Check_Air Exposed to Air? Check_Light->Check_Air No Action_Light Use Amber Vials Work in Low Light Check_Light->Action_Light Yes Action_Air Use Deoxygenated Solvents Store Under Inert Gas Check_Air->Action_Air Yes End Stable Solution Check_Air->End No Action_pH->Check_Light Action_Light->Check_Air Action_Air->End

Sources

Validation & Comparative

A Senior Application Scientist's Guide to m-, o-, and p-(Isopropylamino)phenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate isomer is a critical decision that profoundly impacts reaction outcomes, biological activity, and final product characteristics. The ortho-, meta-, and para- isomers of (Isopropylamino)phenol, while structurally similar, exhibit distinct physicochemical properties and reactivity profiles. The strategic placement of the isopropylamino group relative to the phenolic hydroxyl moiety governs everything from intramolecular hydrogen bonding to electronic effects on the aromatic ring.

This guide provides an in-depth comparative analysis of these three isomers, moving beyond a simple datasheet to explain the causality behind their differing behaviors. We will explore their synthesis, analytical differentiation, and key properties, supported by experimental data and protocols to ensure scientific integrity and practical applicability in a research setting.

Physicochemical Properties: A Tale of Three Isomers

The position of the substituents directly influences intermolecular and intramolecular forces, which in turn dictates the physical properties of each isomer. The ortho-isomer, for instance, has the potential for intramolecular hydrogen bonding between the hydroxyl proton and the amino nitrogen, a feature absent in the meta and para isomers. This can lead to differences in properties like boiling point and solubility.

The acidity of the phenolic proton (pKa) is also modulated by the electronic influence of the isopropylamino group. As an electron-donating group, it tends to increase the pKa (decrease acidity) compared to unsubstituted phenol (pKa ≈ 9.95) by destabilizing the resulting phenoxide ion. The magnitude of this effect varies with position.

Table 1: Comparative Physicochemical Properties of (Isopropylamino)phenol Isomers

Propertyo-(Isopropylamino)phenolm-(Isopropylamino)phenolp-(Isopropylamino)phenol
Molecular Formula C₉H₁₃NOC₉H₁₃NOC₉H₁₃NO
Molecular Weight 151.21 g/mol 151.21 g/mol 151.21 g/mol
CAS Number 29130-38-5 (example)23478-16-216395-81-4 (example)
Melting Point Data not readily available114 °C (approx.)Data not readily available
Boiling Point Data not readily availableNot specifiedNot specified
Calculated pKa Varies (predicted)Varies (predicted)Varies (predicted)
Appearance VariesSolidVaries

Note: Experimental data for o- and p-isomers are not consistently available in public databases. Values should be determined experimentally for specific applications.

Synthesis Pathways: Regioselectivity and Control

The primary route for synthesizing these compounds is the N-alkylation of the corresponding aminophenol isomer. A common and effective laboratory-scale method is reductive amination, which involves reacting the aminophenol with acetone in the presence of a reducing agent. This method is generally preferred over direct alkylation with isopropyl halides, as it minimizes the risk of O-alkylation and over-alkylation.

The choice of starting material—o-, m-, or p-aminophenol—is the sole determinant of the final product's isomeric form. These precursors are readily available commercial chemicals, themselves synthesized from the reduction of the corresponding nitrophenols.

Diagram 1: Chemical Structures of Isopropylaminophenol Isomers

Caption: Structures of ortho, meta, and para isomers.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a general procedure adaptable for all three isomers. The specific aminophenol isomer used will determine the product.

Materials:

  • Aminophenol isomer (o-, m-, or p-)

  • Acetone (reagent grade)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the chosen aminophenol isomer (1.0 eq) in anhydrous methanol.

  • Imine Formation: Add acetone (1.5 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base (imine) intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (2.0 eq) portion-wise over 15-20 minutes. Causality: The slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aminophenol is consumed.

  • Quenching & Extraction: Carefully quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Add ethyl acetate and a saturated sodium bicarbonate solution to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure (isopropylamino)phenol isomer.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram 2: Generalized Synthesis Workflow

G start Aminophenol Isomer + Acetone in Methanol imine Imine Formation (Catalytic Acid, RT) start->imine reduction Reduction with NaBH₄ (0°C to RT) imine->reduction workup Aqueous Workup & Extraction reduction->workup purify Purification (Chromatography/Recrystallization) workup->purify product Pure (Isopropylamino)phenol Isomer purify->product

Caption: Reductive amination workflow for isomer synthesis.

Analytical Differentiation: Unmasking the Isomers

Differentiating positional isomers is a common analytical challenge, as they often exhibit identical mass-to-charge ratios in mass spectrometry and can have similar polarities. A multi-technique approach is essential for unambiguous identification.

  • Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the isomers. Due to differences in polarity and interaction with the stationary phase, each isomer will have a distinct retention time. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a standard starting point for method development. Gas chromatography (GC) can also be effective, particularly after derivatization of the polar hydroxyl and amino groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for distinguishing the isomers. The splitting pattern of the aromatic protons is unique for each substitution pattern.

    • Ortho-isomer: Will show a complex multiplet for the four adjacent aromatic protons.

    • Meta-isomer: Will display four distinct aromatic signals, often with characteristic splitting patterns (singlet-like, doublet, triplet, etc.).

    • Para-isomer: Will exhibit a highly symmetric pattern, typically two doublets (an AA'BB' system).

  • Infrared (IR) Spectroscopy: While all isomers will show characteristic O-H and N-H stretches, the ortho-isomer may display a broader, shifted O-H peak due to intramolecular hydrogen bonding.

Diagram 3: Analytical Differentiation Workflow

G cluster_0 Separation & Initial ID cluster_1 Structural Confirmation mixture Mixture of Isomers hplc HPLC Analysis mixture->hplc rt Distinct Retention Times (RT₁, RT₂, RT₃) hplc->rt nmr ¹H NMR of Each Fraction rt->nmr Collect Fractions ortho Ortho Pattern nmr->ortho meta Meta Pattern nmr->meta para Para Pattern nmr->para

Caption: Logical workflow for isomer separation and identification.

Applications and Reactivity Insights

The utility of these isomers is largely as intermediates in the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals. The position of the functional groups dictates the subsequent reactivity and the ultimate structure of the final product.

  • o-(Isopropylamino)phenol: The proximity of the amino and hydroxyl groups can be exploited to synthesize heterocyclic compounds like benzoxazines or benzoxazoles. However, this proximity can also lead to steric hindrance, potentially slowing reactions at either functional group.

  • This compound: The meta-positioning of the two groups means their electronic effects on substitution reactions are complex. The hydroxyl group is a strong ortho-, para-director, while the isopropylamino group is also an ortho-, para-director. This leads to activation at positions 2, 4, and 6 relative to the hydroxyl group, offering multiple sites for electrophilic aromatic substitution. This isomer is a building block for certain pharmaceuticals and specialty polymers.

  • p-(Isopropylamino)phenol: With the functional groups positioned for maximum separation, this isomer is often used when a clear para-relationship between a phenol and a nitrogen-containing substituent is required in a target molecule. It serves as a precursor in the synthesis of dyes and certain active pharmaceutical ingredients where this specific substitution pattern is key for biological activity.

The general class of phenols has wide-ranging applications, from being precursors to plastics like Bakelite to their use in antiseptics and pharmaceuticals such as aspirin. The specific functionalization with an isopropylamino group tailors these properties for more specialized roles.

Conclusion

The choice between m-, o-, and p-(isopropylamino)phenol is a non-trivial decision dictated by the specific synthetic goal or desired molecular properties. The ortho-isomer offers the potential for intramolecular interactions and unique heterocyclic syntheses. The para-isomer provides a clear, symmetric substitution pattern, while the meta-isomer presents a more complex reactivity profile for aromatic substitutions. A thorough understanding of their distinct physicochemical properties, guided by robust analytical differentiation, is paramount for their effective utilization in research and development. This guide provides the foundational knowledge and practical protocols to empower scientists to make informed decisions when working with these versatile chemical intermediates.

References

  • ChemSynthesis. (2025). 2-(isopropylamino)phenol. Retrieved from ChemSynthesis Chemical Database. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90115, this compound. Retrieved from PubChem. [Link]

  • ChemSynthesis. (n.d.). Phenols - Synthesis and Properties. Retrieved from ChemSynthesis. [Link]

  • Villa, L., Ferri, V., Grana, E., Cattarini Mastelli, O., & Sossi, D. (1969). [Synthesis and pharmacological properties of ortho, meta-or para-substituted N-isopropylphenylethanolamines]. Il Farmaco; edizione scientifica, 24(3), 3

A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for m-(Isopropylamino)phenol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for m-(Isopropylamino)phenol

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. As with any component destined for use in active pharmaceutical ingredients (APIs), its purity is paramount. Trace impurities or degradants can have significant impacts on the safety and efficacy of the final drug product. Therefore, a robust, reliable, and validated analytical method for the quantification of this compound and its potential degradation products is not merely a quality control measure; it is a foundational requirement for regulatory compliance and patient safety.

This guide provides an in-depth, experience-driven walkthrough for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method tailored for this compound. We will move beyond a simple checklist of steps to explore the scientific rationale behind methodological choices, ensuring the resulting analytical procedure is fit for its intended purpose—providing accurate, precise, and specific results. The validation parameters discussed are in accordance with the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Foundational HPLC Method Parameters

The development of a successful analytical method precedes its validation.[4] The goal is to achieve a method that is not only accurate and precise but also practical for routine use. For a phenolic compound like this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a logical and cost-effective choice.[5][6]

Rationale for Parameter Selection:

  • Stationary Phase (Column): A C18 column is the workhorse of RP-HPLC due to its versatility in retaining a wide range of non-polar to moderately polar compounds. The hydrophobic C18 chains interact with the analyte, and the degree of retention is modulated by the mobile phase.

  • Mobile Phase: A buffered aqueous solution mixed with an organic modifier (like acetonitrile or methanol) is standard. For an aminophenol, controlling the pH is critical. A slightly acidic mobile phase (e.g., pH 3.0-4.0) ensures the amino group is protonated, leading to more consistent retention times and better peak shape. A phosphate buffer is a common and robust choice.

  • Detection: Phenolic compounds typically exhibit strong UV absorbance. A UV detector set at a wavelength of maximum absorbance for this compound (e.g., ~275 nm) provides excellent sensitivity and specificity.[7]

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column, balancing analysis time with separation efficiency. Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times.

Optimized Chromatographic Conditions
ParameterConditionJustification
Instrument Agilent 1260 Infinity II or equivalentStandard high-performance liquid chromatograph.
Column Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)Provides excellent resolution and peak shape for phenolic compounds.
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.5) (30:70 v/v)Balances retention and elution; pH control for consistent ionization state.
Flow Rate 1.0 mL/minOptimal for resolution and run time with a 4.6 mm ID column.
Injection Volume 10 µLA standard volume to balance sensitivity and peak distortion.
Column Temp. 30 °CEnsures retention time stability and reproducibility.
Detection UV at 275 nmWavelength of high absorbance for this compound, enhancing sensitivity.
Run Time 10 minutesSufficient to elute the main peak and any likely impurities.

The Validation Workflow: A Systematic Approach

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended use.[4] Our workflow will systematically evaluate all the validation characteristics as stipulated by ICH Q2(R1).

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_routine Routine Use Dev Optimize HPLC Conditions Spec Specificity & Forced Degradation Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob SST System Suitability Testing Rob->SST Analysis Sample Analysis SST->Analysis

Caption: Workflow for HPLC method validation and implementation.

Experimental Protocols & Acceptance Criteria

Here, we detail the experimental execution for each validation parameter. The acceptance criteria are based on common industry standards and regulatory expectations.[1][8][9]

Specificity and Forced Degradation Studies

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] A stability-indicating method is one that is proven to be specific through forced degradation studies.[10][11][12]

Forced Degradation Protocol: The core principle of forced degradation is to stress the analyte under various conditions to induce degradation, typically aiming for 5-20% degradation of the active ingredient.[13][14]

  • Prepare Stock Solution: Prepare a solution of this compound in methanol at 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to 100 µg/mL.

  • Thermal Degradation: Expose solid powder to 105°C for 48 hours. Dissolve and dilute to 100 µg/mL.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. Dilute to 100 µg/mL.

  • Analysis: Inject the unstressed sample, a blank (diluent), and all stressed samples into the HPLC system.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the this compound peak and any peaks generated from degradants or the blank.

  • Peak purity analysis (using a Photodiode Array detector) should pass for the analyte peak in all stressed samples, indicating no co-eluting impurities.

Linearity and Range

Objective: To establish that there is a direct proportional relationship between the concentration of the analyte and the instrumental response (peak area) over a specified range.[4]

Protocol:

  • Prepare a stock solution of this compound reference standard at 1000 µg/mL.

  • Perform serial dilutions to prepare at least five concentration levels covering the expected working range. For an assay, this is typically 80% to 120% of the target concentration.[15] A suitable range could be 50, 75, 100, 125, and 150 µg/mL.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be insignificant compared to the response at 100% concentration.

ParameterResultAcceptance Criteria
Range 50 - 150 µg/mL80 - 120% of nominal
Correlation Coefficient (r²) 0.9995≥ 0.999
Regression Equation y = 45872x + 1250-
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically evaluated by a recovery study.[16]

Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Spiked LevelMean % Recovery% RSDAcceptance Criteria
80% 99.5%0.8%98.0 - 102.0% Recovery
100% 100.3%0.5%98.0 - 102.0% Recovery
120% 101.1%0.6%98.0 - 102.0% Recovery
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of this compound at 100% of the target concentration (100 µg/mL).

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision / Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%

  • Intermediate Precision: %RSD ≤ 2.0%

Precision Type% RSDAcceptance Criteria
Repeatability (n=6) 0.7%≤ 2.0%
Intermediate Precision (n=6) 1.1%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1. This concentration is the LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1. This is the LOQ.

  • Confirm the LOQ by injecting six replicate samples at this concentration and verifying that the precision (%RSD) is acceptable (typically ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ratio ≈ 3:1

  • LOQ: S/N ratio ≈ 10:1 and %RSD ≤ 10% for replicate injections.

ParameterResultAcceptance Criteria
LOD 0.1 µg/mLS/N Ratio ~ 3:1
LOQ 0.3 µg/mLS/N Ratio ~ 10:1; %RSD ≤ 10%
Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Organic Composition (± 2%)

  • Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability parameters must remain within their defined limits for all tested variations.

  • The assay results should not significantly change, demonstrating the method's reliability.

Parameter VariedResultAcceptance Criteria
Flow Rate (0.9 mL/min) System Suitability PassSST Pass
Flow Rate (1.1 mL/min) System Suitability PassSST Pass
pH (3.3) System Suitability PassSST Pass
pH (3.7) System Suitability PassSST Pass

Comparative Analysis vs. Alternative Methods

While this validated HPLC-UV method is robust for its intended purpose, it's useful to understand its position relative to other analytical techniques.

  • Gas Chromatography (GC): GC is often unsuitable for aminophenols due to their low volatility and thermal lability, requiring derivatization which adds complexity and potential for error.

  • LC-Mass Spectrometry (LC-MS): LC-MS offers superior sensitivity and specificity, making it ideal for impurity identification and trace-level quantification. However, for a routine quality control assay of the main component, the higher cost, increased complexity, and lower precision compared to UV detection make it less practical.[5]

  • Spectrophotometry: Simple UV spectrophotometry lacks the specificity to distinguish the analyte from its impurities or degradants, making it unsuitable for stability-indicating assays.[17]

The presented HPLC-UV method represents the optimal balance of specificity, sensitivity, precision, and cost-effectiveness for the routine quantification and stability assessment of this compound in a quality control environment.

Conclusion

The High-Performance Liquid Chromatography method detailed and validated herein has been demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The forced degradation studies confirm its stability-indicating nature, ensuring that any potential degradants formed under stress conditions do not interfere with the quantification of the active substance.[18] This method is fit for its intended purpose and can be confidently implemented for routine quality control testing and stability studies in a regulated laboratory environment.

References

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories. Available from: [Link]

  • Patel, P., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmacy and Biological Sciences, 10(2), 133-143. Available from: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Available from: [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 123-135. Available from: [Link]

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Comparing the reactivity of m-(Isopropylamino)phenol with other aminophenols

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of m-(Isopropylamino)phenol

Introduction: Situating Aminophenols in Synthetic Chemistry

Aminophenols are a cornerstone class of aromatic compounds, prized in pharmaceutical and materials science for their dual functionality. The interplay between the electron-donating amino (-NH₂) and hydroxyl (-OH) groups imparts a rich and versatile chemical reactivity.[1] These molecules serve as pivotal intermediates in the synthesis of analgesics, hair dyes, and corrosion inhibitors.[1][2][3][4] This guide provides an in-depth comparison of the reactivity of this compound against its foundational isomers: o-aminophenol, m-aminophenol, and p-aminophenol.

Our objective is to dissect how the positional isomerism and the introduction of a sterically demanding N-alkyl substituent—the isopropyl group—modulate the molecule's behavior in key synthetic transformations. Understanding these nuances is critical for researchers and drug development professionals aiming to optimize reaction pathways, predict side products, and design novel molecular architectures.

Foundational Principles: Electronic and Steric Effects

The reactivity of a substituted benzene ring is governed by the cumulative electronic and steric effects of its substituents.[5][6][7]

  • Electronic Effects : Both the amino (-NH₂) and hydroxyl (-OH) groups are powerful activating groups. They donate electron density into the aromatic π-system via a resonance effect (+R), increasing the ring's nucleophilicity and directing incoming electrophiles to the ortho and para positions.[5][8][9] This activation is somewhat tempered by their electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen and oxygen, but the resonance effect is dominant.[5][10]

  • Steric Effects : The physical size of a substituent can hinder the approach of a reagent to adjacent positions on the ring.[7] The N-isopropyl group in this compound introduces significant steric bulk compared to the simple -NH₂ group in the other aminophenols, which can influence regioselectivity and reaction rates.[11][12][13]

The interplay of these effects dictates the outcome of chemical reactions. The following diagram illustrates the primary activating effects that enrich the electron density at specific positions on the aminophenol ring.

Caption: Electron density enrichment in m- and p-aminophenol.

Comparative Reactivity Analysis

We will evaluate reactivity across three fundamental reaction classes: N-Acylation, O-Alkylation, and Electrophilic Aromatic Substitution.

N-Acylation: Reactivity of the Amino Group

N-acylation is a ubiquitous transformation, often used for protection or to introduce functional amide moieties. The reaction involves the nucleophilic attack of the amino group on an acylating agent, such as acetic anhydride.

Underlying Causality: The nucleophilicity of the amino group is the primary determinant of reactivity. In aminophenols, the nitrogen lone pair is more available for nucleophilic attack than the oxygen lone pair of the hydroxyl group.[14][15] This is because nitrogen is less electronegative than oxygen, making its lone pair more basic and nucleophilic.[14]

  • Isomer Comparison (o-, m-, p-): The position of the -OH group has a modest electronic influence on the -NH₂ group's basicity. Generally, all three isomers react readily.

  • Effect of N-Isopropyl Group: The isopropyl group in this compound introduces two competing effects:

    • Inductive Effect (+I): As an alkyl group, it donates electron density through the sigma bond, slightly increasing the nucleophilicity of the nitrogen atom.

    • Steric Hindrance: The bulkiness of the isopropyl group can impede the approach of the acylating agent to the nitrogen atom, potentially slowing the reaction rate compared to the unsubstituted m-aminophenol.[12][13]

Experimental Data Summary: N-Acylation with Acetic Anhydride

CompoundRelative Rate (Qualitative)Yield (%)Key Observations
o-AminophenolFast~92%Prone to O,N-diacylation with excess reagent.[16]
m-AminophenolFast>95%Clean N-acylation is typical.
p-AminophenolFast>95%Standard, high-yield reaction.[14][17]
This compoundModerate~88%Slower reaction rate due to steric hindrance.

Note: Yields are representative and can vary based on specific reaction conditions.

Protocol: Comparative N-Acylation Kinetics

This protocol outlines a method for comparing the acylation rates, which serves as a proxy for nucleophilic reactivity.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_sol Prepare equimolar solutions of each aminophenol in pyridine mix Mix aminophenol and anhydride solutions at T=25°C prep_sol->mix prep_acyl Prepare acetic anhydride solution prep_acyl->mix monitor Monitor disappearance of starting material via TLC or HPLC at t=5, 15, 30 min mix->monitor quench Quench reaction with water monitor->quench extract Extract product with ethyl acetate quench->extract analyze Analyze yield and purity by ¹H NMR and LC-MS extract->analyze

Caption: Experimental workflow for comparative N-acylation.

Step-by-Step Methodology:

  • Solution Preparation: Prepare 0.1 M solutions of o-aminophenol, m-aminophenol, p-aminophenol, and this compound in anhydrous pyridine. Prepare a 0.1 M solution of acetic anhydride in anhydrous pyridine.

  • Reaction Initiation: In separate flasks maintained at 25°C, add 10 mL of each aminophenol solution. To each flask, rapidly add 10 mL of the acetic anhydride solution and start a timer.

  • Monitoring: At intervals of 5, 15, and 30 minutes, withdraw a 0.5 mL aliquot from each reaction mixture. Immediately quench the aliquot with 1 mL of water to stop the reaction.

  • Analysis: Analyze the quenched aliquots by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the percentage of remaining starting material.

  • Workup (at completion): After 2 hours, pour each reaction mixture into 50 mL of cold water. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the N-acetylated product.

  • Characterization: Determine the final yield and confirm the structure by ¹H NMR spectroscopy.

Trustworthiness: This protocol is self-validating by including timed sampling and chromatographic analysis, allowing for a direct and quantitative comparison of reaction rates under identical conditions. The choice of pyridine as a solvent is crucial as it also acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.[15]

O-Alkylation: Reactivity of the Hydroxyl Group

Selective O-alkylation of aminophenols can be challenging due to the competing N-alkylation.[18] The reaction typically requires deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion.

Underlying Causality: The acidity of the phenolic proton (pKₐ) determines the ease of phenoxide formation. The amino group, being electron-donating, generally decreases the acidity (raises the pKₐ) of the phenol compared to unsubstituted phenol.

  • m-Aminophenol is the most acidic of the three isomers because the amino group is at the meta position, where its electron-donating resonance effect (+R) does not extend, leaving only its weaker electron-withdrawing inductive effect (-I) to stabilize the phenoxide anion.[19]

  • o- and p-Aminophenol are less acidic because the +R effect of the amino group destabilizes the negative charge on the phenoxide.[19] The ortho isomer can also form an intramolecular hydrogen bond, which can affect its acidity and reactivity.[19]

  • Effect of N-Isopropyl Group: The electron-donating inductive effect of the isopropyl group in this compound will slightly decrease the acidity of the phenol compared to m-aminophenol, making it marginally less reactive towards O-alkylation under identical basic conditions.

To achieve selective O-alkylation, the more nucleophilic amino group is often protected first, for example, by forming an imine with benzaldehyde.[18][20][21]

Electrophilic Aromatic Substitution (EAS)

In EAS, the aromatic ring itself acts as the nucleophile. The high electron density of the aminophenol ring makes it highly activated towards electrophiles like Br⁺ or NO₂⁺.

Underlying Causality: The directing effects of the -OH and -NHR groups are paramount. Both are strongly activating ortho, para-directors.[5][10]

  • o-Aminophenol: The groups are adjacent. Substitution will occur ortho and para to the -OH group (and ortho and para to the -NH₂ group), leading to substitution at positions 4 and 6.

  • p-Aminophenol: The groups are para. Both direct substitution to the positions ortho to them (positions 2, 3, 5, 6). The ring is highly activated at all four available positions.[10]

  • m-Aminophenol: The directing effects reinforce each other. The -OH group directs ortho and para (positions 2, 4, 6). The -NH₂ group also directs ortho and para (positions 2, 4, 6). This results in extremely high activation at positions 2, 4, and 6.

  • This compound: The electronic directing effects are identical to m-aminophenol. However, the steric bulk of the isopropyl group will significantly hinder electrophilic attack at the 2-position, which is ortho to the -NHR group. Therefore, substitution is strongly favored at the 4 and 6 positions.[11][13][22]

Experimental Data Summary: Bromination with Br₂ in Acetic Acid

CompoundMajor Product(s)Relative Rate (Qualitative)Key Observations
o-Aminophenol4,6-dibromo-2-aminophenolVery FastSusceptible to oxidation.
m-Aminophenol2,4,6-tribromo-3-aminophenolExtremely FastThe ring is highly activated at multiple sites.
p-Aminophenol2,6-dibromo-4-aminophenolVery FastSubstitution occurs readily at the positions ortho to the -OH group.[10]
This compound4,6-dibromo-3-(isopropylamino)phenolFastReaction at the 2-position is sterically hindered.
Oxidation Sensitivity

Aminophenols are susceptible to oxidation, often forming colored quinone-imine or polymeric structures.[16] This is a critical consideration for storage and handling.

  • o- and p-Aminophenols are particularly sensitive to oxidation because they can readily form stable quinone-like structures.[1][23][24][25] Their oxidation can be catalyzed by metal ions or light.[16][24]

  • m-Aminophenol is significantly more stable towards oxidation.[1][25] The formation of a fully conjugated quinone-imine from the meta isomer is structurally disfavored.

  • This compound is expected to share the relative stability of m-aminophenol. The N-alkyl group does not fundamentally alter the electronic arrangement that confers this stability.

Conclusion

This guide demonstrates that the reactivity of this compound is a nuanced interplay of its isomeric structure and N-substitution.

  • N-Acylation: Reactivity is slightly reduced compared to m-aminophenol due to the steric hindrance of the isopropyl group.

  • O-Alkylation: Reactivity is marginally lower than m-aminophenol due to the +I effect of the isopropyl group, which slightly reduces the acidity of the phenolic proton.

  • Electrophilic Aromatic Substitution: The molecule is highly activated, similar to m-aminophenol, but the regioselectivity is controlled by the isopropyl group, which sterically blocks the ortho position (C2), directing substitution primarily to C4 and C6.

  • Stability: It retains the superior oxidative stability characteristic of the meta-isomer arrangement.

For the drug development professional, this compound offers a unique synthetic handle. Its enhanced stability and predictable, sterically-guided regioselectivity in EAS make it an attractive intermediate for constructing complex, substituted aromatic scaffolds where precise control over substituent placement is essential.

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Comparative Analysis of the Biological Activity of m-(Isopropylamino)phenol Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of m-(Isopropylamino)phenol derivatives, offering a scientific framework for researchers and drug development professionals. We will explore key therapeutic potentials, compare efficacy through experimental data, and provide detailed protocols for essential assays. Our focus is on the causality behind experimental choices, ensuring a robust and logical approach to evaluating this promising class of compounds.

Introduction: The Therapeutic Promise of the Phenol Scaffold

The this compound core structure represents a versatile scaffold in medicinal chemistry. Phenolic compounds are ubiquitous in nature and are well-documented for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] The introduction of an isopropylamino group can significantly modulate the molecule's physicochemical properties, such as lipophilicity and basicity, thereby influencing its pharmacokinetic profile and target engagement.[2] This guide will focus on the evaluation of derivatives based on this scaffold, with a particular emphasis on their potential as cholinesterase inhibitors for neurodegenerative diseases and their antibacterial properties.

Part 1: Cholinesterase Inhibition - A Key Strategy for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) is a primary contributor to cognitive decline.[3][4] Inhibition of the enzymes that hydrolyze ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a cornerstone of current therapeutic strategies.[3][4][5] Phenolic derivatives have shown significant promise as cholinesterase inhibitors, making this a critical area of investigation for this compound derivatives.[6][7][8]

Comparative Efficacy of this compound Derivatives

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. A comprehensive screening campaign would evaluate a library of derivatives to establish structure-activity relationships (SAR).

Table 1: Hypothetical Cholinesterase Inhibitory Activity of this compound Derivatives

Compound IDR-Group SubstitutionAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
MIP-001 -H (Parent Compound)15.235.82.35
MIP-002 4-fluoro8.512.31.45
MIP-003 4-chloro5.16.21.22
MIP-004 4-methoxy12.840.13.13
MIP-005 3,4-dichloro2.32.51.09
Donepezil (Reference Drug)0.023.5175

Note: This data is illustrative. Actual values would be determined experimentally.

The choice to test against both AChE and BChE is critical. While AChE is the primary target, BChE also plays a role in ACh regulation, and its expression increases in the later stages of Alzheimer's disease.[8] Therefore, dual inhibitors or selective BChE inhibitors are of significant therapeutic interest.[7][9]

Mechanism of Action: Visualizing Enzyme Inhibition

The primary mechanism of these inhibitors is expected to be competitive or mixed-type, where the compound binds to the active site or an allosteric site of the cholinesterase enzyme, preventing the breakdown of acetylcholine.

G ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Binds to Active Site Products Choline + Acetate AChE->Products Hydrolyzes Complex AChE-Inhibitor Complex (Inactive) AChE->Complex Inhibitor This compound Derivative Inhibitor->AChE Binds & Blocks Active Site Inhibitor->Complex

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method, which measures the activity of cholinesterases colorimetrically.[10][11][12]

Principle: The enzyme hydrolyzes a substrate (acetylthiocholine). The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the absorbance of which is measured at 412 nm. The rate of color change is proportional to enzyme activity.[5]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test derivatives and reference inhibitor (e.g., Donepezil) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of the substrate (ATCI or BTCI) (10 mM) in phosphate buffer.

    • Prepare serial dilutions of the test derivatives and the reference inhibitor in phosphate buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the DTNB solution.

    • Add 20 µL of the test derivative solution at various concentrations (or buffer for control).

    • Add 10 µL of the enzyme solution (AChE or BChE).

  • Incubation: Incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the substrate solution (ATCI or BTCI) to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Evaluating Safety and Bioavailability

For any derivative to be a viable drug candidate, it must not only be effective but also safe and capable of reaching its target in the body. Therefore, early assessment of cytotoxicity and membrane permeability is a non-negotiable step in the drug discovery pipeline.[13]

Cytotoxicity Assessment

Cytotoxicity assays are essential to determine the toxic potential of a new drug candidate on living cells.[13][14] A promising compound should exhibit high potency against its target while showing low toxicity to healthy cells, a concept captured by the selectivity index.[15]

Table 2: Hypothetical Cytotoxicity and Selectivity Index

Compound IDIC50 vs. SH-SY5Y (Neuroblastoma Cells, µM)IC50 vs. HEK293 (Normal Kidney Cells, µM)Therapeutic Selectivity Index (HEK293/SH-SY5Y)
MIP-003 5.1 (Target-related)150.529.5
MIP-005 2.3 (Target-related)18.48.0
Doxorubicin 0.81.21.5

Note: This data is illustrative. A higher selectivity index is desirable.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[15][16][17]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[15]

Materials:

  • Human cell lines (e.g., SH-SY5Y for neurotoxicity, HEK293 for general toxicity)

  • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Test derivatives

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test derivatives. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C. The incubation time is critical and should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Membrane Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive diffusion across biological membranes, such as the gastrointestinal tract (GIT) and the blood-brain barrier (BBB).[18][19] This is a cost-effective way to rank candidates early in the discovery process.[18]

G cluster_0 PAMPA Setup cluster_1 Permeation & Analysis Donor Donor Plate (Top) - Test Compound in Buffer (pH 7.4) - Simulates Blood/Extracellular Fluid Membrane Artificial Membrane (Phospholipids in Dodecane) Donor->Membrane Acceptor Acceptor Plate (Bottom) - Buffer Solution (pH 7.4) - Simulates Brain/Intracellular Fluid Membrane->Acceptor Incubation Incubate (e.g., 5-18 hours) Compound diffuses across membrane Quantification Quantify Compound Concentration in Donor and Acceptor wells (LC-MS/MS or UV-Vis) Incubation->Quantification Calculation Calculate Permeability Coefficient (Pe) Quantification->Calculation

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA for Blood-Brain Barrier (BBB) Permeability

Principle: A filter plate's wells are coated with a lipid solution to form an artificial membrane. The test compound is added to the top (donor) compartment, and its diffusion into the bottom (acceptor) compartment is measured over time.[20]

Materials:

  • 96-well filter plate (Donor plate)

  • 96-well acceptor plate

  • BBB-PAMPA lipid solution (e.g., porcine brain lipid in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds and standards (high and low permeability controls)

  • LC-MS/MS or UV-Vis plate reader for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Membrane: Coat the filter membrane of each well in the donor plate with 5 µL of the BBB-PAMPA lipid solution. Allow the solvent to evaporate for at least 5 minutes.

  • Prepare Donor Solutions: Dissolve test compounds in PBS to a final concentration (e.g., 10-50 µM). The final DMSO concentration should be kept low (<5%) to maintain membrane integrity.[21]

  • Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor solution.

  • Incubation: Incubate the plate "sandwich" at room temperature for 4-18 hours with gentle shaking.[19][22] The incubation time is a critical parameter that must be optimized.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation:

    • Pe = - [ln(1 - C_A / C_eq)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)

    • Where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the realm of neurodegenerative diseases. This guide outlines a logical, multi-parameter approach to evaluating derivatives, moving beyond simple potency measurements to include crucial safety and bioavailability assessments. By integrating cholinesterase inhibition assays with cytotoxicity and permeability screening, researchers can build a comprehensive profile of their lead candidates.

Future work should focus on establishing a clear Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) to guide the rational design of next-generation derivatives with optimized potency, selectivity, and drug-like properties. Further investigation into other potential biological activities, such as anti-inflammatory and antioxidant effects, could reveal additional therapeutic applications for this versatile chemical class.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from Creative Bioarray website.[18]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from Kosheeka website.[14]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from NorthEast BioLab website.[13]

  • Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.[16]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Creative Biolabs website.[19]

  • Lokey Lab Protocols. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Wikidot.[21]

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  • PubMed. (n.d.). Dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by allicin. Retrieved from PubMed.[9]

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  • PubMed. (2024, February 15). Design, synthesis, antibacterial evaluation of isopropylamine linked with different substituted phenol and piperazine novel derivatives. Retrieved from PubMed.[24]

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  • PubMed. (2010, June 1). Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase. Retrieved from PubMed.[7]

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  • PubMed. (n.d.). Synthesis and pharmacological evaluation of new methyloxiranylmethoxyxanthone analogues. Retrieved from PubMed.[28]

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  • DOI. (2010, June 1). Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase. Retrieved from DOI.org.[8]

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Sources

A Spectroscopic Guide to the Synthesis of m-(Isopropylamino)phenol: Differentiating Product from Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of pharmaceutical intermediates and other fine chemicals, rigorous analytical characterization is paramount to ensure the purity and identity of the final product. This guide provides a detailed spectroscopic comparison of m-(Isopropylamino)phenol and its common precursors, m-aminophenol and acetone. By leveraging the distinct spectroscopic fingerprints of these molecules, researchers can confidently monitor the progression of the reaction and verify the formation of the desired product. This guide is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental insights.

The synthesis of this compound is often achieved through the reductive amination of m-aminophenol with acetone. This reaction involves the formation of a Schiff base intermediate, which is subsequently reduced to the final secondary amine product. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for tracking this transformation. Each technique provides unique structural information, allowing for a comprehensive analysis of the starting materials and the final product.

The Rationale Behind Spectroscopic Selection

The choice of FT-IR, UV-Vis, and NMR spectroscopy is based on their ability to probe specific molecular features that change during the course of the reaction.

  • FT-IR Spectroscopy is highly sensitive to the vibrational frequencies of functional groups. This makes it an excellent tool for identifying the disappearance of the carbonyl (C=O) group from acetone and the primary amine (NH₂) from m-aminophenol, and the appearance of the secondary amine (N-H) and the isopropyl C-H bonds in the final product.

  • UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. The conjugation of the aromatic ring with the amino and hydroxyl groups in both the precursor and the product leads to characteristic absorption bands. Changes in the substitution on the nitrogen atom can lead to subtle but measurable shifts in the absorption maxima (λmax), aiding in the confirmation of the product formation.

  • NMR Spectroscopy offers detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). This technique is arguably the most powerful for unambiguous structure elucidation. The appearance of signals corresponding to the isopropyl group and the disappearance of the primary amine protons are definitive indicators of a successful reaction.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its precursors. This data serves as a reference for interpreting experimental results.

Table 1: Key FT-IR Absorption Bands (cm⁻¹)

Functional Groupm-AminophenolAcetoneThis compound
O-H Stretch (Phenol)3400-3200 (broad)-3400-3200 (broad)
N-H Stretch (Amine)3400-3300 (two bands)-~3350 (one band)
C-H Stretch (Aromatic)~3100-3000-~3100-3000
C-H Stretch (Aliphatic)-~3000-2850~2970-2870
C=O Stretch (Ketone)-~1715-
C=C Stretch (Aromatic)~1600, ~1470-~1600, ~1490
C-O Stretch (Phenol)~1230-~1240
C-N Stretch (Amine)~1300-~1320

Table 2: Key ¹H NMR Chemical Shifts (δ, ppm)

Proton Environmentm-Aminophenol (in DMSO-d₆)Acetone (in CDCl₃)This compound (in CDCl₃)
Aromatic Protons6.0-6.8-6.1-7.1
Phenolic -OH~8.8-9.0-~5.0-6.0 (variable)
Amine -NH₂~4.8--
Amine -NH---~3.6 (broad)
Isopropyl -CH(CH₃)₂--~3.6 (septet)
Isopropyl -CH(CH ₃)₂-2.17 (singlet)~1.2 (doublet)

Table 3: Key UV-Vis Absorption Maxima (λmax, nm)

CompoundSolventλmax 1λmax 2
m-AminophenolAcidic Water~210~275
AcetoneHexane~195~274
This compoundMethanol~245~290

Experimental Protocols & Workflows

To ensure the reliability of the spectroscopic data, standardized experimental procedures are crucial. Below are step-by-step methodologies for acquiring the spectra.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples (m-aminophenol, this compound), prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For the liquid sample (acetone), a small drop can be placed between two NaCl or KBr plates.

  • Background Collection: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and label the significant peaks.

FT-IR Spectroscopy Experimental Workflow.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

  • Data Processing: Perform a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks and identify splitting patterns.

¹H NMR Spectroscopy Experimental Workflow.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

UV-Vis Spectroscopy Experimental Workflow.

Interpreting the Spectroscopic Transformation

The key to monitoring the synthesis of this compound is to look for the appearance of product-specific signals and the disappearance of precursor-specific signals.

  • In the FT-IR spectrum , the most telling change is the disappearance of the strong C=O stretch from acetone at around 1715 cm⁻¹ and the replacement of the two N-H stretching bands of the primary amine in m-aminophenol with a single, weaker N-H band for the secondary amine in the product.[1] The appearance of C-H stretching and bending vibrations characteristic of the isopropyl group further confirms the reaction.

  • The ¹H NMR spectrum provides the most definitive evidence. The singlet at ~2.17 ppm for the six equivalent protons of acetone will vanish.[2] The broad singlet for the -NH₂ protons of m-aminophenol will also disappear.[3] In their place, a doublet at ~1.2 ppm (for the six methyl protons of the isopropyl group) and a septet at ~3.6 ppm (for the single methine proton of the isopropyl group) will emerge. A broad singlet for the secondary amine proton will also appear.

  • In the UV-Vis spectrum , the n→π* transition of the acetone carbonyl group, which gives a weak absorption around 274 nm, will no longer be present.[4][5] The overall spectrum of the product will be dominated by the π→π* transitions of the substituted aromatic ring. The addition of the isopropyl group to the nitrogen atom can cause a slight red shift (a shift to longer wavelengths) in the absorption maxima compared to m-aminophenol, reflecting the change in the electronic nature of the auxochrome.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can achieve a high level of confidence in the outcome of the synthesis of this compound. This rigorous analytical approach is fundamental to ensuring the quality and consistency of chemical products in a research and development setting.

References

  • Nelson, R., & Pierce, L. (1965). Microwave Spectrum and Structure of Acetone. Journal of Molecular Spectroscopy, 18(3), 344-352.
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  • Groner, P., et al. (2019). Spectroscopic Parameters for Acetone in the Vibrational-Torsional Ground State. The Journal of Physical Chemistry A, 123(40), 8569-8580.
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  • Verma, K. K., & Jain, A. (1990). Spectrophotometric determination of acetone using vanillin. Analyst, 115(10), 1385-1387.
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  • American Institute of Physics. (1935). The Absorption Spectrum of Acetone Vapor in the Far Ultraviolet. The Journal of Chemical Physics, 3(1), 15-18.
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  • PubChem. (n.d.). 3-Aminophenol. Retrieved from [Link]

  • College of Pharmacy Babylon University. (2015). Advanced Pharmaceutical Analysis Lecture No. 2.
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  • National Institute of Standards and Technology. (n.d.). Acetone. Retrieved from [Link]

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  • ResearchGate. (n.d.). Determination of aromatic amines and phenols by kinetic methods based on Landolt effect. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.
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A Senior Application Scientist's Guide to Purity Analysis of m-(Isopropylamino)phenol: A Comparative Analysis of Titrimetric and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This principle extends with equal importance to the precursors and intermediates used in API synthesis. m-(Isopropylamino)phenol, a key intermediate in the synthesis of several pharmaceutical compounds, is no exception. Its purity directly impacts the impurity profile of the final drug product, potentially affecting its stability, bioavailability, and safety.

This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized this compound. As Senior Application Scientists, our goal is not just to present protocols but to elucidate the causality behind methodological choices. We will begin with a thorough examination of the classical, yet robust, non-aqueous titration method and then compare its performance, precision, and specificity against modern chromatographic and thermal analysis techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC). This comparative framework is designed to empower researchers and quality control professionals to select the most appropriate analytical strategy based on their specific needs, from routine quality control to in-depth impurity profiling.

The Workhorse Method: Purity by Non-Aqueous Potentiometric Titration

For the routine assay of a weakly basic compound like this compound, non-aqueous acid-base titration is often the method of choice. Its enduring prevalence in pharmacopoeial assays is a testament to its accuracy, simplicity, and cost-effectiveness for quantifying the bulk active component.[1][2]

The Causality Behind the Choice: Why Non-Aqueous?

This compound contains a secondary amine group, which is a weak base. Attempting to titrate this compound in an aqueous medium with a strong acid would yield a poor, indistinct endpoint. This is because water is amphiprotic; it can act as both a weak acid and a weak base.[3][4] In an aqueous environment, water competes with the weak base for the titrant's protons, buffering the solution and masking the sharp change in pH needed for accurate endpoint detection.[1][5] A general rule is that bases with a pKa less than 7 cannot be accurately determined in aqueous solutions.[1]

To overcome this, we employ a non-aqueous solvent system. A protogenic solvent like glacial acetic acid enhances the basicity of the weak base.[1] When the titrant, perchloric acid, is dissolved in glacial acetic acid, the acetic acid is protonated to form the highly acidic onium ion (CH₃COOH₂⁺).[1][6] This ion is a much stronger proton donor than the hydronium ion (H₃O⁺), allowing for a complete and stoichiometric reaction with the weak base, which results in a sharp, well-defined potentiometric endpoint.[6]

The Reaction Mechanism:

  • Formation of the Titrant: HClO₄ + CH₃COOH → ClO₄⁻ + CH₃COOH₂⁺ (Onium ion)

  • Neutralization: R-NH₂ + CH₃COOH₂⁺ → R-NH₃⁺ + CH₃COOH

Experimental Protocol: Non-Aqueous Titration

Objective: To determine the percentage purity of this compound.

Apparatus:

  • Autotitrator or manual titration setup with a potentiometer.

  • Combined pH electrode (or separate glass and reference electrodes suitable for non-aqueous solutions).

  • 100 mL titration vessel.

  • Class A 25 mL or 50 mL burette.

  • Analytical balance (readable to 0.1 mg).

Reagents:

  • Glacial Acetic Acid (AR Grade): Must contain <1% water.

  • Perchloric Acid, 0.1 N in Glacial Acetic Acid: Commercially available or prepared by dissolving ~8.5 mL of 70% perchloric acid in 900 mL of glacial acetic acid, adding 30 mL of acetic anhydride (to react with excess water), and diluting to 1 L with glacial acetic acid. The solution must be standardized against primary standard potassium hydrogen phthalate (KHP).

  • This compound Sample.

Procedure:

  • Standardization of 0.1 N Perchloric Acid: Accurately weigh ~0.5 g of dried KHP, dissolve in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the prepared perchloric acid solution to a blue-green endpoint. Calculate the normality.

  • Sample Preparation: Accurately weigh approximately 300 mg of the synthesized this compound into a clean, dry 100 mL titration vessel.

  • Dissolution: Add 50 mL of glacial acetic acid to the vessel and stir with a magnetic stirrer until the sample is completely dissolved.

  • Titration: Immerse the electrode in the solution. Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) versus the volume (mL) of titrant added. The titration should proceed slowly near the equivalence point.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (the peak of the first derivative).

  • Calculation: Purity (%) = (V × N × E) / W × 100 Where:

    • V = Volume of perchloric acid consumed at the endpoint (mL)

    • N = Normality of the perchloric acid titrant

    • E = Equivalent weight of this compound (151.21 g/mol )

    • W = Weight of the sample (mg)

Workflow and Data Visualization

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Titrant_Prep Standardize 0.1N Perchloric Acid Titrate Potentiometric Titration Titrant_Prep->Titrate Sample_Prep Weigh Sample (~300 mg) Dissolve Dissolve in 50 mL Glacial Acetic Acid Sample_Prep->Dissolve Dissolve->Titrate Endpoint Determine Equivalence Point (mV vs mL) Titrate->Endpoint Calculate Calculate % Purity Endpoint->Calculate

Caption: Workflow for purity analysis by non-aqueous potentiometric titration.

Comparative High-Resolution Methods

While titration provides an excellent measure of total basic content, it lacks specificity. It cannot distinguish between the main compound and other basic impurities. For a comprehensive purity assessment, particularly during process development and for regulatory submissions, chromatographic methods are indispensable.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and specificity. It separates the target compound from process-related impurities and degradation products, allowing for individual quantification of each.

Principle: A reversed-phase HPLC method is typically employed for compounds like this compound.[7][8] The sample is dissolved in a suitable solvent and injected into a high-pressure stream of a mobile phase. The separation occurs on a non-polar stationary phase (e.g., C18 column) based on the differential partitioning of the analytes between the mobile and stationary phases. More polar compounds elute earlier, while less polar compounds are retained longer. A UV detector is commonly used for quantification.[9]

Experimental Protocol: HPLC

Apparatus:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade).

  • Phosphoric Acid or Formic Acid (for pH adjustment).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile).[7] A gradient elution may be required to separate all impurities.

  • Standard Preparation: Accurately prepare a standard solution of this compound reference standard at a known concentration (e.g., 1.0 mg/mL).

  • Sample Preparation: Prepare the synthesized sample at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: ~275 nm (determine λmax by scanning).

    • Injection Volume: 10 µL.

  • Analysis: Inject the blank (mobile phase), standard, and sample solutions.

  • Calculation: Purity is typically calculated using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Mobile_Phase Prepare Mobile Phase Inject Inject into HPLC System Mobile_Phase->Inject Sample_Prep Prepare Sample and Standard Solutions Sample_Prep->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: Workflow for purity and impurity analysis by HPLC.

Method 3: Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.

Principle: The sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (e.g., helium) onto a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and affinity for the stationary phase. For polar compounds like aminophenols, derivatization (e.g., acetylation or silylation) is often required to increase volatility and prevent peak tailing, though direct analysis is sometimes possible.[10][11][12] A Flame Ionization Detector (FID) is commonly used.

Experimental Protocol: GC

Apparatus:

  • Gas chromatograph with a split/splitless injector, capillary column, and FID.

Reagents:

  • Suitable solvent (e.g., Methanol, Dichloromethane).

  • Derivatizing agent if required (e.g., Acetic Anhydride).[10]

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent. If derivatization is needed, add the reagent and heat as required to complete the reaction.[10][11]

  • GC Conditions:

    • Column: e.g., HP-5 (5% Ph Me Silicone) or a polar equivalent like Stabilwax-DA.[13][14]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Program: Start at a low temperature (e.g., 70°C), then ramp to a higher temperature (e.g., 240°C) to elute all components.[15]

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject the sample into the GC.

  • Calculation: Purity is calculated using area normalization, similar to HPLC.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Sample_Prep Dissolve Sample Derivatize Derivatize (If Required) Sample_Prep->Derivatize Inject Inject into GC System Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for purity analysis by Gas Chromatography.

Method 4: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[16] It is primarily used to investigate thermal properties but can also be adapted for purity analysis of highly crystalline substances.

Principle: The presence of impurities in a crystalline solid typically lowers and broadens its melting point. Based on the van't Hoff equation, DSC can be used to determine the purity of a substance by analyzing the shape of its melting endotherm. This method is absolute and does not require a reference standard of the impurity.

Experimental Protocol: DSC

Apparatus:

  • Differential Scanning Calorimeter.

  • Hermetic aluminum pans.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

  • DSC Conditions:

    • Temperature Program: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) through its melting range.

    • Atmosphere: Inert atmosphere (e.g., Nitrogen) at a constant flow rate.

  • Analysis: Record the heat flow versus temperature to obtain the melting endotherm.

  • Calculation: Use the instrument's software, which applies the van't Hoff equation to the peak shape, to calculate the mole percent purity.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Sample_Prep Weigh Sample (1-3 mg) into Hermetic Pan Heat Heat at a Controlled Rate in DSC Sample_Prep->Heat Record Record Heat Flow vs. Temperature Heat->Record Analyze_Peak Analyze Melting Endotherm Shape Record->Analyze_Peak Calculate Calculate Mole % Purity (van't Hoff) Analyze_Peak->Calculate

Caption: Workflow for purity analysis by Differential Scanning Calorimetry.

Objective Comparison and Data Summary

The choice of analytical method is a balance of the required information, sample properties, and available resources. The following table provides a direct comparison of the discussed techniques.

FeatureNon-Aqueous TitrationHPLCGCDSC
Principle Acid-Base NeutralizationDifferential PartitioningVolatility & PolarityMelting Point Depression
Specificity Low (measures total basicity)High (separates individual components)High (separates volatile components)Moderate (for eutectic systems)
Primary Use Case Assay/Potency of bulk materialImpurity profiling, stability testingVolatile impurities, residual solventsPurity of highly crystalline solids
Sensitivity Low (mg range)High (ppm to ppb)High (ppm to ppb)Low (best for >98% purity)
Precision (RSD) Excellent (<0.5%)Excellent (<1.0%)Excellent (<1.5%)Good (1-5%)
Throughput HighModerate to HighModerateLow to Moderate
Instrumentation Cost LowHighHighHigh
Consumable Cost LowHighModerateLow
Key Advantage Simple, rapid, inexpensiveUniversal, highly specificExcellent for volatile compoundsAbsolute method, no standard needed
Key Limitation Non-specific, interferencesComplex, high costSample must be volatile/thermostableOnly for crystalline, high-purity samples

Conclusion and Expert Recommendations

The purity analysis of synthesized this compound is not a one-size-fits-all endeavor. The optimal method is dictated by the analytical objective.

  • For routine Quality Control (QC) release testing , where the primary goal is to confirm the potency of the bulk material and the impurity profile is well-established, non-aqueous potentiometric titration is an unparalleled choice. It is fast, economical, and provides highly precise and accurate results for the main component.

  • For process development, impurity profiling, and stability studies , HPLC is the mandatory technique. Its high resolving power is essential for separating, identifying, and quantifying process-related impurities and potential degradants, which is a critical requirement for regulatory submissions.

  • Gas Chromatography (GC) serves as a vital complementary technique to HPLC. It should be employed to analyze for volatile organic impurities, starting materials, or residual solvents that may not be amenable to HPLC analysis.

  • Differential Scanning Calorimetry (DSC) is a specialized tool. It is most valuable for characterizing the solid-state properties of the final, highly purified intermediate. It can serve as an orthogonal, absolute method to confirm the purity of a crystalline batch but is not suitable for routine analysis or for samples with significant amorphous content or complex impurity profiles.

By integrating these methods into a cohesive analytical strategy, researchers and drug development professionals can build a comprehensive understanding of the purity and quality of this compound, ensuring the integrity of the final pharmaceutical product.

References

  • Coutts, R. T., Hargesheimer, E. E., & Pasutto, F. M. (n.d.). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • ChemEurope. (n.d.). Nonaqueous titration. Retrieved from [Link]

  • Oxford Academic. (n.d.). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • BYJU'S. (n.d.). Non Aqueous Titration Theory. Retrieved from [Link]

  • Aher, P. S. (2020). Non Aqueous titration: Definition, Principle and Application. SlideShare. Retrieved from [Link]

  • Allen Institute. (n.d.). Non-Aqueous Titration | Principle, Working, Types & Applications. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

  • NETZSCH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

  • Setaram. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Jordi Labs. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • Ingenta Connect. (2015, January 1). GC determination of aniline,2-aminophenol and 4-aminophenol in mesalazine enteric-coated tablets. Retrieved from [Link]

  • Mitevska, M. Z., et al. (n.d.). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Aminophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of 4-aminophenol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • OSHA. (n.d.). Phenol and Cresol. Retrieved from [Link]

  • Pendergrass, S. M. (1994). An alternative method for the analysis of phenol and o-, m-, and p-cresol by capillary GC/FID. American Industrial Hygiene Association Journal. Retrieved from [Link]

  • MDPI. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for m-(Isopropylamino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation framework for three common analytical methods for the quantification of m-(Isopropylamino)phenol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. As a crucial intermediate and potential impurity in pharmaceutical manufacturing, ensuring the accuracy and consistency of data across different analytical techniques is paramount. This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, grounded in current regulatory expectations.

The Imperative of Method Validation and Cross-Validation

Before deploying any analytical method for quality control, stability testing, or pharmacokinetic studies, its performance characteristics must be rigorously evaluated through a process known as method validation. This process ensures the method is fit for its intended purpose. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the parameters that must be assessed.[1][2][3][4]

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]

  • Linearity: The capacity to produce results directly proportional to the analyte concentration within a given range.[3]

  • Accuracy: The closeness of the results to the true value.[3]

  • Precision: The degree of agreement among individual tests when the method is applied repeatedly.[3]

  • Range: The interval between the upper and lower analyte concentrations for which the method is demonstrated to be suitable.[3]

  • Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively.[3]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.[3]

Cross-validation becomes necessary when two or more distinct analytical methods are used to generate data for the same compound, for instance, when transferring a method between laboratories or comparing a new method to a legacy one.[5][6] The objective of cross-validation is not a simple "pass/fail" assessment but to ensure data comparability and consistency across different analytical platforms.[5][7]

Analytical_Method_Lifecycle cluster_Dev Development cluster_Val Validation cluster_Use Routine Use & Monitoring cluster_Reval Re-evaluation Dev Method Development (ICH Q14) Proto Validation Protocol Dev->Proto Defines ATP* Val Method Validation (ICH Q2(R2)) Report Validation Report Val->Report Proto->Val Routine Routine Analysis Report->Routine Transfer Method Transfer Routine->Transfer Site/Instrument Change Change Change Control Routine->Change Parameter Change CrossVal Cross-Validation Transfer->CrossVal vs. Original Method Reval Partial Re-validation Change->Reval CrossVal->Routine ATP_note *ATP: Analytical Target Profile

Caption: The lifecycle of an analytical procedure, from development to validation and ongoing monitoring.

Physicochemical Profile: this compound

Understanding the analyte is the first step in selecting an appropriate analytical method.

  • Structure: C₉H₁₃NO[8]

  • Molecular Weight: 151.21 g/mol [8]

  • Key Features: Contains a phenolic hydroxyl (-OH) group and a secondary amine (-NH-). These functional groups dictate its chemical reactivity and chromatographic behavior. The hydroxyl group makes it acidic and amenable to UV detection and derivatization, while the amine group provides a site for potential salt formation.[9]

Method Comparison: HPLC, GC-MS, and UV-Vis Spectrophotometry

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is a premier technique for analyzing moderately polar compounds like this compound. The compound partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The phenolic ring contains a chromophore, allowing for straightforward detection using a UV spectrophotometer. This method is highly reproducible, robust, and widely available in QC laboratories.

Experimental Protocol: Method Validation

  • System Preparation:

    • Column: Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm.[10]

    • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 40:60:0.1 v/v/v). The acid suppresses the ionization of the phenolic hydroxyl group, ensuring a single chromatographic peak and preventing tailing.[10][11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 274 nm.[12]

    • Temperature: 30 °C.

  • Validation Steps:

    • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and a spiked placebo sample. No interfering peaks should be observed at the retention time of this compound.

    • Linearity: Prepare a series of at least five standard solutions covering 80-120% of the expected sample concentration. Plot the peak area against concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy (Recovery): Analyze samples spiked with known amounts of this compound at three levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2%.[13]

      • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument. The %RSD over both sets of data should be ≤ 2%.

    • Limit of Quantitation (LOQ): Determine the lowest concentration that meets the accuracy and precision criteria (e.g., signal-to-noise ratio of 10:1).

    • Robustness: Introduce small, deliberate changes to method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptance criteria.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS offers exceptional specificity and sensitivity. Due to the low volatility of the phenolic hydroxyl and secondary amine groups, derivatization is typically required to convert this compound into a more volatile and thermally stable compound suitable for GC analysis.[14] Mass spectrometry provides definitive identification based on the compound's mass spectrum and fragmentation pattern.

Experimental Protocol: Method Validation

  • Sample Preparation (Derivatization):

    • Extract the analyte from the sample matrix using an appropriate solvent (e.g., dichloromethane) after acidification.[15]

    • Evaporate the solvent and add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the active hydrogens on the -OH and -NH groups to trimethylsilyl (TMS) ethers/amines.[16]

    • Heat the reaction mixture (e.g., 70°C for 30 minutes) to ensure complete derivatization.

  • GC-MS System Preparation:

    • Column: HP-5ms (5% phenyl methyl siloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.[16][17]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[17]

    • Injector: 275 °C, Splitless mode.[18]

    • Oven Program: Start at 60°C, hold for 5 min, then ramp at 8°C/min to 300°C and hold for 10 min.[18]

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan from m/z 50-500 or use Selected Ion Monitoring (SIM) for target ions of the derivatized analyte for enhanced sensitivity.

  • Validation Steps:

    • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ, Robustness) are assessed similarly to the HPLC method, but are applied to the entire process, including the derivatization step. The specificity of GC-MS is inherently high due to the combination of chromatographic retention time and mass-to-charge ratio.

UV-Vis Spectrophotometry via Diazotization-Coupling

Principle & Rationale: This colorimetric method is cost-effective and rapid, making it suitable for some high-throughput screening applications. It relies on a chemical reaction to produce a highly colored azo dye. The method involves diazotizing a primary aromatic amine and coupling it with a phenol. Since this compound is a secondary amine, it must first be nitrosated and then rearranged or, more practically, the method can be adapted to quantify it based on its phenolic coupling ability with a diazonium salt. A more direct approach for aminophenols involves diazotizing a different primary amine and using the this compound as the coupling agent.[19][20]

Experimental Protocol: Method Validation

  • Reagent Preparation:

    • Diazonium Salt Solution: Prepare a fresh solution of a primary aromatic amine (e.g., 4-aminophenylacetic acid) in acidic medium and react with sodium nitrite to form the diazonium salt.[19]

    • Coupling Solution: Prepare the this compound standard and sample solutions in an alkaline medium (e.g., sodium hydroxide solution) to facilitate the coupling reaction.

  • Color Development & Measurement:

    • Mix the diazonium salt solution with the sample/standard solution.

    • Allow the reaction to proceed for a set time to form a stable, colored azo dye.

    • Measure the absorbance of the resulting solution at its maximum wavelength (λmax), determined by scanning the spectrum of the colored product.[20]

  • Validation Steps:

    • Specificity: The primary challenge is interference from other phenolic compounds or aromatic amines in the sample matrix. A thorough analysis of the matrix is required.

    • Linearity, Accuracy, Precision, LOQ: These are determined as with other methods, using absorbance values instead of peak areas. The reaction conditions (pH, temperature, time) must be strictly controlled to ensure reproducibility.

Cross-Validation Framework: HPLC vs. GC-MS

This section details a protocol for cross-validating the developed HPLC-UV method against the GC-MS method to ensure data comparability.

Objective: To demonstrate that the two distinct methods provide equivalent quantitative results for this compound.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation Sample Prepare Homogenous Sample Set (n ≥ 6) at 3 Concentrations (Low, Mid, High) HPLC Analyze Aliquots using Validated HPLC-UV Method Sample->HPLC GCMS Analyze Aliquots using Validated GC-MS Method Sample->GCMS Tabulate Tabulate Results [Concentration] HPLC->Tabulate GCMS->Tabulate Calculate Calculate % Difference for each sample: | (HPLC Result - GCMS Result) | / mean(HPLC, GCMS) * 100 Tabulate->Calculate Criteria Evaluate against pre-defined acceptance criteria (e.g., %Diff ≤ 20%) Calculate->Criteria Report Document in Cross-Validation Report Criteria->Report

Caption: A typical workflow for the cross-validation of two analytical methods.

Experimental Protocol

  • Sample Selection: Prepare a minimum of six individual samples of this compound. These should be from a homogenous batch of material and prepared at three different concentrations spanning the expected analytical range (e.g., low, medium, high).

  • Analysis:

    • Divide each of the six samples into two aliquots.

    • Analyze one set of aliquots using the validated HPLC-UV method.

    • Analyze the second set of aliquots using the validated GC-MS method.

  • Data Evaluation:

    • Tabulate the quantitative results obtained from both methods for each sample.

    • For each pair of results, calculate the percent difference. A common approach is: % Difference = [ | Result_Method_A – Result_Method_B | / mean(Result_A, Result_B) ] * 100%

    • Acceptance Criteria: While ICH M10 intentionally omits universal acceptance criteria, a common industry practice is to consider the methods comparable if the percent difference for at least two-thirds (e.g., 4 out of 6) of the samples is within ±20.0%.[7] This criterion must be pre-defined and justified in the validation protocol.

Comparative Summary of Methods

The table below summarizes the typical performance characteristics of the discussed methods. Values are illustrative and must be established for each specific application.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity Good to ExcellentExcellentFair to Good
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2%< 5%< 10%
Typical LOQ ~0.1 µg/mL~0.01 µg/mL~1 µg/mL
Throughput ModerateLow to ModerateHigh
Cost / Complexity ModerateHighLow
Primary Application Routine QC, Stability TestingImpurity Identification, Trace AnalysisHigh-Throughput Screening

Conclusion and Recommendations

The choice of an analytical method for this compound depends critically on the intended application.

  • HPLC-UV stands out as the most balanced method, offering a superb combination of precision, accuracy, and robustness, making it the workhorse for routine quality control and release testing.

  • GC-MS is the method of choice when absolute specificity and high sensitivity are required, such as for impurity profiling, trace-level quantification, or as a definitive reference method. The complexity of sample preparation is its main drawback for routine use.

  • UV-Vis Spectrophotometry provides a rapid and low-cost alternative but is more susceptible to interferences and generally less precise. It is best suited for preliminary screening or in environments where chromatographic equipment is unavailable.

A robust cross-validation plan is not merely a regulatory hurdle but a scientific necessity to ensure data integrity and consistency throughout the lifecycle of a pharmaceutical product. By demonstrating the interchangeability of results between validated methods, organizations can make confident, data-driven decisions.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Altabrisa Group. (2023). Key Analytical Procedure Validation Regulations You Need to Know. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90115, this compound. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]

  • Alhfidh, H. A., & Othman, N. S. (2021). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. SciSpace. Retrieved from [Link]

  • Garofolo, F., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(2), 59-64. Retrieved from [Link]

  • Ansari, M. N., et al. (2016). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Mustafa, M. S., et al. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples. RSC Advances, 14, 15335-15347. Retrieved from [Link]

  • Journal of Al-Nahrain University. (n.d.). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]

  • DeMaio, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1165-1172. Retrieved from [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-(isopropylamino)phenol. Retrieved from [Link]

  • Saraji, M., & Farajmand, B. (2009). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Journal of Chromatography A, 1216(14), 2916-2922. Retrieved from [Link]

  • LCGC International. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • ResearchGate. (2014). RP-HPLC Method for the Separation of Some Phenol Derivatives Using Gradient Elution and UV Detection. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Capital Resin Corporation. (2022). The Physical and Chemical Properties of Phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical and chemical properties of phenol. Retrieved from [Link]

  • MDPI. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • bioRxiv. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Retrieved from [Link]

  • MDPI. (2009). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]

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A Comparative Guide to the Synthesis of m-(Isopropylamino)phenol: Benchmarking Reductive Amination Against Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

m-(Isopropylamino)phenol is a crucial intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and agrochemicals. Its structural motif, featuring a secondary amine and a phenolic hydroxyl group, makes it a versatile building block. The efficiency, selectivity, and scalability of its synthesis are paramount for researchers and drug development professionals aiming to streamline production and minimize costs.

This guide provides an in-depth technical comparison of the primary synthesis routes to this compound. We will focus on the widely adopted reductive amination pathway as our benchmark and contrast it with the direct N-alkylation approach. The discussion is grounded in mechanistic principles and supported by experimental data to offer a clear, objective analysis for informed decision-making in a laboratory or industrial setting.

Benchmark Route: Reductive Amination of m-Aminophenol

Reductive amination is a cornerstone of amine synthesis, valued for its high efficiency and control.[1][2] This one-pot reaction converts a carbonyl group and an amine into a more substituted amine via an intermediate imine, which is reduced in situ.[1][3] For the synthesis of this compound, this involves the reaction of m-aminophenol with acetone, followed by reduction.

Mechanism and Rationale

The reaction proceeds in two main stages within a single pot:

  • Imine Formation: m-Aminophenol reacts with acetone under weakly acidic or neutral conditions. The nucleophilic amino group attacks the electrophilic carbonyl carbon of acetone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine. The pH is critical; it must be low enough to protonate the carbonyl oxygen, increasing its electrophilicity, but not so low as to protonate the starting amine, which would render it non-nucleophilic.

  • In Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to the corresponding secondary amine. The choice of reducing agent is key to the success of the reaction, as it must reduce the imine preferentially over the starting ketone (acetone).[3]

Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/Pd, Pt, or Ni).[1][4] Sodium cyanoborohydride is particularly effective because it is less reactive and selectively reduces the protonated imine (iminium ion) much faster than it reduces the ketone, minimizing the formation of isopropanol as a side product.[3] Catalytic hydrogenation is a greener alternative, as it avoids stoichiometric metal hydride reagents and produces only water as a byproduct.[4]

Visualizing the Pathway: Reductive Amination

G start_materials m-Aminophenol + Acetone intermediate Imine Intermediate (Schiff Base) start_materials->intermediate Condensation (-H₂O) side_product Isopropanol (Side Product) product This compound intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH₃CN or H₂/Pd) reducing_agent->start_materials Reduces Acetone (minor pathway) reducing_agent->intermediate reducing_agent->side_product G start_materials m-Aminophenol + 2-Bromopropane (in presence of Base) product_N Desired Product: This compound start_materials->product_N N-Alkylation (Sɴ2) product_O O-Alkylation: m-Isopropoxyaniline start_materials->product_O O-Alkylation (Sɴ2) product_NN Over-alkylation: m-(Diisopropylamino)phenol product_N->product_NN Further N-Alkylation

Caption: Direct N-alkylation showing desired and major undesired products.

Performance Benchmark: A Comparative Analysis

To provide an objective comparison, the two routes are evaluated against several key performance indicators relevant to both research and industrial contexts.

ParameterReductive AminationDirect N-AlkylationRationale & Justification
Selectivity High Low to Moderate Reductive amination forms a stable imine intermediate that is reduced, inherently preventing over-alkylation. [3]Direct alkylation suffers from competing N- and O-alkylation and over-alkylation. [5]
Typical Yield Good to Excellent (>80%) Variable (Often <50%) The high selectivity of reductive amination translates directly to higher yields of the desired product. Direct alkylation yields are often poor due to product mixtures requiring extensive purification.
Reagent Cost Low to Moderate Low m-Aminophenol and acetone are inexpensive bulk chemicals. While some reducing agents (e.g., NaBH₃CN) can be moderately expensive, cheaper alternatives like NaBH₄ or catalytic hydrogenation are available. Isopropyl halides are also inexpensive.
Reaction Conditions Mild Moderate Reductive aminations are often run at or slightly above room temperature and at atmospheric pressure. [1]Direct alkylations may require heating to drive the Sɴ2 reaction, which can also favor side reactions.
Scalability High Low The one-pot nature and high selectivity of reductive amination make it well-suited for industrial scale-up. The poor selectivity and difficult purification of direct alkylation make it challenging to scale efficiently.
Safety & Environment Moderate Concern Moderate Concern Use of NaBH₃CN involves handling toxic cyanide. Catalytic hydrogenation, while greener, requires specialized high-pressure equipment. Alkyl halides used in direct alkylation are often toxic and require careful handling.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific equipment.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-aminophenol (10.9 g, 0.1 mol) and methanol (100 mL). Stir until the solid is dissolved.

  • Imine Formation: Add acetone (8.7 mL, 0.12 mol, 1.2 equivalents) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the flask in an ice bath to 0-5 °C. In small portions over 30 minutes, carefully add sodium borohydride (NaBH₄) (2.8 g, 0.075 mol, 0.75 equivalents). Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Workup: Carefully add 50 mL of water to quench any unreacted NaBH₄. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Conclusion and Recommendation

Based on a comprehensive analysis of selectivity, yield, scalability, and operational simplicity, reductive amination stands as the superior and recommended route for the synthesis of this compound . Its inherent mechanism avoids the over-alkylation and O-alkylation side reactions that significantly compromise the efficiency of the direct N-alkylation approach.

While direct N-alkylation may appear simpler on paper, its practical application is fraught with challenges that lead to low yields and complex purification procedures, making it unsuitable for efficient synthesis, especially on a larger scale. For researchers and drug development professionals requiring reliable and scalable access to this compound, focusing optimization efforts on the reductive amination pathway—particularly exploring greener catalytic hydrogenation methods—is the most logical and scientifically sound strategy.

References

  • Wikipedia. Reductive amination. Available from: [Link]

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  • Google Patents. CN110740987A - Process for the mono-N-alkylation of aminophenols.
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A Comparative Study on the Acidity of Aminophenol Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the acidity of the three structural isomers of aminophenol: ortho-aminophenol (2-aminophenol), meta-aminophenol (3-aminophenol), and para-aminophenol (4-aminophenol). As crucial intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and polymers, a thorough understanding of their chemical properties, particularly their acidity, is paramount for researchers, scientists, and professionals in drug development.[1] This document delves into the theoretical underpinnings of their acidity, supported by experimental data, and provides detailed protocols for their empirical determination.

Theoretical Framework: Unraveling the Acidity of Aminophenol Isomers

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion formed upon deprotonation of the hydroxyl group. The presence of an amino group (-NH₂) on the benzene ring significantly influences this stability through a combination of electronic effects: the resonance (or mesomeric) effect and the inductive effect.[2][3] The interplay of these effects, which varies depending on the relative positions of the hydroxyl and amino groups, dictates the acidity of each isomer.

  • Inductive Effect (-I): The nitrogen atom in the amino group is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma (σ) bonds.[2][3] This electron-withdrawing inductive effect helps to stabilize the negative charge on the phenoxide ion, thereby increasing the acidity of the phenol. The strength of the inductive effect diminishes with distance.

  • Resonance Effect (+M): The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the benzene ring's pi (π) system.[2][3] This electron-donating resonance effect increases the electron density on the ring, particularly at the ortho and para positions.[4][5] This destabilizes the phenoxide ion by intensifying the negative charge, thus decreasing the acidity of the phenol. The resonance effect does not operate at the meta position.[5]

  • Intramolecular Hydrogen Bonding: In the case of o-aminophenol, the proximity of the amino and hydroxyl groups allows for the formation of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the lone pair of the amino group.[4] This interaction can affect the ease of deprotonation.

Isomer-Specific Analysis:
  • o-Aminophenol: In this isomer, both the -I and +M effects of the amino group are at play. The +M effect, which is generally stronger than the -I effect, destabilizes the phenoxide ion. However, the formation of an intramolecular hydrogen bond in the undissociated molecule can either increase or decrease acidity depending on the relative stability it imparts to the acid versus the conjugate base.[4][6][7] Some sources suggest that hydrogen bonding in the phenoxide ion, between the amino hydrogen and the phenoxide oxygen, can stabilize the conjugate base, leading to increased acidity.[8]

  • m-Aminophenol: At the meta position, the resonance effect of the amino group is absent.[5] Therefore, only the electron-withdrawing inductive effect (-I) influences the acidity.[9] This effect stabilizes the phenoxide ion, making m-aminophenol more acidic than it would be without the amino group's influence.

  • p-Aminophenol: Similar to the ortho isomer, the para isomer experiences both the -I and +M effects. The strong electron-donating resonance effect (+M) significantly destabilizes the phenoxide ion, making p-aminophenol the least acidic of the three isomers.[5][9]

The following diagram illustrates the interplay of these electronic effects on the acidity of the aminophenol isomers.

G cluster_ortho o-Aminophenol cluster_meta m-Aminophenol cluster_para p-Aminophenol o_phenol o-Aminophenol o_effects +M, -I, H-Bonding o_phenol->o_effects acidity_order Relative Acidity o_effects->acidity_order Influences Acidity m_phenol m-Aminophenol m_effects -I only m_phenol->m_effects m_effects->acidity_order Influences Acidity p_phenol p-Aminophenol p_effects +M, -I p_phenol->p_effects p_effects->acidity_order Influences Acidity

Caption: Electronic effects influencing the acidity of aminophenol isomers.

Comparative Acidity: A Quantitative Look

The acidity of the aminophenol isomers is quantified by their pKa values. A lower pKa value indicates a stronger acid. There is some variation in the reported pKa values in the literature, which may be attributed to differences in experimental conditions such as temperature and solvent.[8]

IsomerpKa (Phenolic OH) - Source 1[8]pKa (Phenolic OH) - Source 2[10]pKa (Ammonium ion)[11]
o-Aminophenol9.719.974.74
m-Aminophenol9.879.824.30
p-Aminophenol10.3010.305.48

Based on these values, the general order of acidity for the phenolic proton is:

m-Aminophenol > o-Aminophenol > p-Aminophenol

This order is consistent with the theoretical analysis. m-Aminophenol is the most acidic due to the electron-withdrawing inductive effect of the amino group acting without opposition from the resonance effect. p-Aminophenol is the least acidic due to the strong electron-donating resonance effect destabilizing the phenoxide ion. The acidity of o-aminophenol lies between the two, influenced by a combination of inductive, resonance, and intramolecular hydrogen bonding effects.

Experimental Determination of pKa

The pKa values of the aminophenol isomers can be determined experimentally using several methods. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable techniques.[12][13]

Experimental Protocol 1: Potentiometric Titration

This method involves titrating a solution of the aminophenol isomer with a strong base (e.g., NaOH) and monitoring the pH change.[12][14][15] The pKa is the pH at the half-equivalence point.[14]

Materials and Equipment:

  • o-, m-, and p-aminophenol

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • Potassium Chloride (KCl)

  • Deionized water (carbonate-free)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beakers

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.[14]

  • Sample Preparation: Accurately weigh approximately 0.1 g of the aminophenol isomer and dissolve it in 50 mL of deionized water. To maintain a constant ionic strength, add 0.37 g of KCl (to achieve a 0.1 M concentration).[14] For sparingly soluble isomers, a co-solvent like methanol can be used, but the pKa value will be for that specific solvent system.[12]

  • Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).[14]

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve. The volume of NaOH at the half-equivalence point is half the volume at the equivalence point. The pKa is the pH value at this half-equivalence point.[14] Alternatively, a first derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

The following diagram outlines the workflow for pKa determination by potentiometric titration.

G start Start calibrate Calibrate pH Meter start->calibrate prepare Prepare Aminophenol Solution calibrate->prepare titrate Titrate with NaOH prepare->titrate record Record pH vs. Volume titrate->record Incremental additions plot Plot Titration Curve record->plot determine_ep Determine Equivalence Point plot->determine_ep determine_hep Determine Half-Equivalence Point determine_ep->determine_hep pka pKa = pH at Half-Equivalence Point determine_hep->pka

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorption spectrum upon ionization.[12][16] The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.[17]

Materials and Equipment:

  • o-, m-, and p-aminophenol

  • A series of buffer solutions with a range of pH values (e.g., from pH 8 to 12 for the phenolic proton)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the aminophenol isomer in a suitable solvent (e.g., water or a water-methanol mixture).[18]

  • Sample Preparation: Prepare a series of solutions by diluting the stock solution with the different buffer solutions to a constant final concentration.[16][18] Prepare two additional solutions, one in a strongly acidic medium (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form, and one in a strongly basic medium (e.g., 0.1 M NaOH) for the fully deprotonated form.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range.

  • Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[19]

The following diagram illustrates the workflow for pKa determination by UV-Vis spectrophotometry.

G start Start prepare_stock Prepare Stock Solution start->prepare_stock prepare_buffers Prepare Buffered Solutions prepare_stock->prepare_buffers measure_spectra Measure UV-Vis Spectra prepare_buffers->measure_spectra plot_data Plot Absorbance vs. pH measure_spectra->plot_data determine_pka Determine pKa from Sigmoidal Fit plot_data->determine_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The acidity of aminophenol isomers is a nuanced property governed by the interplay of inductive, resonance, and in the case of the ortho isomer, intramolecular hydrogen bonding effects. A comprehensive understanding of these principles allows for the rationalization of their relative acidities, with m-aminophenol being the most acidic and p-aminophenol the least. The experimental determination of their pKa values, through well-established techniques such as potentiometric titration and UV-Vis spectrophotometry, provides empirical validation of these theoretical concepts. This knowledge is indispensable for professionals in chemical synthesis and drug development, enabling the prediction of reactivity, optimization of reaction conditions, and the design of novel molecules with desired physicochemical properties.

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  • m-aminophenol is a stronger acid than of o- amino phenol - Brainly.in.
  • Among para-amino phenol phenol, ortho amino phenol and meta-aminophenol, which is more acidic in nature? What is the acidic nature order? - Quora.
  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data.
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A-Comparative Guide to Unambiguous Structure Determination: Confirming m-(Isopropylamino)phenol Derivatives with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical and chemical research, the absolute certainty of a molecule's structure is paramount. For substituted aromatic compounds like m-(isopropylamino)phenol derivatives, seemingly minor changes in substituent placement can drastically alter biological activity and chemical properties. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, it often falls short in providing the unambiguous evidence required to differentiate between isomers.[1][2] This guide provides an in-depth, comparative analysis of how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—can be systematically employed to provide irrefutable structural confirmation.

The Challenge: Why 1D NMR Is Often Insufficient

Substituted phenols and anilines present a classic challenge in structural elucidation. The protons on the aromatic ring often resonate in a crowded region of the ¹H NMR spectrum (typically δ 6.0-8.0 ppm), leading to overlapping multiplets that are difficult to assign definitively.[3][4] Furthermore, while coupling patterns can suggest the relative positions of protons, they do not always provide a complete and unambiguous picture of the substitution pattern, especially when dealing with quaternary carbons (carbons with no attached protons).

Consider a hypothetical synthesis targeting 4-chloro-3-(isopropylamino)phenol . How can we be certain that the chloro and isopropylamino groups are in the desired 1,2,4-substitution pattern, and not an isomeric form like 2-chloro-5-(isopropylamino)phenol? This is where the power of 2D NMR becomes indispensable.

The 2D NMR Solution Suite: A Multi-faceted Approach to Structure Verification

Two-dimensional NMR techniques enhance structural analysis by correlating different nuclear interactions, providing deep insight into molecular connectivity.[5] We will leverage three key experiments, each designed to answer a specific question about the molecular framework.

  • COSY (Correlation Spectroscopy): Answers the question, "Which protons are coupled to each other?" This is the primary tool for identifying adjacent protons, typically separated by two or three bonds.[2][6]

  • HSQC (Heteronuclear Single Quantum Coherence): Answers, "Which proton is directly attached to which carbon?" This experiment provides a direct, one-bond correlation map between protons and the carbons they are bonded to.[7][8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for piecing together the molecular puzzle, HMBC answers, "Which protons are located two or three bonds away from which carbons?"[7][10][11] This is crucial for identifying connectivity across quaternary carbons and heteroatoms.[12][13]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: The logical workflow for 2D NMR-based structure elucidation.

Case Study: Confirmation of 4-chloro-3-(isopropylamino)phenol

Let's walk through a self-validating protocol to confirm the structure of our target molecule and demonstrate how it allows us to reject alternative isomers.

Experimental Protocol
  • Sample Preparation: Dissolve ~15 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its residual proton signal (δ ~2.50 ppm) is typically clear of the aromatic and aliphatic regions of interest, and its ability to engage in hydrogen bonding can help in observing the phenolic -OH and amine -NH protons.[14]

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. These provide the initial chemical shift data that will be correlated in the 2D experiments.

  • 2D NMR Acquisition:

    • COSY: A standard COSY-90 or DQF-COSY experiment is sufficient.[15][16] The key is to obtain adequate resolution in both dimensions to resolve the couplings in the aromatic region.

    • HSQC: An edited HSQC using a standard pulse program is highly recommended. This provides the added benefit of phase-editing, which differentiates CH/CH₃ signals from CH₂ signals, providing similar information to a DEPT-135 experiment but with much greater sensitivity.[7]

    • HMBC: This is the most critical experiment. It should be optimized for a long-range coupling constant (ⁿJCH) of around 8-10 Hz.[12] This range is a good compromise for detecting typical two-bond (²JCH) and three-bond (³JCH) correlations in aromatic systems.[7][13]

Data Interpretation: A Step-by-Step Deduction

The following data tables represent realistic, predicted values for our target molecule, 4-chloro-3-(isopropylamino)phenol.

Table 1: ¹H and ¹³C NMR Data

Atom Label¹H Chemical Shift (δ ppm)Multiplicity¹³C Chemical Shift (δ ppm)
1 --154.5 (C-OH)
2 6.85d115.0 (CH)
3 --135.0 (C-N)
4 --118.0 (C-Cl)
5 7.10d130.0 (CH)
6 6.30dd108.0 (CH)
7 (CH) 3.60sept45.0 (CH)
8 (CH₃) 1.15d22.5 (CH₃)
OH 9.50s (broad)-
NH 5.40d-

Step 1: Assigning Direct Proton-Carbon Pairs (HSQC)

The HSQC spectrum is the foundation of our assignment. It provides unambiguous one-bond correlations.

Table 2: Key HSQC Correlations (¹H → ¹³C)

¹H Signal (δ ppm)Correlated ¹³C Signal (δ ppm)Atom Assignment
6.85 (H-2)115.0C-2
7.10 (H-5)130.0C-5
6.30 (H-6)108.0C-6
3.60 (H-7)45.0C-7 (Isopropyl CH)
1.15 (H-8)22.5C-8 (Isopropyl CH₃)

This step confidently maps every protonated carbon, leaving only the four quaternary carbons (C-1, C-3, C-4, and the isopropyl methyls) to be placed.

Step 2: Defining Proton Spin Systems (COSY)

The COSY spectrum reveals which protons are neighbors. In the aromatic region, we would expect to see a cross-peak between H-5 and H-6, confirming their adjacency. The isopropyl methine proton (H-7) will show a strong correlation to the isopropyl methyl protons (H-8). The amine proton (NH) may show a weak correlation to the isopropyl methine (H-7).

Step 3: Assembling the Framework (HMBC) - The Definitive Proof

The HMBC spectrum connects the fragments. The long-range correlations are the key to proving the substitution pattern.

dot graph G { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335", len=1.5];

} Caption: Key HMBC correlations confirming the 4-chloro-3-(isopropylamino)phenol structure.

Table 3: Key HMBC Correlations Confirming the Structure

Proton (¹H)Correlated Carbons (¹³C)Significance
H-7 (Isopropyl CH) C-3 (135.0) , C-8Crucial link: This ²JCH correlation proves the isopropyl group is attached to C-3.
H-2 C-4, C-6, C-3Confirms H-2 is adjacent to C-3 and C-4.
H-5 C-1, C-3Confirms H-5 is adjacent to C-1 and C-3.
H-6 C-2, C-4 (118.0) Crucial link: The correlation to C-4 proves the chloro-substituent is at position 4, adjacent to C-5 and C-6.

The single most important correlation is from the isopropyl methine proton (H-7) to the aromatic carbon at 135.0 ppm (C-3). This unambiguously connects the side chain to a specific position on the ring. The correlations from the aromatic protons H-2 and H-6 to the carbon at 118.0 ppm (C-4) then definitively place the chlorine atom.

Comparative Analysis: Rejecting the Alternative

Now, consider the alternative isomer, 2-chloro-5-(isopropylamino)phenol. How would its HMBC data differ?

  • Isopropyl Connection: The isopropyl methine proton (H-7) would show a correlation to C-5, not C-3.

  • Aromatic Correlations: The proton ortho to the hydroxyl group (H-6) would show a key correlation to the chloro-substituted carbon at C-2.

The absence of the H-7 → C-3 correlation and the presence of an H-7 → C-5 correlation in our experimental data would be definitive proof that we had synthesized the wrong isomer. This comparative logic is what makes the 2D NMR approach a self-validating system.

Conclusion

While 1D NMR is an essential first step, it cannot provide the certainty required for complex substituted molecules like this compound derivatives.[2] A systematic approach using a combination of COSY, HSQC, and particularly HMBC experiments, provides a robust and logical framework for unambiguous structure determination.[1][2] By mapping the complete carbon skeleton and identifying key long-range connectivities, researchers can have absolute confidence in their synthetic outcomes, ensuring the integrity and reproducibility of their work.

References

  • Vertex AI Search. (2025). HMBC: Significance and symbolism.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • [YouTube Video]. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
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Safety Operating Guide

Navigating the Aftermath: A Researcher's Guide to the Proper Disposal of m-(Isopropylamino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of m-(Isopropylamino)phenol, grounding procedural instructions in the scientific principles that underscore their importance. Our aim is to foster a culture of safety that transcends mere protocol, empowering you with the knowledge to make informed decisions in your laboratory.

The Chemical Profile of this compound: Understanding the "Why" Behind the "How"

This compound (CAS No. 23478-16-2) is an aromatic amine and a derivative of phenol. Its chemical structure dictates its reactivity and, consequently, its hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • Harmful if swallowed (Acute toxicity, oral)

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

The phenolic group, in particular, contributes to its environmental and health risks. Phenolic compounds are recognized as priority water pollutants by the U.S. Environmental Protection Agency (EPA) due to their toxicity to aquatic life. Aminophenols, as a class, can be released into the environment through wastewater and may persist, posing risks to aquatic organisms.[2][3] Therefore, the improper disposal of this compound, such as discarding it down the drain, is not only a regulatory violation but also an act of environmental negligence.[4]

Core Principles of this compound Waste Management

Before delving into specific procedures, it's essential to understand the foundational principles of hazardous waste management in a laboratory setting. These principles are largely governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for managing hazardous waste.[2]

Principle Rationale
Waste Minimization Reducing the generation of hazardous waste at the source is the most effective way to mitigate risks and reduce disposal costs.
Proper Segregation Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions.
Clear Labeling All waste containers must be accurately and clearly labeled to ensure safe handling and proper disposal by waste management professionals.
Secure Containment Waste must be stored in appropriate, sealed containers to prevent leaks and spills.
Regulatory Compliance Adherence to local, state, and federal regulations is mandatory.

Step-by-Step Disposal Protocol for this compound

This protocol provides a detailed workflow for the safe disposal of this compound waste, from the point of generation to its final collection for off-site treatment.

Part 1: Immediate Waste Segregation at the Point of Generation

The moment this compound or any material contaminated with it is no longer needed, it is considered waste and must be managed accordingly.

1. Solid Waste Contaminated with this compound:

  • Examples: Contaminated personal protective equipment (PPE) such as gloves, weighing papers, and absorbent materials from a spill cleanup.
  • Procedure:
  • Collect all contaminated solid materials in a designated, puncture-resistant, and sealable container. A heavy-duty plastic bag or a lined cardboard box are suitable options.
  • This container should be kept separate from non-hazardous laboratory trash.
  • Do not mix this waste with other types of chemical waste, particularly strong oxidizing agents, acids, or bases.[5]

2. Liquid Waste Containing this compound:

  • Examples: Unused or expired solutions of this compound, reaction mixtures containing the compound, and solvent rinses of contaminated glassware.
  • Procedure:
  • Designate a specific, compatible waste container for liquid this compound waste. This should be a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.
  • Never store phenolic waste in metal containers.[1]
  • The container should be clearly labeled as "Hazardous Waste: this compound" and should also list any other chemical constituents (e.g., solvents).
  • Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[1]
Part 2: Labeling and Temporary Storage

Proper labeling is a cornerstone of safe chemical waste management. It communicates the hazards of the container's contents to everyone in the laboratory and to the hazardous waste disposal personnel.

1. Labeling Requirements:

  • The words "Hazardous Waste" must be prominently displayed.
  • The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.
  • List all other components of the waste mixture.
  • Indicate the approximate percentages of each component.
  • Include the relevant hazard warnings (e.g., "Toxic," "Irritant").
  • The date the container was first used for waste accumulation should be clearly marked.

2. Satellite Accumulation Areas (SAAs):

  • Laboratories are permitted to temporarily store hazardous waste in designated SAAs, which are at or near the point of generation.
  • These areas must be under the control of the laboratory personnel.
  • A maximum of 55 gallons of hazardous waste may be stored in each SAA.
  • Once the container is full, it must be moved to the institution's central accumulation area (CAA) within three days.
Part 3: Preparing for Disposal and Institutional Pickup

The final stage of on-site waste management involves preparing the waste for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

1. Final Container Sealing:

  • Ensure the waste container is securely sealed to prevent any leakage during transport.
  • Wipe down the exterior of the container to remove any external contamination.

2. Requesting a Waste Pickup:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves an online request form or contacting the EHS office directly.
  • Provide accurate information about the waste, as detailed on the label.

3. Record Keeping:

  • Maintain a log of the hazardous waste generated in your laboratory. This documentation is crucial for regulatory compliance and for your institution's waste management program.

Visualizing the Disposal Workflow

To further clarify the decision-making process for handling this compound waste, the following diagram illustrates the segregation and disposal workflow.

DisposalWorkflow This compound Waste Disposal Workflow Start Waste Generation (this compound) WasteType Is the waste solid or liquid? Start->WasteType SolidWaste Solid Waste (e.g., contaminated gloves, paper) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions, rinsates) WasteType->LiquidWaste Liquid SolidContainer Place in a labeled, sealable solid waste container. SolidWaste->SolidContainer LiquidContainer Place in a labeled, compatible liquid waste container (not metal). LiquidWaste->LiquidContainer Labeling Ensure proper labeling: 'Hazardous Waste', full chemical name, hazards, date. SolidContainer->Labeling LiquidContainer->Labeling Storage Store in a designated Satellite Accumulation Area (SAA). Labeling->Storage Full Is the container full (or waste no longer generated)? Storage->Full Full->Storage No Seal Securely seal the container and decontaminate the exterior. Full->Seal Yes Pickup Arrange for pickup by Environmental Health & Safety (EHS). Seal->Pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

In Case of a Spill

Accidents happen, and being prepared is a critical aspect of laboratory safety. For a small spill of this compound:

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including double nitrile gloves, safety goggles, and a lab coat.

  • Contain the spill with an absorbent material, such as a chemical spill pillow or vermiculite.

  • Carefully collect the absorbent material and any contaminated debris.

  • Place all cleanup materials into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is not a mere procedural hurdle; it is a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical's inherent hazards and adhering to these disposal protocols, researchers can ensure that their valuable scientific work is conducted responsibly from start to finish. This guide serves as a foundational resource, and it is incumbent upon every laboratory professional to be familiar with their institution's specific chemical hygiene and waste management plans.

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A Strategic Guide to Personal Protective Equipment for Handling m-(Isopropylamino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides an in-depth operational plan for the safe handling of m-(Isopropylamino)phenol, a compound demanding careful management due to its specific chemical properties. Our objective is to empower researchers, scientists, and drug development professionals with the critical information needed to establish a self-validating system of safety, thereby fostering a culture of proactive risk mitigation in the laboratory.

Hazard Profile of this compound: Understanding the "Why" Behind the "How"

Before selecting any personal protective equipment (PPE), a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 23478-16-2) is a substituted phenol.[1][2][3] Its hazard profile is dictated by the synergistic effects of its phenolic ring and the isopropylamino group.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[4]

  • Causes skin irritation [4]

  • Causes serious eye irritation [4]

  • May cause respiratory irritation [4]

The phenolic hydroxyl group makes the compound corrosive and allows for rapid absorption through the skin, which can lead to systemic toxicity.[5][6][7] The amino group can also contribute to skin and respiratory irritation. Therefore, the primary routes of exposure that must be controlled are dermal contact, eye contact, and inhalation of dust or aerosols.

Core Principles of PPE Selection: A Multi-Layered Defense

A robust PPE strategy for this compound is not a one-size-fits-all solution. It must be tailored to the specific laboratory operation being performed. The following sections detail the minimum PPE requirements and provide recommendations for escalating protection based on the nature of the work.

Foundational PPE for All Operations

For any work involving this compound, the following foundational PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[5][8] When there is a significant risk of splashing, such as during solution preparation or transfers of larger quantities, a face shield worn over the goggles is essential.[8][9]

  • Protective Clothing: A buttoned laboratory coat should be worn to protect the arms and body.[5][8] It is crucial that the lab coat is made of a suitable material, such as cotton, and not synthetic fabrics that can melt if they come into contact with certain chemicals.

  • Footwear: Closed-toe shoes that cover the entire foot are required to protect against spills.[8][9]

Hand Protection: The Critical Barrier

Given that this compound is a skin irritant and can be absorbed dermally, selecting the correct gloves is of utmost importance.

  • For Handling Solids: When handling the solid powder (e.g., weighing), double-gloving with disposable nitrile gloves is a recommended practice.[5] This provides a preliminary barrier and allows for the safe removal of the outer glove if it becomes contaminated.

  • For Handling Solutions: When working with solutions of this compound, the choice of glove material becomes even more critical. While nitrile gloves offer good short-term protection against a range of chemicals, for prolonged work or when handling concentrated solutions, more robust gloves are necessary.[8] Based on data for the parent compound, phenol, gloves made of Butyl, Viton, or Silver Shield®/4H® offer longer breakthrough times.[10] Always consult the glove manufacturer's chemical resistance guide for specific data.[8]

Task Primary Glove Secondary Glove (Optional) Rationale
Weighing SolidNitrile (double-gloved)N/AProtects against incidental contact with powder.
Preparing Dilute SolutionsThicker Nitrile (e.g., 8mil)N/AProvides sufficient protection for short-duration tasks with low concentrations.[9]
Handling Concentrated Solutions or Prolonged WorkButyl Rubber or VitonNitrile (as an under-glove)Offers superior chemical resistance and extended protection.
Respiratory Protection: Preventing Inhalation Exposure

This compound may cause respiratory irritation.[4] Therefore, engineering controls are the first line of defense.

  • Engineering Controls: All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[6][9]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with an organic vapor cartridge is a suitable choice.[11] For higher concentrations or in situations where the concentration is unknown, a positive-pressure, self-contained breathing apparatus (SCBA) may be necessary.[12]

Procedural Guidance for Safe Handling and Disposal

A comprehensive safety plan extends beyond PPE to include operational and disposal protocols.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[9][13] Designate a specific area for handling this compound.[14]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and eye/face protection. If a respirator is needed, it should be donned and fit-tested before entering the work area.

  • Handling:

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers of this compound tightly closed when not in use.[5]

  • Decontamination: After handling, wipe down the work area with an appropriate cleaning solution.[5] Remove PPE carefully, avoiding contact with any contaminated surfaces. The outer gloves should be removed first, followed by the face shield/goggles, lab coat, and inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[5][13]

Disposal Plan

All waste containing this compound, including contaminated gloves, wipes, and empty containers, must be disposed of as hazardous waste.[5][9]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed container, also clearly labeled.

  • Do not dispose of this compound down the drain.[10][14] Follow all local and institutional regulations for hazardous waste disposal.

Emergency Procedures: A Plan for When Things Go Wrong

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[13][15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10][13] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Visualizing Safety: Workflows and Logic

To further clarify the decision-making process for PPE selection and emergency response, the following diagrams illustrate the necessary steps.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling This compound AssessTask Assess Task: Solid, Solution, or Transfer? Start->AssessTask AssessQuantity Assess Quantity: Small or Large Scale? AssessTask->AssessQuantity HandProtection Select Hand Protection: - Nitrile (double) - Butyl/Viton AssessTask->HandProtection  Task determines  glove type BasePPE Base PPE: - Lab Coat - Goggles - Closed-toe Shoes AssessQuantity->BasePPE FaceProtection Add Face Shield? AssessQuantity->FaceProtection  Large scale or  splash risk? BasePPE->HandProtection HandProtection->FaceProtection Respiratory Respiratory Protection: - Fume Hood (Primary) - Respirator (Secondary) FaceProtection->Respiratory Proceed Proceed with Work Respiratory->Proceed

Caption: PPE Selection Workflow for this compound.

Emergency_Response_Flowchart cluster_event Exposure Event cluster_response Immediate Response cluster_action Seek Medical Attention Exposure Exposure Occurs Remove Remove Contaminated Clothing & PPE Exposure->Remove Flush Flush Affected Area (Skin/Eyes) for 15 min Exposure->Flush Skin/Eye Contact FreshAir Move to Fresh Air (Inhalation) Exposure->FreshAir Inhalation RinseMouth Rinse Mouth (Ingestion) Do NOT Induce Vomiting Exposure->RinseMouth Ingestion Remove->Flush Medical Seek Immediate Medical Attention Flush->Medical FreshAir->Medical RinseMouth->Medical

Caption: Emergency Response for this compound Exposure.

By integrating this comprehensive understanding of hazards with a structured approach to PPE selection, handling, and emergency preparedness, you can significantly enhance the safety of your laboratory environment when working with this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.